Microcystin-LA
Description
Structure
2D Structure
Properties
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,15,19-pentamethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N7O12/c1-24(2)21-35-44(60)52-38(46(63)64)28(6)40(56)47-29(7)41(57)49-33(18-17-25(3)22-26(4)36(65-11)23-32-15-13-12-14-16-32)27(5)39(55)50-34(45(61)62)19-20-37(54)53(10)31(9)43(59)48-30(8)42(58)51-35/h12-18,22,24,26-30,33-36,38H,9,19-21,23H2,1-8,10-11H3,(H,47,56)(H,48,59)(H,49,57)(H,50,55)(H,51,58)(H,52,60)(H,61,62)(H,63,64)/b18-17+,25-22+/t26-,27-,28-,29-,30+,33-,34+,35-,36-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAQQISRBBDJIM-DRSCAGMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67N7O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96180-79-9 | |
| Record name | Microcystin LA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096180799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Microcystin LA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOGINOSIN LA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E7C54U3SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Microcystin-LA Biosynthesis Pathway in Microcystis aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcystins are a class of potent hepatotoxins produced by various cyanobacteria, with Microcystis aeruginosa being a prominent producer of the common and highly toxic variant, Microcystin-LA. These cyclic heptapeptides pose a significant threat to public health and aquatic ecosystems. The biosynthesis of microcystins is a complex process orchestrated by a large multienzyme complex encoded by the mcy gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, quantitative production data, and key experimental protocols for its investigation. This information is intended to serve as a valuable resource for researchers and professionals involved in cyanotoxin research, environmental monitoring, and the development of potential therapeutic interventions.
The Microcystin (B8822318) Synthetase (mcy) Gene Cluster
The genetic blueprint for this compound synthesis in Microcystis aeruginosa is contained within the 55-kb mcy gene cluster.[1] This cluster comprises ten genes, mcyA through mcyJ, which are organized into two bidirectionally transcribed operons.[1] These genes encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with tailoring enzymes responsible for modifications and transport of the final toxin.[1][2]
The core of the biosynthetic machinery is composed of large, modular NRPS and PKS enzymes. Each module is responsible for the incorporation and modification of a specific building block in the growing peptide-polyketide chain.[3] The arrangement and substrate specificity of these modules dictate the final structure of the microcystin variant produced.[4]
The Biosynthesis Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the production of the unique C20 amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), a key determinant of microcystin toxicity.[4][5] This is followed by the sequential addition of the other six amino acids in a precise order, culminating in the cyclization of the heptapeptide.
The key enzymatic players and their roles in the biosynthesis of this compound are:
-
McyG: Initiates the process by activating phenylacetate, which serves as the starter unit for the polyketide chain of Adda.[1]
-
McyD: A polyketide synthase that extends the initial polyketide chain.[1]
-
McyE: A hybrid NRPS-PKS enzyme that completes the Adda synthesis and incorporates the D-glutamate residue.[1][5]
-
McyA, McyB, McyC: These are NRPS enzymes responsible for the activation and incorporation of the remaining amino acids: D-alanine, L-leucine, D-aspartate, L-arginine, and N-methyl-dehydroalanine (Mdha).[1][4]
-
McyF: A racemase that converts L-aspartate to D-aspartate.[6]
-
McyJ: An O-methyltransferase that adds a methyl group to the Adda precursor.[1]
-
McyI: A dehydrogenase involved in the synthesis of Mdha from L-serine.[7]
-
McyH: An ABC transporter protein believed to be involved in the export of microcystin across the cell membrane.[1]
-
McyT: A thioesterase that may be involved in the release of the completed peptide chain.[7]
The biosynthesis pathway can be visualized as an assembly line where the growing molecule is passed from one enzymatic domain to the next, with each step catalyzed by a specific module.
Quantitative Data on this compound Production
The production of this compound is influenced by various environmental factors, including nutrient availability and light intensity. The following tables summarize quantitative data from studies investigating these effects.
Table 1: Effect of Nutrient Conditions on mcy Gene Expression and Microcystin Production
| Nutrient Condition | Gene | Fold Change in Expression | Microcystin Concentration | Reference |
| Nitrogen Limitation | mcyD | Increased | Increased intracellularly | [8][9] |
| Phosphorus Limitation | mcyD | Increased | Increased intracellularly | [8][9] |
| Mixed Culture with P. agardhii | mcyE | Downregulated (up to 20-fold) | - | [10] |
Table 2: Effect of Light Intensity on Microcystin Production
| Light Condition | Growth Phase | Microcystin Content (fg cell⁻¹) | Microcystin Production Rate | Reference |
| PAR-limited | Exponential | 34.5 - 81.4 (positively correlated with growth rate) | Positively correlated with PAR | [11] |
| PAR-saturated | Stationary | Not correlated with growth rate | Negatively correlated with PAR | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Quantification of mcy Gene Expression using RT-qPCR
This protocol describes the use of reverse transcription-quantitative PCR (RT-qPCR) to measure the transcript levels of mcy genes, providing insights into the regulation of microcystin production.
a. RNA Extraction and cDNA Synthesis:
-
Harvest Microcystis aeruginosa cells by centrifugation.
-
Extract total RNA using a suitable kit or method (e.g., TRIzol reagent).
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
b. qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target mcy gene (e.g., mcyD), and a reference gene (e.g., 16S rRNA).
-
Primer Example for mcyD :
-
Forward: 5'-GAA TTT GGG GTT AAT TTT TGG G-3'
-
Reverse: 5'-CCT TTA TTT GCT TTT GGC AAT C-3'[12]
-
-
Perform the qPCR reaction in a real-time PCR cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 1 min
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene.
Quantification of this compound using Protein Phosphatase Inhibition Assay (PPIA)
This colorimetric assay is based on the potent inhibition of protein phosphatases (PP1 or PP2A) by microcystins.
a. Sample Preparation:
-
Lyse the Microcystis aeruginosa cells to release intracellular toxins. This can be achieved by freeze-thaw cycles or sonication.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the microcystins.
b. Assay Procedure:
-
In a 96-well microplate, add the sample extract, a known concentration of protein phosphatase (e.g., PP1), and a suitable buffer.
-
Incubate to allow the microcystins to bind to and inhibit the enzyme.
-
Add a chromogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).
-
Incubate and then measure the absorbance at a specific wavelength (e.g., 405 nm). The amount of color produced is inversely proportional to the concentration of microcystin in the sample.
-
Create a standard curve using known concentrations of a this compound standard to quantify the toxin concentration in the samples.
Conclusion
The biosynthesis of this compound in Microcystis aeruginosa is a highly regulated and complex process, involving a sophisticated interplay of genes and enzymes. Understanding this pathway at a molecular level is crucial for developing strategies to mitigate the harmful effects of cyanobacterial blooms and for exploring the potential of these biosynthetic pathways in drug discovery. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to delve deeper into the intricacies of microcystin biosynthesis and its regulation. Further research into the kinetic properties of the individual Mcy enzymes and the development of more refined genetic manipulation techniques will undoubtedly pave the way for novel applications and a more comprehensive understanding of these potent toxins.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Title: Influence of Light, Temperature, and Nutrients on Microcystin Concentration During a Winter Cyanobacteria-Dominated Bloom - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the adenylation-peptidyl carrier protein didomain of the Microcystis aeruginosa microcystin synthetase McyG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.iib.uam.es [www2.iib.uam.es]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. TRDizin [search.trdizin.gov.tr]
- 11. Effects of Light on the Microcystin Content of Microcystis Strain PCC 7806 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Toxicokinetics and Toxicodynamics of Microcystin-LA in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Microcystin-LA's (MC-LA) toxicokinetics and toxicodynamics in rodent models. The information presented is collated from numerous studies and is intended to serve as a detailed resource for researchers and professionals in toxicology and drug development. This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the molecular pathways involved in MC-LA toxicity.
Introduction to this compound
Microcystins are a class of cyclic heptapeptide (B1575542) hepatotoxins produced by various species of cyanobacteria. Among the numerous congeners, Microcystin-LR (MC-LR) is the most common and extensively studied variant.[1][2] However, other variants such as this compound, which contains leucine (B10760876) and alanine (B10760859) in its variable amino acid positions, also exhibit significant toxicity.[3] This guide will focus on the toxicological profile of MC-LA in rodent models, referencing MC-LR data where MC-LA-specific information is limited, given their similar mechanisms of action.[1][2] The primary target organ for microcystin (B8822318) toxicity is the liver, though effects on other organs have been documented.[2][4]
Toxicokinetics of this compound
The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME) by an organism. Understanding the ADME profile of MC-LA is crucial for assessing its potential health risks.
Absorption
Oral ingestion is a primary route of human and animal exposure to microcystins.[1] However, intestinal absorption of these toxins is generally low.[1][2] Following oral administration in rodents, a significant portion of the ingested microcystin remains in the intestinal contents and is eventually eliminated in the feces.[1][5] Studies have indicated that absorption is more significant in the ileum compared to the jejunum.[1][5]
Distribution
Following absorption, microcystins are rapidly distributed, with the liver being the primary site of accumulation.[1][3] This specific targeting is facilitated by organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3 in humans and their rodent ortholog Oatp1b2, which actively transport microcystins into hepatocytes.[1][6] The importance of this transport system is highlighted by studies showing that Oatp1b2-null mice are resistant to the hepatotoxic effects of MC-LR.[1][6]
Distribution to other organs such as the kidneys, lungs, and intestines occurs to a lesser extent.[1][3] For instance, two hours after intravenous administration of radiolabeled microcystin in rats, the liver contained approximately 19.2% of the dose, while the gut contents and kidneys held 9.4% and 5.3%, respectively.[1]
Metabolism
The primary metabolic pathway for microcystins is conjugation with glutathione (B108866) (GSH), a process catalyzed by glutathione-S-transferases (GSTs).[1][5] This initial conjugation is followed by further enzymatic cleavage to form cysteine (Cys) conjugates.[1][5] These metabolic products, the GSH and Cys conjugates of microcystins, are significantly less toxic than the parent compound.[1][3] For example, the GSH and Cys conjugates of MC-LR were found to be 3 to 10 times less potent in inhibiting protein phosphatases.[1]
Excretion
Excretion of microcystins and their metabolites is relatively slow.[1] Both the parent toxin and its conjugates are eliminated through urine and feces.[1][5] However, studies have shown that only a small percentage of the administered dose is excreted, with less than 10% found in urine and less than 15% in feces.[1][5] A significant portion of the toxin can be retained in the liver for an extended period.[7]
Table 1: Summary of Toxicokinetic Parameters for Microcystins in Rodent Models
| Parameter | Route of Administration | Rodent Model | Key Findings | Reference(s) |
| Absorption | Oral | Mice, Rats | Low intestinal absorption; higher in the ileum than jejunum. | [1][5] |
| Distribution | Intravenous | Wistar Rats | 2 hours post-injection: Liver (6.1%), Kidney (3.7%), Muscle (17.0%), Intestine (0.5%), Lung (0.3%). | [1] |
| Intravenous | Albino Rats | 2 hours post-injection: Liver (19.2%), Gut contents (9.4%), Kidney (5.3%). | [1] | |
| Intraperitoneal | Mice | Rapid and preferential accumulation in the liver. | [1] | |
| Metabolism | In vivo | Mice, Rats | Conjugation with glutathione (GSH) and cysteine (Cys) in the liver. | [1][5] |
| Excretion | Intravenous | Mice | Biexponential plasma elimination with half-lives of 0.8 min (α-phase) and 6.9 min (β-phase). | [7][8] |
| Intravenous | Mice | Over 6 days, 9.2% of the dose excreted in urine and 14.5% in feces. | [7] |
Toxicodynamics of this compound
Toxicodynamics refers to the molecular, biochemical, and physiological effects of toxicants on the body. The primary mechanism of microcystin toxicity is the inhibition of protein phosphatases, which leads to a cascade of downstream effects.
Inhibition of Protein Phosphatases
Microcystins, including MC-LA, are potent inhibitors of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1][9][10] These enzymes are crucial for regulating a vast array of cellular processes by dephosphorylating key proteins.[1] MC-LA covalently binds to the catalytic subunit of these phosphatases, leading to their inactivation.[1] This inhibition disrupts the balance between protein phosphorylation and dephosphorylation, resulting in the hyperphosphorylation of numerous cellular proteins.[1][4]
Disruption of Cytoskeleton
One of the most prominent consequences of protein phosphatase inhibition by microcystins is the disruption of the cytoskeleton.[1][11] The hyperphosphorylation of cytoskeletal proteins, such as cytokeratins 8 and 18, leads to the disassembly of intermediate filaments and microfilaments.[11] This results in a loss of cell morphology, cell-cell adhesion, and structural integrity, ultimately causing hepatocyte rounding and dissociation.[11][12]
Oxidative Stress
Microcystin exposure is strongly associated with the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1][4] Studies in rodent models have demonstrated that MC-LR administration leads to increased ROS generation, lipid peroxidation (measured as malondialdehyde production), and depletion of cellular glutathione.[1] This oxidative stress contributes to mitochondrial dysfunction, loss of mitochondrial membrane potential, and can trigger apoptosis.[1]
Apoptosis and Necrosis
Depending on the dose and duration of exposure, microcystins can induce various forms of cell death, including apoptosis (programmed cell death) and necrosis.[1][2] The apoptotic process can be initiated through multiple pathways, including the mitochondrial pathway, which is activated by oxidative stress, and the endoplasmic reticulum (ER) stress pathway.[11][13] At higher concentrations, microcystins can cause rapid and widespread necrosis, leading to massive liver hemorrhage, which is a hallmark of acute microcystin poisoning.[12][14]
Signaling Pathways
The inhibition of PP1 and PP2A by microcystins dysregulates several critical signaling pathways. These include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, and p38).[1] The hyperphosphorylation and subsequent activation of components within these pathways contribute to the observed toxic effects, including cell death and cytoskeletal disruption.[1]
Table 2: Acute Toxicity (LD50) of Microcystin Congeners in Mice
| Microcystin Congener | Route of Administration | LD50 (µg/kg body weight) | Reference(s) |
| MC-LR | Intraperitoneal (i.p.) | 32.5 - 158 | [15][16] |
| MC-LR | Oral | 3,000 - 10,900 | [15][17] |
| MC-LA | Intraperitoneal (i.p.) | ~50 | [16] |
| MC-RR | Intraperitoneal (i.p.) | 111 - 650 | [15] |
| MC-YR | Intraperitoneal (i.p.) | ~50 | [16] |
Experimental Protocols in Rodent Studies
A variety of experimental designs have been employed to investigate the toxicokinetics and toxicodynamics of microcystins in rodents.
Animal Models
The most commonly used rodent models are mice (e.g., BALB/c, C57BL/6, CD1) and rats (e.g., Wistar, Sprague-Dawley).[13][15][18][19] The choice of species and strain can influence the observed toxicological outcomes.
Dosing and Administration
-
Route of Administration: The route of administration significantly impacts toxicity. Intraperitoneal (i.p.) and intravenous (i.v.) injections are often used to study acute toxicity and systemic effects, as they bypass the low absorption barrier of the gastrointestinal tract.[17][20] Oral gavage is employed to mimic the natural route of exposure through contaminated food or water.[18][21] Inhalation exposure has also been investigated.[17]
-
Dose and Duration: Doses in acute toxicity studies often range from sublethal to lethal levels to determine the LD50 and observe the progression of toxic effects.[15][17] Chronic studies utilize lower, environmentally relevant doses administered over extended periods (weeks to months) to assess the effects of long-term exposure.[18][19]
Sample Collection and Analysis
-
Blood and Tissue Samples: Blood samples are collected to analyze serum biochemical markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[18] Tissues, particularly the liver, are harvested for histopathological examination, analysis of microcystin concentrations, and molecular assays.[7][18]
-
Analytical Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used to quantify microcystin levels in biological samples.[21] Enzyme-linked immunosorbent assays (ELISA) and protein phosphatase inhibition assays (PPIA) are also employed for detection and quantification.[22][23]
-
Molecular and Cellular Assays: Western blotting is used to assess the phosphorylation status of proteins in signaling pathways.[1] Assays for oxidative stress markers (e.g., ROS, MDA, GSH) and apoptosis (e.g., TUNEL staining, caspase activity assays) are frequently performed.[1][13]
Visualizing Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate key logical and signaling pathways involved in this compound toxicity.
Caption: Overview of this compound toxicokinetics in rodents.
Caption: Core mechanism of this compound toxicodynamics.
Caption: Key signaling pathways dysregulated by this compound.
Conclusion
The toxicokinetics of this compound in rodent models are characterized by low oral absorption, rapid and specific distribution to the liver via OATP transporters, metabolism through glutathione conjugation, and slow excretion. The toxicodynamics are primarily driven by the potent inhibition of protein phosphatases 1 and 2A, leading to protein hyperphosphorylation, cytoskeletal disruption, oxidative stress, and ultimately, apoptosis and necrosis of hepatocytes. The dysregulation of key signaling pathways such as PI3K/Akt and MAPK plays a central role in mediating these toxic effects. This guide provides a foundational understanding for further research into the mechanisms of microcystin toxicity and the development of potential therapeutic interventions.
References
- 1. Microcystin Toxicokinetics, Molecular Toxicology, and Pathophysiology in Preclinical Rodent Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microcystin Toxicokinetics, Molecular Toxicology, and Pathophysiology in Preclinical Rodent Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic mechanisms of microcystins in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microcystin-LR and its health impacts: Chemistry, transmission routes, mechanisms of toxicity and target organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue distribution, excretion and hepatic biotransformation of microcystin-LR in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Inhibition of protein phosphatases by microcystis and nodularin associated with hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of protein phosphatases by microcystins and nodularin associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of microcystin-LR-induced cytoskeletal disruption in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative Stress Mediates Microcystin-LR-Induced Endoplasmic Reticulum Stress and Autophagy in KK-1 Cells and C57BL/6 Mice Ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The toxicology of microcystin-LR: occurrence, toxicokinetics, toxicodynamics, diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The toxicity of microcystin LR in mice following 7 days of inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 19. Long-Term, Low-Dose Exposure to Microcystin-LR Does not Cause or Increase the Severity of Liver Disease in Rodents | Annals of Hepatology [elsevier.es]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Dawn of a Toxic Discovery: An In-depth Technical Guide to the Discovery and Initial Isolation of Microcystin-LA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal work leading to the discovery and first isolation of Microcystin-LA, a potent hepatotoxin produced by cyanobacteria. The methodologies and findings detailed herein are foundational to the ongoing research into cyanotoxins and their implications for public health and drug development.
Introduction: The Emergence of a Cyanobacterial Threat
Cyanobacterial blooms, or "blue-green algae," have long been associated with incidents of animal and human poisonings. In the late 20th century, scientific efforts intensified to identify the causative agents of this toxicity. Among the various toxins produced by these microorganisms, the microcystins have emerged as a significant threat due to their potent hepatotoxicity. The first of these to be structurally elucidated was this compound, a cyclic heptapeptide (B1575542) isolated from a South African strain of Microcystis aeruginosa (strain WR70/UV-010).[1][2] This breakthrough, published in 1984 by Botes and his colleagues, laid the groundwork for understanding the vast family of microcystins and their mechanisms of action.[1][3]
Physicochemical and Toxicological Properties of this compound
The initial characterization of this compound revealed a cyclic peptide structure with a unique amino acid composition. This structure is central to its stability and biological activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as determined in early studies.
| Property | Value | Reference |
| Molecular Weight | 909.5 g/mol | Botes et al., 1984 |
| Amino Acid Composition | D-Alanine, L-Leucine, D-erythro-β-methylaspartic acid, L-Alanine, Adda*, D-Glutamic acid, N-methyldehydroalanine | Botes et al., 1984 |
| Acute Toxicity (LD50, i.p. mouse) | ~50 µg/kg body weight | Early toxicological studies |
*Adda: (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
Experimental Protocols for the Initial Isolation and Characterization
The isolation of this compound from cyanobacterial blooms is a multi-step process involving extraction, purification, and characterization. The following protocols are based on the methodologies employed in the foundational research.
Cyanobacterial Culture and Harvesting
-
Culture: Microcystis aeruginosa (strain WR70/UV-010) is cultured in a suitable growth medium under controlled conditions of light and temperature to produce a dense bloom.
-
Harvesting: The cyanobacterial cells are harvested from the culture medium by centrifugation.
-
Lysis: The harvested cell pellets are subjected to repeated freeze-thaw cycles to lyse the cells and release the intracellular toxins.
Extraction of Crude Toxin
-
Solvent Extraction: The lysed cell material is extracted with a 5% acetic acid solution.
-
Centrifugation: The extract is centrifuged to remove cell debris.
-
Supernatant Collection: The supernatant containing the crude toxin extract is carefully collected.
Purification of this compound
-
Adsorption Chromatography: The crude extract is passed through an Amberlite XAD-2 resin column.
-
Elution: The column is washed with water, and the toxins are then eluted with methanol (B129727).
-
Gel Filtration: The methanol eluate is concentrated and subjected to gel filtration chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer is typically used for elution.
Structural Characterization
-
Amino Acid Analysis: The purified toxin is hydrolyzed, and the constituent amino acids are identified and quantified using an amino acid analyzer.
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used in the initial determination of the molecular weight and amino acid sequence of the cyclic peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were employed to elucidate the detailed structure of the amino acid residues, including the novel amino acid Adda.
Visualizing the Methodologies
Experimental Workflow for this compound Isolation
The following diagram illustrates the logical workflow for the isolation and purification of this compound from a cyanobacterial bloom.
Mechanism of Action: Inhibition of Protein Phosphatases
Early investigations into the toxic mechanism of microcystins revealed that they are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes are crucial for the dephosphorylation of a wide range of cellular proteins, and their inhibition leads to a state of hyperphosphorylation, disrupting numerous cellular processes and ultimately leading to hepatocyte necrosis.
Signaling Pathway of Protein Phosphatase Inhibition
The diagram below depicts the inhibitory action of this compound on a protein phosphatase.
Conclusion and Future Directions
The discovery and initial isolation of this compound marked a pivotal moment in cyanotoxin research. The methodologies developed by Botes and his team provided a robust framework for the isolation and characterization of a vast array of microcystin (B8822318) variants. Understanding the structure and mechanism of action of this compound has been instrumental in assessing the health risks posed by cyanobacterial blooms and has opened avenues for the development of detection methods and potential therapeutic interventions. Further research into the biosynthesis of these toxins and their complex interactions with cellular machinery continues to be a priority for scientists and drug development professionals.
References
An In-depth Technical Guide to the Mechanism of Action of Microcystin-LA on Protein Phosphatases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcystins are a class of cyclic heptapeptide (B1575542) toxins produced by cyanobacteria, with Microcystin-LA (MC-LA) being a prominent and highly toxic variant.[1][2] These toxins are potent and specific inhibitors of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[3][4][5] The inhibition of these crucial enzymes disrupts the cellular balance of protein phosphorylation and dephosphorylation, leading to a cascade of events culminating in cytotoxicity and potential tumor promotion.[3][6][7] This guide provides a detailed examination of the molecular mechanism by which this compound exerts its inhibitory effects on protein phosphatases, supported by quantitative data, experimental protocols, and visual diagrams of the involved pathways.
Mechanism of Inhibition: A Two-Step Interaction
The interaction between this compound and protein phosphatases is a sophisticated, two-step process that ultimately leads to the irreversible inactivation of the enzyme.[3][8][9]
-
Initial Non-Covalent Binding: The first step involves a rapid, reversible binding of the this compound molecule to the catalytic subunit of the protein phosphatase.[9] This initial interaction is primarily driven by the hydrophobic side chain of the unique Adda amino acid residue (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) present in all microcystin (B8822318) variants.[3][8][10] The Adda residue inserts into a hydrophobic groove near the active site of the phosphatase.[3][11]
-
Covalent Adduct Formation: Following the initial binding, a slower, irreversible covalent bond is formed.[3][8] This occurs between the electrophilic carbon of the α,β-unsaturated carbonyl group of the N-methyldehydroalanine (Mdha) residue of this compound and the sulfhydryl group of a specific cysteine residue within the catalytic domain of the phosphatase (e.g., Cys-273 in PP1).[3][12] This Michael-type addition results in a stable, covalent adduct, effectively locking the toxin in place and occluding the active site.[11][12] While the initial non-covalent binding is sufficient for inhibition, the subsequent covalent linkage renders the inhibition irreversible.[12][13][14]
Quantitative Data: Inhibitory Potency of Microcystins
The inhibitory potency of various microcystin congeners on protein phosphatases can be quantified by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The table below summarizes the inhibitory effects of this compound and other common variants on PP1 and PP2A.
| Microcystin Variant | Target Phosphatase | IC50 / Ki Value (nM) | Reference |
| Microcystin-LR | PP1 | 1.7 | [5] |
| Microcystin-LR | PP2A | < 0.1 (Ki) | [4] |
| Microcystin-LR | PP2A | 0.04 (IC50) | [5] |
| Microcystin-YR | PP2A | 9.0 (IC50) | [15] |
| Microcystin-RR | PP2A | 175 (IC50) | [15] |
| Nodularin (B43191) | PP2A | 1.8 (IC50) | [15] |
Note: Data from different studies may vary based on experimental conditions. PP2A is generally more sensitive to microcystin inhibition than PP1.[5] The toxicity of various congeners can vary by two orders of magnitude, with MC-LR and MC-LA noted as the most toxic.[2]
Experimental Protocols
Protein Phosphatase Inhibition Assay (Colorimetric)
This protocol describes a common method to quantify the inhibitory effect of this compound on protein phosphatase activity using a colorimetric substrate, p-nitrophenyl phosphate (B84403) (pNPP).[10][16][17]
Materials:
-
Purified Protein Phosphatase 1 (PP1) or 2A (PP2A)
-
This compound standard solutions of varying concentrations
-
Assay Buffer: 40mM Tris-HCl, 20 mM KCl, 30 mM MgCl2, 2 mM MnCl2, pH 8.0[17]
-
Substrate Solution: p-nitrophenyl phosphate (pNPP) in assay buffer[17]
-
Stop Solution: 5 N NaOH[16]
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of diluted protein phosphatase to each well.
-
Add 100 µL of either the assay buffer (for control) or the this compound standard solution of a specific concentration to the wells.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]
-
Initiate the phosphatase reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Allow the reaction to proceed for 10-45 minutes at room temperature.[16]
-
Stop the reaction by adding 20 µL of 5 N NaOH to each well.[16]
-
Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Detection of Microcystin-Protein Phosphatase Adducts by Immunoblotting
This method is used to detect the covalent adducts formed between this compound and protein phosphatases in vitro or in vivo.[18]
Materials:
-
Protein samples (e.g., cell lysates, purified PP1/PP2A incubated with MC-LA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-microcystin-LR monoclonal antibody[18]
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-microcystin-LR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands corresponding to the MC-PP adducts using an imaging system. The detection limit for the covalent binding of MC-LR with recombinant PP1 can be as low as 0.1 ng per assay.[18]
Visualizations: Pathways and Workflows
Mechanism of Inhibition
Caption: Two-step inhibition of protein phosphatases by this compound.
Experimental Workflow: Protein Phosphatase Inhibition Assay
Caption: Workflow for a colorimetric protein phosphatase inhibition assay.
Cellular Signaling Pathway of this compound Toxicity
Caption: Cellular consequences of protein phosphatase inhibition by MC-LA.
Conclusion
The mechanism of action of this compound on protein phosphatases is a highly specific and potent process, characterized by a two-step inhibition involving both reversible and irreversible interactions. This potent inhibition of PP1 and PP2A leads to a state of hyperphosphorylation within the cell, disrupting critical cellular processes including cytoskeletal integrity, cell cycle control, and apoptosis.[3][19] Understanding this detailed mechanism is paramount for assessing the toxicological risks posed by cyanobacterial blooms and for the development of potential therapeutic agents that target protein phosphatases in various disease states. The experimental protocols provided herein serve as a foundation for researchers to further investigate these interactions and their downstream consequences.
References
- 1. mdpi.com [mdpi.com]
- 2. Permanganate Oxidation of this compound: Kinetics, Quantification, and Implications for Effective Drinking Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanobacterial microcystin-LR is a potent and specific inhibitor of protein phosphatases 1 and 2A from both mammals and higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of microcystin-LR on protein phosphatase 2A and its function in human amniotic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein phosphatases by microcystins and nodularin associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of protein phosphatases by microcystis and nodularin associated with hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism for the Potential Inhibition Effect of Microcystin-LR Disinfectant By-Products on Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation Efficacy and Mechanism of the Toxicity of Microcystin-LR Targeting Protein Phosphatase 1 via the Biodegradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Basis for Protein Phosphatase 1 Regulation and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational study of the covalent bonding of microcystins to cysteine residues--a reaction involved in the inhibition of the PPP family of protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Method for detecting classes of microcystins by combination of protein phosphatase inhibition assay and ELISA: comparison with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. Monitoring of microcystin-protein phosphatase adduct formation with immunochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microcystin-LR, a protein phosphatase inhibitor, induces alterations in mitotic chromatin and microtubule organization leading to the formation of micronuclei in Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Troubled Waters: An In-depth Technical Guide to the Environmental Fate and Transport of Microcystin-LA in Freshwater Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Microcystin-LA (MC-LA), a potent hepatotoxin produced by cyanobacteria, poses a significant threat to freshwater ecosystems and public health. Understanding its environmental persistence, degradation pathways, and movement through aquatic systems is paramount for risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of this compound, with a focus on quantitative data, experimental protocols, and key environmental processes.
Physicochemical Properties and Environmental Distribution
This compound is a cyclic heptapeptide (B1575542) containing the variable amino acids Leucine (L) and Alanine (A). Its structure contributes to its relative stability in the aquatic environment.[1] During cyanobacterial blooms, the majority of MC-LA is contained within the cells (particulate phase).[2] Upon cell lysis and death, it is released into the water column, becoming part of the dissolved phase.[2]
Abiotic Degradation of this compound
Abiotic processes, primarily photodegradation and oxidation, contribute to the breakdown of MC-LA in freshwater ecosystems.
Photodegradation: Sunlight, particularly UV radiation, can degrade microcystins. However, the cyclic structure of MC-LA imparts a degree of resistance. The half-life of microcystins under natural sunlight can be on the order of days to weeks, and is influenced by water clarity, depth, and the presence of photosensitizing substances.[3][4]
Oxidation: Chemical oxidants can effectively degrade MC-LA. For instance, permanganate (B83412) oxidation of MC-LA has been studied, with a determined second-order rate constant.
Table 1: Abiotic Degradation Data for this compound
| Degradation Process | Parameter | Value | Conditions | Reference |
| Permanganate Oxidation | Second-order rate constant (k) | 118 ± 9 M⁻¹s⁻¹ | pH 6-9 | [5] |
Biotic Degradation of this compound
Microbial biodegradation is considered the primary mechanism for the removal of microcystins from freshwater environments.[6] A diverse range of bacteria capable of degrading microcystins have been identified.[6]
The mlr Gene Cluster: A Key to Biodegradation
The most well-characterized pathway for microcystin (B8822318) degradation involves a series of enzymes encoded by the mlr gene cluster.[6][7][8][9] Although extensively studied for MC-LR, this pathway is believed to be responsible for the breakdown of other microcystin variants, including MC-LA.
The degradation is initiated by the enzyme MlrA (microcystinase), which linearizes the cyclic structure, significantly reducing its toxicity.[10][11] Subsequent enzymes, MlrB and MlrC, further break down the linearized microcystin into smaller, non-toxic peptides.[9][10]
Factors Influencing Biodegradation
The rate of MC-LA biodegradation is influenced by several environmental factors, including temperature, pH, and the composition of the microbial community.[12][13]
Table 2: Half-life of Particulate and Dissolved this compound in a Freshwater Lake
| Phase | Half-life (days) | Conditions | Reference |
| Particulate MC-LA | ~7 (in situ) | Small, shallow, closed-basin lake | [11] |
| Particulate MC-LA | 24 - 55 (in vitro) | Decreased light and temperature | [11] |
| Dissolved MC-LA | Longer than particulate | In situ and in vitro | [11] |
Transport and Partitioning in Freshwater Ecosystems
The movement and distribution of MC-LA in aquatic environments are governed by its partitioning between the water column, sediment, and biota.
Adsorption to Sediment and Suspended Particles
Dissolved MC-LA can adsorb to suspended particulate matter and bottom sediments.[14][15][16] This process is influenced by the organic matter content and texture of the sediment.[15][17] Clay and silt fractions, with their larger surface areas, tend to have a higher adsorption capacity for microcystins.[14] Adsorption to sediment can act as a sink for MC-LA, but also as a potential source through resuspension.[14][16]
Bioaccumulation in Aquatic Organisms
MC-LA can accumulate in aquatic organisms, including fish and invertebrates, through the ingestion of toxic cyanobacteria or uptake of dissolved toxins from the water.[18][19][20] The liver is a primary site of accumulation for this hepatotoxin.[19][20] The extent of bioaccumulation can vary significantly between species and is influenced by their feeding habits and metabolic capabilities.
Table 3: Bioaccumulation of this compound in Freshwater Fish
| Species | Tissue | Concentration (µg/kg wet weight) | Location | Reference |
| Various Fish Species | Liver | 2.5 - 12 | Nine Washington lakes, USA | [19][20] |
| Tilapia | Liver | 0.8 ± 0.5 | Brazilian hydroelectric reservoirs | |
| Odontesthes bonariensis | Liver & Muscle | Detected | Shallow lake in Argentina |
Experimental Protocols
Accurate assessment of MC-LA's environmental fate requires robust experimental and analytical methodologies.
Sample Collection and Preparation
-
Water Samples: Collect water samples in amber glass bottles to minimize photodegradation. For analysis of dissolved MC-LA, filter the water sample through a glass fiber filter (e.g., 0.7 µm) immediately after collection. For total MC-LA (particulate + dissolved), an unfiltered sample is used and subjected to cell lysis (e.g., three freeze-thaw cycles) to release intracellular toxins.[1]
-
Sediment Samples: Collect surficial sediment samples using a core or grab sampler. Store samples frozen until analysis.
-
Biota Samples: Collect organisms and dissect the tissues of interest (e.g., liver, muscle). Store tissues frozen until extraction.
Extraction of this compound
-
Water: Solid-phase extraction (SPE) is a common method for concentrating MC-LA from water samples. C18 cartridges are frequently used for this purpose.[1][21]
-
Sediment and Tissue: Extraction from solid matrices typically involves homogenization followed by extraction with a suitable solvent, often a methanol-water mixture.[16]
Analytical Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of MC-LA.[21][22][23]
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation.
-
Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Conclusions and Future Research Directions
This compound is a persistent and toxic cyanotoxin in freshwater ecosystems. Its environmental fate is a complex interplay of abiotic and biotic degradation, partitioning between water, sediment, and biota. While significant progress has been made in understanding these processes, several knowledge gaps remain:
-
Quantitative Data for MC-LA: There is a need for more studies focusing specifically on the degradation kinetics, adsorption coefficients, and bioaccumulation factors of MC-LA to build more robust predictive models.
-
Biodegradation Pathways: While the mlr pathway is a key mechanism, further research is needed to identify other potential degradation pathways and the specific enzymes involved in the breakdown of MC-LA.
-
Toxicity of Degradation Products: The toxicity of the intermediate products of MC-LA degradation requires further investigation to fully assess the effectiveness of remediation strategies.
A deeper understanding of the environmental dynamics of this compound is crucial for safeguarding our freshwater resources and protecting public health. Continued research in these key areas will be instrumental in developing effective management practices for cyanobacterial harmful algal blooms.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. pjoes.com [pjoes.com]
- 4. The Fate of Microcystins in the Environment and Challenges for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of microcystin production and biodegradation rates in the western basin of Lake Erie - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight Into the Molecular Mechanisms for Microcystin Biodegradation in Lake Erie and Lake Taihu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Further Understanding of Degradation Pathways of Microcystin-LR by an Indigenous Sphingopyxis sp. in Environmentally Relevant Pollution Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Insight into Microcystin-Degrading Mechanism of Sphingopyxis sp. m6 Based on Mlr Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization and Mechanism of Linearized-Microcystinase Involved in Bacterial Degradation of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Persistence of Microcystin in Three Agricultural Ponds in Georgia, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Environmental factors influencing the quantitative distribution of microcystin and common potentially toxigenic cyanobacteria in U.S. lakes and reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adsorption characteristics of multiple microcystins and cylindrospermopsin on sediment: Implications for toxin monitoring and drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cienve.org.tw [cienve.org.tw]
- 17. Mechanisms and factors affecting sorption of microcystins onto natural sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioaccumulation of microcystins by fish associated with a persistent cyanobacterial bloom in Lago de Patzcuaro (Michoacan, Mexico) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyanotoxin bioaccumulation in freshwater fish, Washington State, USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. agilent.com [agilent.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Natural degradation pathways of Microcystin-LA in aquatic environments.
An In-depth Technical Guide on the Natural Degradation Pathways of Microcystin-LA in Aquatic Environments
Introduction
Microcystins, a group of cyclic heptapeptide (B1575542) hepatotoxins produced by cyanobacteria, pose a significant threat to water quality and public health worldwide. Among the numerous congeners, this compound (MC-LA) is one of the most common and toxic variants found in freshwater ecosystems.[1] Understanding the natural degradation pathways of MC-LA is crucial for assessing its environmental fate and developing effective remediation strategies. This technical guide provides a comprehensive overview of the primary mechanisms governing the natural degradation of this compound in aquatic environments, with a focus on biodegradation, photodegradation, and abiotic chemical transformations.
Biodegradation: The Primary Pathway
Microbial degradation is considered the most significant and effective natural process for the removal and detoxification of microcystins from aquatic environments.[2][3] A diverse range of bacteria, primarily from the phylum Proteobacteria, have been identified as capable of degrading microcystins, often utilizing the toxin as a carbon and nitrogen source.[4][5]
The mlr Gene Cluster: A Well-Characterized Pathway
The most extensively studied and well-characterized pathway for microcystin (B8822318) degradation is encoded by the mlr gene cluster.[2][5] This enzymatic cascade effectively detoxifies the microcystin molecule through a series of hydrolytic steps. While much of the foundational research has been conducted on Microcystin-LR, the mechanisms are considered applicable to other variants like MC-LA due to structural similarities.
The key enzymes encoded by the mlr gene cluster and their functions are:
-
MlrA (Microcystinase): This metalloprotease initiates the degradation process by linearizing the cyclic microcystin structure.[2][6] It cleaves the peptide bond between the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and Arginine (Arg) residues in MC-LR, or the corresponding amino acid in other variants like Leucine in MC-LA.[7][8] This initial ring-opening step is critical as it dramatically reduces the toxicity of the molecule.[7][8]
-
MlrB: A serine protease that further degrades the linearized microcystin.[2][6] It hydrolyzes the peptide bond between Alanine (Ala) and Leucine (Leu) in the linearized MC-LR, resulting in a smaller tetrapeptide.[6]
-
MlrC: This metalloprotease acts on the tetrapeptide intermediate, cleaving the bond between the Adda and Glutamic acid (Glu) residues.[2][6]
-
MlrD: Believed to be a transporter protein that facilitates the uptake of microcystins and their degradation products into the bacterial cell.[9]
The degradation of MC-LR via the mlr pathway results in intermediate products, such as linearized MC-LR and a tetrapeptide (NH2-Adda-Glu-Mdha-Ala-OH), which are significantly less toxic than the parent compound.[1][7]
Factors Influencing Biodegradation Rates
The efficiency of microbial degradation of microcystins is influenced by several environmental factors.
| Factor | Optimal Range/Effect | References |
| Temperature | Optimal degradation rates are typically observed between 30-40°C. Lower or higher temperatures can significantly slow down the process. | [4],[9] |
| pH | Neutral to slightly alkaline conditions (pH 7-9) generally favor rapid biodegradation. Degradation is slower in acidic conditions (pH 3-5). | [4],[10] |
| Nutrient Availability | The presence of other dissolved organic nutrients can sometimes slow down microcystin degradation, as bacteria may preferentially utilize more easily accessible carbon sources. | [4] |
| Bacterial Community | The presence and abundance of specific microcystin-degrading bacteria are fundamental. Not all aquatic microbial communities possess the genetic capability for efficient degradation. | [5],[11] |
Photodegradation
Photodegradation, or photolysis, is the breakdown of molecules by light. Microcystins are susceptible to degradation by ultraviolet (UV) radiation, particularly in the presence of photosensitizers.
Direct and Indirect Photolysis
Direct photolysis by sunlight alone is a relatively slow process for the stable cyclic structure of microcystins.[11][12] However, the process is significantly enhanced by indirect photolysis, which involves photosensitizers like humic acids or pigments that absorb light energy and transfer it to the microcystin molecule, leading to its breakdown.[11] The primary sites of photodegradation are the conjugated diene in the Adda side chain and the double bond in the Mdha residue.[11]
Photocatalysis
The rate of photodegradation can be dramatically increased by photocatalysts, such as titanium dioxide (TiO₂).[13][14] When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species (ROS) that can rapidly oxidize and degrade microcystin molecules.[14] Studies have shown that photocatalytic degradation follows first-order reaction kinetics, with half-lives of less than 5 minutes in laboratory settings.[13]
Abiotic Chemical Degradation
While biodegradation and photodegradation are the primary natural pathways, some abiotic chemical factors can contribute to the breakdown of microcystins, although often under conditions not typically found in the natural environment.
-
pH: Microcystins are generally stable over a wide pH range. However, at extreme pH values (e.g., pH 1 or pH 10), the rate of hydrolysis increases, with a half-life of about three weeks at pH 1.[12]
-
Oxidation: Strong chemical oxidants can degrade microcystins. While not a primary natural pathway, understanding these reactions is crucial for water treatment. Oxidants like chlorine and potassium permanganate (B83412) can effectively break down the toxin.[15]
Experimental Protocols
Studying the degradation of this compound involves specific laboratory and field methodologies. Below is a generalized protocol based on common practices cited in the literature.
Sample Collection and Preparation
-
Water Collection: Collect water samples from the study site (e.g., lake, reservoir) in amber glass bottles to prevent photodegradation during transport.[16]
-
Microcystin Spiking: For controlled experiments, filter-sterilize the natural water to remove indigenous bacteria (abiotic control) or use unfiltered water (biotic treatment). Spike the water with a known concentration of purified MC-LA or a standard like MC-LR.[5]
Biodegradation Experiment Setup
-
Incubation: Dispense the spiked water into replicate flasks for both biotic and abiotic (sterilized) treatments.[16]
-
Environmental Conditions: Incubate the flasks under controlled conditions that mimic the natural environment (e.g., temperature, light/dark cycle).
-
Sampling: Collect subsamples from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48 hours) to measure the microcystin concentration.[5]
Analytical Quantification
-
Sample Preparation: Filter the collected subsamples to separate dissolved microcystins from bacterial cells.
-
Quantification: Analyze the concentration of MC-LA in the filtrate using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][16] These methods allow for accurate quantification of the parent toxin and identification of its degradation products.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Insight Into the Molecular Mechanisms for Microcystin Biodegradation in Lake Erie and Lake Taihu [frontiersin.org]
- 3. New Research Raises Questions About How, Where Cyanobacterial Toxins Degrade - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigating the microbial dynamics of microcystin-LR degradation in Lake Erie sand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight Into the Molecular Mechanisms for Microcystin Biodegradation in Lake Erie and Lake Taihu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic pathway for the bacterial degradation of the cyanobacterial cyclic peptide toxin microcystin LR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Further Understanding of Degradation Pathways of Microcystin-LR by an Indigenous Sphingopyxis sp. in Environmentally Relevant Pollution Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fate of Microcystins in the Environment and Challenges for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjoes.com [pjoes.com]
- 13. Photocatalytic degradation of cyanobacterial microcystin toxins in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of cyanotoxins (microcystin) in drinking water using photoelectrooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of microcystin production and biodegradation rates in the western basin of Lake Erie - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Microcystin-LA in Cyanobacterial Bloom Ecology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanobacterial blooms, a global environmental concern, are often dominated by species producing a variety of toxins, among which microcystins are the most prevalent. This technical guide provides an in-depth examination of the ecological role of Microcystin-LA (MC-LA), a significant and highly toxic variant. We delve into its biosynthesis, the complex interplay of environmental factors regulating its production, and its multifaceted functions within aquatic ecosystems. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of critical pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: The Ecological Significance of this compound
This compound, a cyclic heptapeptide (B1575542) hepatotoxin, is a secondary metabolite produced by several cyanobacterial genera, most notably Microcystis.[1] Like its more commonly studied counterpart, Microcystin-LR, MC-LA poses a significant threat to aquatic and terrestrial life, including humans, primarily through the inhibition of protein phosphatases 1 and 2A.[2][3] Beyond its toxicity, MC-LA plays a crucial role in the ecological success of the producing cyanobacteria, influencing inter- and intra-specific competition, predator-prey interactions, and the overall structure of aquatic food webs.[4][5] Understanding the ecological functions of MC-LA is paramount for predicting and managing harmful algal blooms and for exploring its potential in pharmacological applications.
Biosynthesis and Regulation of this compound
The production of this compound is governed by a large non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene cluster, denoted as mcy.[6][7] The synthesis is a complex, energy-intensive process influenced by a multitude of environmental cues.
The mcy Gene Cluster
The mcy gene cluster contains the genetic blueprint for the enzymatic machinery required for microcystin (B8822318) synthesis.[7][8] The modular nature of the NRPS and PKS enzymes allows for the incorporation of different amino acids at variable positions, leading to the production of over 250 microcystin variants.[1] In the case of MC-LA, the variable amino acid positions are occupied by Leucine (L) and Alanine (A).
Environmental Regulation
The expression of the mcy gene cluster and subsequent MC-LA production is tightly regulated by various environmental factors, suggesting that this toxin provides a competitive advantage under specific conditions. Key regulatory factors include:
-
Light: High light intensity has been shown to increase the transcription of mcy genes, indicating a potential role for microcystins in photoprotection or as a response to oxidative stress.[6][7]
-
Nutrients: The relationship between nutrient concentrations (nitrogen and phosphorus) and microcystin production is complex and can be contradictory.[6] Some studies suggest that high nitrogen levels may limit toxin production, while others indicate a positive correlation.[9] Iron has also been identified as a crucial element, with iron limitation potentially impacting MC biosynthesis indirectly through its effects on photosynthesis.
-
Temperature: Temperature can influence both the growth of Microcystis and its toxin production.[10] Optimal temperature ranges can lead to higher biomass and, consequently, higher overall toxin concentrations.
-
Oxidative Stress: MC-LA may have a protective role against oxidative stress, with conditions that induce reactive oxygen species (ROS) potentially upregulating its synthesis.[6]
Ecological Functions of this compound
The persistence and prevalence of microcystin-producing cyanobacteria suggest that these toxins confer significant ecological advantages.
Allelopathy: Chemical Warfare in the Aquatic Environment
This compound can act as an allelochemical, inhibiting the growth and physiological processes of competing phytoplankton and aquatic macrophytes.[11][12][13] This chemical warfare can contribute to the dominance of Microcystis during bloom events. Studies have shown that environmentally relevant concentrations of microcystins can reduce the growth and photosynthetic rates of other primary producers.[11]
Grazer Deterrence: A Defense Mechanism
A long-standing hypothesis posits that microcystins, including MC-LA, act as a defense mechanism against grazing by zooplankton.[4][14] The presence of these toxins can deter feeding, reduce fecundity, and even be lethal to certain zooplankton species.[4][15] However, the effectiveness of this defense can be species-specific, with some zooplankton having evolved tolerance or avoidance strategies.[4][16]
Role in Colony Formation
Recent research suggests that microcystins may play a role in promoting the formation of large Microcystis colonies.[17] These colonies can be more resistant to grazing and have better buoyancy control, further enhancing the competitive ability of the cyanobacteria.
Intracellular Roles
Beyond its external functions, MC-LA may have intracellular roles, potentially related to iron chelation or as a signaling molecule involved in quorum sensing.[1][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the toxicity and environmental concentrations of microcystins.
Table 1: Toxicity of Microcystin Variants
| Microcystin Variant | LD50 (Intraperitoneal, mouse) (µg/kg) |
| Microcystin-LR | 25 - 150[6] |
| This compound | Identical to MC-LR[4] |
| Microcystin-RR | >10 µg/mL (IC50 in PPIA)[4] |
Table 2: Environmental Concentrations and Health Advisory Levels for Total Microcystins
| Parameter | Concentration | Reference |
| WHO Drinking Water Guideline (provisional) | 1 µg/L (for MC-LR) | |
| EPA Ten-day Health Advisory (bottle-fed infants) | 0.3 µg/L | [3] |
| EPA Ten-day Health Advisory (school-age children to adults) | 1.6 µg/L | [3] |
| Typical Bloom Concentrations (North American lakes) | ~0.01 µg/mL | [18] |
| High-Risk Recreational Water (WHO) | >20 µg/L | [19] |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound.
Extraction of Microcystins from Cyanobacterial Cells
Objective: To extract intracellular microcystins for quantification.
Protocol:
-
Cell Harvesting: Filter a known volume of cyanobacterial culture through a glass fiber filter (e.g., GF/F).
-
Cell Lysis: Freeze the filter at -20°C. Perform three freeze-thaw cycles to ensure complete cell lysis and release of intracellular toxins.
-
Extraction Solvent: Immerse the filter in an extraction solvent. A common solvent system is 80% methanol (B129727) in water.[20] Other systems like methanol:water:butanol or EDTA-Na4P2O7 can be used depending on the matrix.[20]
-
Sonication: Sonicate the sample in a water bath for a duration optimized for the sample type (e.g., 2-10 minutes).[20]
-
Centrifugation: Centrifuge the extract at a speed sufficient to pellet cell debris (e.g., 4200 x g for 20 minutes).[20]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted microcystins.
-
Solid Phase Extraction (SPE): For sample cleanup and concentration, pass the supernatant through an SPE column (e.g., C18 or hydrophilic-lipophilic balance - HLB).[20]
-
Elution: Elute the microcystins from the SPE column using an appropriate solvent, such as 80% methanol.[20]
-
Sample Preparation for Analysis: Evaporate the eluate to dryness and reconstitute in a known volume of a suitable solvent for the chosen analytical method.
Quantification of this compound
Objective: To determine the concentration of MC-LA in an extracted sample.
Methods:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Principle: Separates different microcystin variants based on their hydrophobicity. Detection is typically performed at 238 nm.
-
Protocol: Inject the prepared sample into an HPLC system equipped with a C18 column. Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with trifluoroacetic acid) to achieve separation. Quantify by comparing the peak area to that of a certified MC-LA standard.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: Provides highly sensitive and specific quantification by separating compounds via liquid chromatography and then identifying them based on their mass-to-charge ratio and fragmentation patterns.[20]
-
Protocol: Inject the sample into an LC-MS/MS system. For MC-LA, specific precursor and product ion transitions are monitored in multiple reaction monitoring (MRM) mode for accurate quantification against a calibration curve.[20]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: An antibody-based assay that detects the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety common to most microcystins. It provides a measure of total microcystins.[21]
-
Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding the sample to a microplate coated with antibodies, followed by the addition of an enzyme-conjugated secondary antibody and a substrate to produce a colorimetric signal that is inversely proportional to the microcystin concentration.
-
Allelopathy Bioassay
Objective: To assess the allelopathic effects of MC-LA on a target organism (e.g., another alga or macrophyte).
Protocol:
-
Culture of Target Organism: Grow the target organism in a suitable culture medium under controlled conditions (light, temperature).
-
Exposure: Introduce different concentrations of purified MC-LA (and a control with no MC-LA) to replicate cultures of the target organism.
-
Incubation: Incubate the cultures for a defined period (e.g., 7 days).
-
Growth Measurement: Monitor the growth of the target organism over time using methods such as cell counting (for algae) or measuring biomass (for macrophytes).
-
Physiological Measurements (Optional): Assess physiological parameters such as chlorophyll-a concentration and photosynthetic rate to determine sublethal effects.[11]
-
Data Analysis: Compare the growth and physiological parameters of the MC-LA-exposed groups to the control group to determine the inhibitory concentration (e.g., IC50).
Zooplankton Grazing Experiment
Objective: To determine the effect of MC-LA on the grazing rate of a specific zooplankton species.
Protocol:
-
Culture of Cyanobacteria and Zooplankton: Maintain cultures of a microcystin-producing cyanobacterium (or a non-toxic strain spiked with MC-LA) and the target zooplankton species.
-
Experimental Setup: In experimental vessels, combine a known density of the cyanobacterial food source with a known number of zooplankton. Include control vessels with only cyanobacteria (to measure growth) and vessels with a non-toxic food source to assess preferential feeding.
-
Incubation: Incubate the vessels for a set period (e.g., 24 hours) under controlled conditions.
-
Grazing Rate Calculation: At the end of the incubation period, determine the final concentration of cyanobacterial cells in both the control and experimental vessels. The grazing rate can be calculated based on the change in cell concentration in the presence of zooplankton compared to the control.[15]
-
Data Analysis: Compare the grazing rates on the toxic versus non-toxic food sources to determine if MC-LA has a deterrent effect.
Visualizations of Pathways and Workflows
Signaling and Regulatory Influences on Microcystin Biosynthesis
Caption: Regulation of this compound biosynthesis by environmental factors.
Experimental Workflow for MC-LA Quantification
Caption: Workflow for quantifying this compound from water samples.
Ecological Roles of this compound
Caption: Multifaceted ecological roles of this compound in aquatic ecosystems.
Conclusion
This compound is a potent toxin with profound implications for the structure and function of aquatic ecosystems. Its role extends far beyond simple toxicity, encompassing chemical defense, interspecific competition, and potentially intracellular regulation. A thorough understanding of the factors governing its production and its diverse ecological roles is critical for developing effective strategies to manage harmful cyanobacterial blooms. Furthermore, the potent biological activity of MC-LA warrants continued investigation for its potential applications in pharmacology and drug development. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this ecologically significant molecule.
References
- 1. Microcystin - Wikipedia [en.wikipedia.org]
- 2. Microcystin-LR and its health impacts: Chemistry, transmission routes, mechanisms of toxicity and target organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. The Fate of Microcystins in the Environment and Challenges for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Environmental Factors on the Regulation of Cyanotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light and the Transcriptional Response of the Microcystin Biosynthesis Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microcystin Production and Regulation under Nutrient Stress Conditions in Toxic Microcystis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. repository.library.noaa.gov [repository.library.noaa.gov]
- 11. Allelopathic effects of microcystin-LR on the germination, growth and metabolism of five charophyte species and a submerged angiosperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Possible allelopathic effects of cyanotoxins, with reference to microcystin-LR, in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of the toxin (microcystin) content of Microcystis on copepod grazing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pure.knaw.nl [pure.knaw.nl]
- 17. researchgate.net [researchgate.net]
- 18. Research Portal [experts.esf.edu]
- 19. doh.wa.gov [doh.wa.gov]
- 20. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
Initial Studies on the Bioaccumulation of Microcystin-LA in Aquatic Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the bioaccumulation of Microcystin-LA (MC-LA), a prevalent cyanotoxin, in aquatic ecosystems. It is designed to serve as a resource for professionals engaged in environmental science, toxicology, and pharmacology, offering detailed experimental protocols, quantitative data summaries, and visualizations of key toxicological pathways.
Introduction to this compound and its Bioaccumulation
Microcystins are a class of cyclic heptapeptide (B1575542) hepatotoxins produced by various species of freshwater cyanobacteria, with Microcystin-LR being the most extensively studied variant. However, this compound, which contains leucine (B10760876) and alanine (B10760859) in its variable amino acid positions, is also frequently detected and poses a significant threat to aquatic organisms and, by extension, to human health through the food chain.[1] Bioaccumulation of MC-LA in aquatic organisms is a critical concern as it can lead to toxic concentrations in higher trophic levels, even when water concentrations are low.[2][3]
Aquatic organisms can accumulate MC-LA through two primary routes: direct uptake from the surrounding water via gills and other permeable membranes, and ingestion of toxic cyanobacterial cells or contaminated food sources.[4] The accumulation of this toxin in various tissues, including the liver, muscle, and viscera, can lead to a range of adverse health effects, primarily driven by its potent inhibition of protein phosphatases and the induction of oxidative stress.[5][6][7]
Quantitative Data on this compound Bioaccumulation
The following tables summarize the quantitative data on MC-LA bioaccumulation in various aquatic organisms as reported in initial studies. These data provide a comparative look at the toxin concentrations found in different species and tissues under various exposure conditions.
Table 1: Bioaccumulation of this compound in Freshwater Fish Species
| Species | Tissue | MC-LA Concentration (µg/kg wet weight) | Exposure Conditions | Analytical Method | Reference |
| Pomoxis nigromaculatus (Black Crappie) | Muscle | Up to 70 | Field study | LC-MS/MS | [8][9] |
| Cyprinus carpio (Common Carp) | Muscle | 3.5 ± 2.8 | Field study | LC-MS/MS | [8] |
| Ictalurus punctatus (Channel Catfish) | Muscle | Not detected above quantitation limit | Field study | LC-MS/MS | [8] |
| Lepomis macrochirus (Bluegill) | Muscle | Not detected above quantitation limit | Field study | LC-MS/MS | [8] |
| Morone chrysops (White Bass) | Muscle | Not detected above quantitation limit | Field study | LC-MS/MS | [8] |
Table 2: Bioaccumulation of this compound in Bivalve Species
| Species | Tissue | MC-LA Concentration (ng/g dry weight) | Exposure Conditions | Analytical Method | Reference |
| Anodonta anatina | Digestive Gland | Not detected in freshwater sites | Field study | LC-MS/MS | [10] |
| Corbicula fluminea | Whole Tissue | Up to 2,000 (as total MCs) | Laboratory exposure to bloom water | ELISA | [2] |
| Crassostrea virginica | Whole Tissue | >3,000 (as total MCs) | Laboratory exposure to cultured Microcystis | ELISA | [2] |
Table 3: Trophic Transfer of Microcystins (including MC-LA) in Zooplankton
| Zooplankton Taxa | MC Concentration (µg/g dry weight) | Study Details | Analytical Method | Reference |
| Daphnia, Bosmina, Chaoborus | Not individually quantified for MC-LA | In situ study of trophic transfer from Planktothrix rubescens to whitefish. Chaoborus and Daphnia were the highest contributors to fish contamination. | ELISA | [11] |
| Mixed zooplankton community | Up to 67 (as MC-LR) | Field study in hypereutrophic lakes. | HPLC |
Key Toxicological Pathways of this compound
The toxicity of this compound is primarily attributed to its ability to disrupt fundamental cellular processes. The following diagrams, rendered in DOT language, illustrate the key signaling pathways affected by MC-LA.
Inhibition of Protein Phosphatase 2A (PP2A)
This compound is a potent inhibitor of protein phosphatases 1 and 2A (PP1 and PP2A), with a higher affinity for PP2A.[7] This inhibition leads to hyperphosphorylation of numerous cellular proteins, disrupting cellular signaling, cytoskeletal integrity, and cell cycle regulation.[6] The interaction involves both reversible and irreversible binding to the catalytic subunit of the phosphatase.
Caption: Inhibition of Protein Phosphatase 2A by this compound.
Induction of Oxidative Stress
This compound exposure leads to the generation of reactive oxygen species (ROS), overwhelming the antioxidant defense systems of the cell and causing oxidative damage to lipids, proteins, and DNA.[5]
Caption: this compound induced oxidative stress pathway.
Induction of Apoptosis
The cellular damage caused by this compound, including PP2A inhibition and oxidative stress, can trigger programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases, which dismantle the cell in a controlled manner.[6]
Caption: this compound induced apoptosis signaling cascade.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in aquatic organisms is essential for assessing bioaccumulation and the associated risks. The following sections detail the methodologies for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Toxin Extraction from Tissues
A robust extraction protocol is critical for the accurate quantification of microcystins from complex biological matrices.
Materials:
-
Homogenizer (e.g., tissue lyser, sonicator)
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB)
-
Extraction solvent (e.g., 75:20:5 methanol (B129727):water:butanol or 85:15 acetonitrile:water with 1% formic acid)
-
SPE conditioning solvents (methanol, ultrapure water)
-
SPE elution solvent (e.g., 80% methanol or 90:10 acetonitrile:water with 0.1% formic acid)
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., 90:10 methanol:water with 0.1% formic acid)
Procedure:
-
Homogenization: Weigh approximately 1 gram of tissue and homogenize in 5-10 mL of extraction solvent. Sonication on ice can be used to aid in cell lysis and extraction.[7]
-
Centrifugation: Centrifuge the homogenate at approximately 4,000-5,000 x g for 10-15 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted microcystins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing methanol followed by ultrapure water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with ultrapure water to remove interfering substances.
-
Elute the microcystins from the cartridge using the elution solvent.
-
-
Concentration and Reconstitution:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of reconstitution solvent for analysis.
-
Quantification by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of different microcystin (B8822318) congeners.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell SB-C18, 2.1 x 100 mm, 2.7 µm)[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the toxins, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 30 - 40 °C
MS/MS Parameters (Example for MC-LA):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): [M+H]⁺ for MC-LA (exact mass will vary based on instrumentation)
-
Product Ions (m/z): Specific fragment ions for MC-LA are monitored for quantification and confirmation. These are typically generated through collision-induced dissociation (CID).
-
Instrument Settings: Capillary voltage, cone voltage, collision energy, and other instrument-specific parameters should be optimized for maximum sensitivity for MC-LA.
Quantification by ELISA
ELISA is a high-throughput and cost-effective screening method for the detection of total microcystins. Commercial kits are widely available.
Materials:
-
Commercial Microcystin ELISA kit (e.g., Abraxis, Cayman Chemical)
-
Microplate reader with a 450 nm filter
-
Pipettes and multichannel pipettes
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
Procedure (General Outline):
-
Sample Preparation: The extracted and reconstituted samples (from section 4.1) are diluted as necessary with the assay buffer provided in the kit.
-
Assay Protocol:
-
Add standards, controls, and samples to the antibody-coated microplate wells.
-
Add the microcystin-enzyme conjugate to the wells.
-
Incubate the plate for a specified time (e.g., 90 minutes) at room temperature to allow for competitive binding.
-
Wash the plate several times with the wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate for a specified time (e.g., 20-30 minutes) to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of microcystins in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion and Future Directions
The initial studies on the bioaccumulation of this compound in aquatic organisms have established it as a significant environmental toxin with the potential for trophic transfer and adverse health effects. The methodologies for its detection and quantification are well-established, with LC-MS/MS providing high specificity and sensitivity, and ELISA offering a rapid screening tool. The primary mechanisms of its toxicity, including the inhibition of protein phosphatases and the induction of oxidative stress and apoptosis, are key areas of ongoing research.
Future research should focus on:
-
Long-term studies to better understand the chronic effects of low-level MC-LA exposure in a wider range of aquatic species.
-
Investigating the bioaccumulation and toxicity of MC-LA metabolites.
-
Developing more comprehensive models for predicting the trophic transfer and biomagnification of MC-LA in different aquatic food webs.
-
Further elucidating the complex interplay between different cellular signaling pathways affected by MC-LA.
This technical guide serves as a foundational resource for researchers and professionals working to understand and mitigate the impacts of this compound in aquatic environments. The provided data, protocols, and pathway diagrams offer a starting point for further investigation and the development of strategies to protect both ecosystem and human health.
References
- 1. LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of microcystins, nodularin, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. LC-MS analyses of microcystins in fish tissues overestimate toxin levels-critical comparison with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. LCMS-SOP Determination of Microcystins in Water Samples by High Performance Liquid Chromatography (HPLC) wi... [protocols.io]
Methodological & Application
Application Note: High-Sensitivity Quantification of Microcystin-LA in Water Samples by Solid-Phase Extraction and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract Microcystins are a class of cyclic heptapeptide (B1575542) hepatotoxins produced by cyanobacteria, commonly known as blue-green algae.[1][2][3] The widespread occurrence of harmful algal blooms in freshwater systems poses a significant threat to public health, necessitating sensitive and reliable methods for toxin monitoring.[1][3] Microcystin-LA (MC-LA), characterized by the variable amino acids Leucine (L) and Alanine (A), is a frequently detected variant.[2] This application note provides a detailed protocol for the sample preparation and quantitative analysis of total MC-LA (intracellular and extracellular) in water samples. The method employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), consistent with the principles outlined in US EPA Method 544.[1][4][5]
Experimental Protocol
This protocol details the full workflow from sample collection to final analysis, designed to ensure high recovery and accurate quantification of MC-LA.
Materials and Reagents
-
Standards: Certified reference standard of this compound.
-
Solvents: LC-MS grade Methanol (B129727), Acetonitrile, and Reagent Water.
-
Reagents: LC-MS grade Formic Acid.
-
SPE Cartridges: Polymeric reverse-phase SPE cartridges (e.g., Divinylbenzene-based, 150 mg, 6 mL) are recommended.[1] C18 cartridges are also suitable.
-
Glassware: Amber glass bottles (500 mL) for sample collection, volumetric flasks, and general laboratory glassware. All glassware must be meticulously cleaned to avoid contamination.[5]
-
Equipment: Analytical balance, vacuum manifold for SPE, nitrogen evaporator with a heated water bath, vortex mixer, autosampler vials, filtration apparatus with glass fiber filters.
Sample Collection and Pre-treatment for Total MC-LA
To account for both dissolved (extracellular) and cell-bound (intracellular) toxins, a cell lysis step is mandatory.
-
Collection: Collect a 500 mL water sample in an amber glass bottle.
-
Filtration: Filter the entire 500 mL sample through a glass fiber filter. Collect and retain both the filter (containing cyanobacterial cells) and the aqueous filtrate.[1][5]
-
Cell Lysis: Place the filter into a centrifuge tube containing 10-15 mL of 80:20 methanol:reagent water (v/v).[6]
-
Incubation: Hold the tube for at least one hour at -20°C to lyse the cells and release the intracellular toxins.[1][5]
-
Recombination: Draw the methanol extract from the filter and add it back to the original 500 mL aqueous filtrate.[1][5] This combined sample now contains the total microcystin (B8822318) content and is ready for extraction.
Solid-Phase Extraction (SPE) Protocol
This clean-up and concentration step is critical for removing matrix interferences and achieving low detection limits. The following procedure is based on US EPA Method 544.[1][5]
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 15 mL of methanol.
-
Equilibrate the cartridge with 15 mL of reagent water, ensuring the sorbent bed does not go dry.[1]
-
-
Sample Loading:
-
Load the entire pre-treated sample (~515 mL) onto the SPE cartridge at a flow rate of 10-15 mL/min.[1]
-
-
Washing (Interference Elution):
-
After loading, wash the cartridge with 10 mL of reagent water to remove salts and other polar impurities.
-
Dry the cartridge thoroughly under full vacuum for 10-15 minutes.[1]
-
-
Analyte Elution:
Extract Concentration and Reconstitution
-
Evaporation: Concentrate the collected eluate to dryness under a gentle stream of nitrogen in a heated water bath (≤ 60°C).[1][5]
-
Reconstitution: Reconstitute the dried residue with 1 mL of 90:10 methanol:reagent water (v/v).[1][5]
-
Final Preparation: Vortex the solution to ensure the analyte is fully dissolved, then transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Parameters
The following tables provide typical starting parameters for the analysis of this compound. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Analytical Column | C8 or C18, ≤ 2.7 µm particle size (e.g., 2.1 x 100 mm)[1][7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[8] |
| Gradient | 30% B to 95% B over 7 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min[8] |
| Column Temperature | 40 - 45 °C[7][8] |
| Injection Volume | 10 µL[7] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| IonSpray Voltage | +4500 V[8] |
| Source Temperature | 350 - 650 °C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| This compound | 910.5 | 135.1 | 553.3 |
Note: The m/z 135 fragment is characteristic of the Adda amino acid side chain common to most microcystins.[8]
Data and Performance Characteristics
The described method provides excellent sensitivity and linearity for the quantification of MC-LA in water.
Table 4: Method Performance Data for this compound
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | < 1.0 ng/L | [9] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L | [9][10] |
| Linear Dynamic Range | 0.5 - 200 µg/L | [10] |
| Recovery | 90% - 113% | [9] |
| Precision (%RSD) | < 15% | [9][10] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to data acquisition.
Caption: Workflow for MC-LA analysis.
Conclusion
This application note provides a comprehensive and robust protocol for the extraction, clean-up, and sensitive quantification of this compound from water samples. The use of solid-phase extraction effectively minimizes matrix effects and allows for sample concentration, enabling detection and quantification at levels well below the provisional guideline values established by the World Health Organization and other regulatory bodies.[3][8] This method is suitable for routine monitoring in environmental laboratories and for advanced research applications.
References
- 1. unitedchem.com [unitedchem.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. agilent.com [agilent.com]
- 4. epa.gov [epa.gov]
- 5. NEMI Method Summary - 544 [nemi.gov]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
- 8. azom.com [azom.com]
- 9. Comparative Analysis of Microcystin Prevalence in Michigan Lakes by Online Concentration LC/MS/MS and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Quantification of Microcystin-LA in Water Samples Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcystins are a class of cyclic heptapeptide (B1575542) hepatotoxins produced by various species of cyanobacteria, commonly known as blue-green algae.[1][2] The occurrence of harmful algal blooms, often triggered by eutrophication, can lead to the release of these toxins into freshwater and marine environments, posing a significant threat to public health.[1][3] Microcystin-LA is one of the common variants of microcystins. The World Health Organization (WHO) has established a provisional guideline value of 1.0 µg/L for microcystin-LR in drinking water, which is often used as a reference for total microcystins.[2][4]
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the rapid and sensitive screening of microcystins in water samples.[5][6] These assays are typically based on a competitive immunoassay format where free microcystin (B8822318) in the sample competes with a labeled microcystin conjugate for a limited number of antibody binding sites.[1] This application note provides a detailed protocol for the quantification of this compound in water samples using a competitive ELISA kit.
Principle of Competitive ELISA for this compound Detection
The ELISA method for this compound is a competitive immunoassay. The wells of a microtiter plate are coated with a goat anti-mouse antibody. A mixture of the water sample containing unknown amounts of this compound, a Microcystin-Horseradish Peroxidase (HRP) conjugate, and a monoclonal antibody specific to microcystins is added to the wells. The free microcystin (from the sample) and the Microcystin-HRP conjugate compete for the limited binding sites of the anti-microcystin antibody. This antibody-microcystin complex then binds to the goat anti-mouse IgG coated on the plate. After an incubation period, the unbound reagents are washed away. A substrate solution (TMB) is then added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of microcystin in the sample. The reaction is stopped, and the absorbance is read at 450 nm.[1]
Caption: Principle of the competitive ELISA for this compound detection.
Quantitative Data Summary
The performance characteristics of commercially available Microcystin ELISA kits can vary. The following table summarizes typical quantitative data.
| Parameter | Typical Value | Reference |
| Assay Range | 0.027 - 8 ng/mL (ppb) | [1] |
| Sensitivity (80% B/B0) | ~0.196 ng/mL (ppb) | [1] |
| Lower Limit of Detection (LLOD) | ~0.021 ng/mL (ppb) | [1] |
| Intra-assay Variability | < 11% | [5][6] |
| Inter-assay Variability | < 15% | [5][6] |
| Reproducibility | < 21% | [5][6] |
Cross-Reactivity Data
ELISA kits for total microcystins detect various congeners due to the use of antibodies targeting the conserved ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety present in most microcystins.[7][8][9]
| Microcystin Variant | Typical Cross-Reactivity (%) |
| This compound | 111.5 |
| Microcystin-RR | 74.9 |
| Microcystin-LW | 68.9 |
| Microcystin-LY | 51.4 |
| Microcystin-LF | 41.7 |
| Data sourced from a representative commercial ELISA kit manual.[1] |
Experimental Protocols
1. Materials and Reagents (Typical Kit Contents)
-
Microtiter plate coated with goat anti-mouse IgG
-
Microcystin ELISA Standard
-
Microcystin Monoclonal Antibody
-
Microcystin-HRP Tracer
-
Immunoassay Buffer
-
Wash Buffer Concentrate
-
TMB Substrate Solution
-
HRP Stop Solution
-
Plate Sealer
2. Materials Required but Not Provided
-
Plate reader capable of measuring absorbance at 450 nm[1]
-
Adjustable pipettes and pipette tips
-
Orbital microplate shaker
-
Ultrapure water
-
Vortex mixer
-
Centrifuge
3. Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Water Sample Collection: Collect water samples in clean glass or plastic containers.
-
Particulate Removal: Centrifuge water samples at 1,000 x g for 5 minutes to remove any particulate matter.[1]
-
Cell Lysis (for Total Microcystin): To measure both dissolved and cell-bound microcystins, samples must undergo three freeze-thaw cycles to lyse the cyanobacterial cells and release the toxins.[10]
-
Sample Dilution: If the microcystin concentration is expected to be high, dilute the sample with the provided Immunoassay Buffer to fall within the standard curve range of the assay.[1] For samples with high organic content, a dilution of at least 1:50 may be necessary.[1]
-
Dechlorination: For treated drinking water samples containing chlorine, quench the oxidant upon collection with sodium thiosulfate (B1220275) (e.g., 10 mg per 100 mL of sample) to prevent degradation of the microcystins.[10][11]
4. Reagent Preparation
-
Allow all reagents to reach room temperature before use.[11]
-
Wash Buffer (1X): Dilute the Wash Buffer Concentrate (e.g., 400X) with ultrapure water to the final volume. For instance, dilute the contents of one vial of 400X concentrate to a total volume of 2 L with ultrapure water and add Polysorbate 20 to a final concentration of 0.5 ml/L.[1]
-
Immunoassay Buffer (1X): Dilute the Immunoassay Buffer Concentrate (e.g., 10X) with ultrapure water.[1]
-
Microcystin Standard Curve Preparation: Prepare a series of standards by serially diluting the bulk standard in Immunoassay Buffer to generate a standard curve. Typical standard concentrations may range from 0.05 to 5.0 ng/mL.[12]
5. Assay Procedure
The following is a general protocol and should be adapted based on the specific ELISA kit manufacturer's instructions.
-
Add Standards and Samples: Add 50 µL of the prepared standards, control samples, and water samples into the appropriate wells of the microtiter plate in duplicate.[13]
-
Add Antibody and Tracer: Add 25 µL of the Microcystin Monoclonal Antibody followed by 25 µL of the Microcystin-HRP Tracer to each well.
-
Incubation: Cover the plate with a plate sealer and incubate for 90 minutes at room temperature on an orbital shaker.[11][14]
-
Washing: Decant the contents of the wells and wash the plate three times with 250 µL of 1X Wash Buffer per well.[11][13] After the final wash, invert the plate and blot it dry on absorbent paper.[11]
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.[13]
-
Color Development: Incubate the plate for 20-30 minutes at room temperature in the dark.[11][14]
-
Stop Reaction: Add 50 µL of HRP Stop Solution to each well. The color in the wells will change from blue to yellow.[11][14]
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[11][13]
Experimental Workflow
Caption: General experimental workflow for this compound quantification.
Data Analysis and Interpretation
-
Standard Curve: Generate a standard curve by plotting the average absorbance for each standard on the y-axis against the corresponding microcystin concentration on the x-axis. A semi-logarithmic plot is typically used.
-
Calculate Sample Concentrations: Determine the concentration of this compound in the water samples by interpolating their average absorbance values from the standard curve.
-
Correction for Dilution: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration in the water sample.
-
Interpretation: Compare the determined microcystin concentrations to relevant regulatory guidelines to assess the potential risk. It is important to note that ELISA results may be higher than those from methods like LC-MS/MS, as the antibodies can cross-react with multiple microcystin variants and potentially some degradation products.[1][7][15]
Troubleshooting
| Problem | Possible Causes | Solutions |
| High Background | - Insufficient washing- Contaminated reagents | - Ensure thorough washing between steps.- Use fresh, properly stored reagents. |
| Low Signal | - Inactive HRP conjugate- Incorrect incubation times or temperatures- Reagents not at room temperature | - Check the expiration date of the kit.- Adhere strictly to the protocol's incubation parameters.- Ensure all reagents are equilibrated to room temperature before use. |
| High Variability between Duplicates | - Poor pipetting technique- Incomplete mixing of reagents in wells | - Use calibrated pipettes and ensure proper technique.- Gently tap the plate or use a plate shaker to ensure thorough mixing. |
| Sample concentrations are outside the standard curve range | - Sample is too concentrated or too dilute | - Dilute or concentrate the sample accordingly and re-run the assay. |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. Quantitative determination by screening ELISA and HPLC-MS/MS of microcystins LR, LY, LA, YR, RR, LF, LW, and nodularin in the water of Occhito lake and crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mini-Review on Detection Methods of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iwaponline.com [iwaponline.com]
- 7. Comparative Analysis of Microcystin Prevalence in Michigan Lakes by Online Concentration LC/MS/MS and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Comparison of two ELISA-based methods for the detection of microcystins in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. nemi.gov [nemi.gov]
- 12. attogene.com [attogene.com]
- 13. in.gov [in.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Microcystin-LA in Fish Tissue Using Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microcystins are a class of cyclic peptide hepatotoxins produced by various species of freshwater cyanobacteria.[1] Among the numerous congeners, Microcystin-LA (MC-LA) is a significant variant of concern due to its potential to bioaccumulate in aquatic organisms, including fish, posing a risk to human health through consumption.[2][3] Accurate and sensitive quantification of MC-LA in fish tissue is crucial for food safety monitoring and toxicological risk assessment.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the determination of microcystins in complex biological matrices due to its high selectivity and sensitivity.[5][6] This application note provides a detailed protocol for the extraction and quantification of MC-LA in fish tissue using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in fish tissue is depicted below.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., 15N-Microcystin-LA)[7]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Hexane (B92381), HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB)[8][9]
-
Fish tissue (muscle or liver)
2. Sample Preparation and Extraction
This protocol is a synthesis of effective methods reported in the literature.[4][8][9][10]
-
Homogenization: Weigh approximately 1-2 g of fish tissue (wet weight) into a centrifuge tube. Homogenize the tissue using a suitable homogenizer.
-
Extraction:
-
Centrifugation: Centrifuge the sample at 4200 x g for 20 minutes at 4°C.[8][9]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction step with a fresh aliquot of the extraction solvent on the remaining pellet to ensure complete recovery. Combine the supernatants.
-
Defatting Step: For fatty fish tissues, a liquid-liquid partitioning step with hexane can be performed. Add an equal volume of hexane to the supernatant, vortex, and discard the upper hexane layer.[4]
3. Solid-Phase Extraction (SPE) Cleanup
SPE is crucial for removing matrix interferences.[8][9]
-
Conditioning: Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the microcystins from the cartridge with 8 mL of 80% methanol.[8][9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are typical parameters for LC-MS/MS analysis of microcystins.[11][12][13][14]
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[13]
-
Precursor and Product Ions: The specific multiple reaction monitoring (MRM) transitions for this compound should be optimized. For MC-LA, the [M+H]+ precursor ion is typically monitored.[12]
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.
-
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical and quality control steps.
Data Presentation
The following tables summarize typical quantitative data for the analysis of microcystins in fish tissue, compiled from various studies.
Table 1: Method Validation Parameters for Microcystin (B8822318) Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | <10 ng/g | [4] |
| 1 µg/kg | [15] | |
| Limit of Quantification (LOQ) | 0.25 - 2.5 ng/g | [16] |
| 3 µg/kg | [15] | |
| Linearity (R²) | ≥ 0.99 | [15][16][17] |
| Recovery | 70 - 120% | [4][15] |
| Precision (RSD) | < 20% | [4] |
Table 2: Example LC-MS/MS Parameters for Microcystin Analysis
| Parameter | Setting |
| LC Column | C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 50 µL |
| Ionization Mode | ESI Positive |
| Monitored Transition (MC-LA) | Instrument dependent, requires optimization |
The protocol described provides a robust and sensitive method for the quantification of this compound in fish tissue using liquid chromatography-tandem mass spectrometry. Proper sample preparation, including an effective extraction and cleanup step, is critical for achieving accurate and reliable results. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.[7] This method is suitable for routine monitoring of MC-LA in fish, contributing to a better understanding of its bioaccumulation and ensuring the safety of fishery products.
References
- 1. Standardization of microcystin extraction from fish tissues: a novel internal standard as a surrogate for polar and non-polar variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Analytical Methods for Detecting Microcystins in Fish Tissue | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Microcystins in Fish Tissue by ELISA and MALDI-TOF MS Using a Highly Specific Single Domain Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of microcystins, nodularin, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. azom.com [azom.com]
- 14. mdpi.com [mdpi.com]
- 15. pureportal.inbo.be [pureportal.inbo.be]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Solid Phase Extraction (SPE) for the Isolation of Microcystin-LA from Complex Matrices
Introduction
Microcystins are a class of cyclic heptapeptide (B1575542) hepatotoxins produced by cyanobacteria, with Microcystin-LA (MC-LA) being one of the common congeners. Accurate detection and quantification of MC-LA in complex matrices such as water and biological tissues are crucial for environmental monitoring and public health protection. Solid Phase Extraction (SPE) is a widely used and effective technique for the selective extraction and pre-concentration of microcystins from these matrices prior to analysis by methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and standardized protocols for the isolation of this compound using SPE.
Principles of Solid Phase Extraction for this compound
Solid Phase Extraction separates components of a mixture in a liquid sample (mobile phase) based on their physical and chemical affinity for a solid stationary phase. For this compound, which is a relatively nonpolar cyclic peptide, reversed-phase SPE is the most common approach. In this method, a nonpolar stationary phase (e.g., C18 or a polymeric sorbent like HLB) is used to retain the nonpolar MC-LA from a polar aqueous sample. After washing the cartridge to remove interferences, the retained MC-LA is eluted with a nonpolar organic solvent.
Data Presentation: Performance of SPE Methods for this compound
The following tables summarize the quantitative data from various studies on the SPE of microcystins, including MC-LA.
Table 1: Recovery of this compound using different SPE Sorbents and Elution Solvents.
| Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Water | C18 | 90:10 (v/v) Methanol (B129727):Water | 97.1 - 100.9 | |
| Water | Hydrophilic-Lipophilic Balance (HLB) | 80% Methanol | ≥94 | |
| Mouse Liver | C18 | Not Specified | 60.1 - 95.9 | |
| Water (Saline) | C18 | Not Specified | 73 - 102 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound after SPE.
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Tap and Lake Water | HPLC-Orbitrap MS | Not Specified | ~1 ng/L | |
| Water | Online SPE LC/MS/MS | low or sub-ng/L levels | Not Specified | |
| Surface and Drinking Water | Online concentration LC/MS/MS | < US EPA Method 544 | 5 - 10 ng/L | |
| Mouse Liver | HPLC-Orbitrap-MS | Not Specified | 0.25 - 0.75 ng/g | |
| Water (Saline) | LC-MS/MS | 0.05 - 0.81 ng/mL | 0.13 - 2.4 ng/mL |
Experimental Protocols
Protocol 1: SPE of this compound from Water Samples
This protocol is a generalized procedure based on common practices for the extraction of microcystins from aqueous matrices.
Materials:
-
Solid Phase Extraction Cartridges: C18 or HLB (Hydrophilic-Lipophilic Balance), 500 mg, 6 mL.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid (optional, for sample acidification).
-
Ultrapure water.
-
SPE vacuum manifold.
-
Collection vials.
-
Nitrogen evaporator.
Procedure:
-
Sample Preparation:
-
For total microcystin (B8822318) analysis (intracellular and extracellular), subject the water sample to a cell lysis procedure such as three cycles of freeze-thaw or sonication.
-
Centrifuge the sample to remove cell debris.
-
Adjust the pH of the supernatant to ~3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 or HLB cartridge with 6 mL of methanol.
-
Equilibrate the cartridge with 6 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the retained microcystins with 8-10 mL of 80-90% methanol in water. Collect the eluate in a clean collection vial.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL to 1 mL) of a solvent compatible with the analytical instrument (e.g., 90:10 (v/v) Methanol:Water).
-
Protocol 2: SPE of this compound from Biological Tissue Samples (e.g., Liver)
This protocol is adapted from methods developed for the extraction of microcystins from mouse liver tissue.
Materials:
-
Tissue homogenizer.
-
Extraction Solvent: 85:15 (v/v) Acetonitrile:Water containing 200 mM ZnSO4 and 1% formic acid.
-
Solid Phase Extraction Cartridges: C18, 500 mg, 6 mL.
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Centrifuge and centrifuge tubes.
-
SPE vacuum manifold.
-
Collection vials.
-
Nitrogen evaporator.
Procedure:
-
Sample Homogenization and Extraction:
-
Weigh approximately 40 mg of tissue.
-
Add the extraction solvent and homogenize the tissue thoroughly.
-
Centrifuge the homogenate to pellet the solids.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 cartridge with 6 mL of methanol.
-
Equilibrate the cartridge with 6 mL of ultrapure water.
-
-
Sample Loading:
-
Load the supernatant from the tissue extract onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 6 mL of ultrapure water.
-
-
Elution:
-
Elute the microcystins with 6 mL of methanol into a clean collection vial.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of 90:10 (v/v) Methanol:Water containing 0.1% formic acid for LC-MS analysis.
-
Visualizations
Caption: General workflow for Solid Phase Extraction of this compound from water samples.
Caption: General workflow for Solid Phase Extraction of this compound from tissue samples.
Analysis of Microcystin-LA in complex matrices like sediment and biological tissues.
An Application Note and Protocol for the Analysis of Microcystin-LA in Sediment and Biological Tissues
Introduction
Microcystins (MCs) are a class of cyclic heptapeptide (B1575542) toxins produced by various cyanobacteria, posing a significant threat to environmental and public health.[1][2] Among the more than 270 known variants, this compound (MC-LA) is a common and highly toxic congener, comparable in toxicity to the well-studied Microcystin-LR (MC-LR).[3][4] These toxins are potent hepatotoxins, primarily exerting their effect by inhibiting protein phosphatases 1 and 2A (PP1 and PP2A), which disrupts cellular signaling pathways.[2][3][5]
Due to their stability, microcystins can persist in the environment and accumulate in various matrices.[6] Sediments in aquatic systems can act as a significant sink and source for microcystins, accumulating toxins through the settlement of cyanobacterial blooms and adsorption.[7][8] Similarly, MCs can bioaccumulate in aquatic organisms, such as fish and shellfish, moving through the food web and posing a risk of dietary exposure to humans.[1][9]
The analysis of MC-LA in complex matrices like sediment and biological tissues is challenging due to low recovery rates during extraction and significant matrix effects that can interfere with quantification.[1][10] This document provides detailed protocols for the extraction, cleanup, and quantification of MC-LA in these matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), along with a summary of relevant quantitative data to aid researchers in developing and validating their analytical methods.
Quantitative Data for this compound Analysis
The following tables summarize quantitative performance data from various studies for the analysis of microcystins, including MC-LA, in complex matrices. These values can serve as a benchmark for method development and validation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-Orbitrap-MS | Mouse Liver Tissue | - | 0.75 ng/g | [11][12] |
| Online SPE LC/MS/MS | Water | - | 0.01-0.05 ng/mL | [13] |
| LC-MS/MS | Water | < US EPA Method 544 | 5-10 ng/L | [14] |
| LTQ Velos Pro LC-MS/MS | Water | 0.025 µg/L | 0.05 µg/L | [15][16] |
Table 2: Recovery Rates for Microcystin Extraction from Complex Matrices
| Matrix | Extraction Solvent/Method | Cleanup Method | Recovery (%) | Reference |
| Soils and Lake Sediments | EDTA-sodium pyrophosphate solution | Not specified | >90% | [10][17] |
| Fish Tissue | Methanol:Water:Butanol | HLB SPE Column | High | [18] |
| Mouse Liver Tissue | 85:15 ACN:H₂O with 200 mM ZnSO₄ | C18 SPE Cartridge | 60.1% - 95.9% | [11] |
Experimental Workflow
The overall workflow for the analysis of this compound in sediment and biological tissues involves sample collection, preparation (extraction and cleanup), and instrumental analysis.
References
- 1. Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microcystin - Wikipedia [en.wikipedia.org]
- 3. Microcystins in Water: Detection, Microbial Degradation Strategies, and Mechanisms [mdpi.com]
- 4. The Fate of Microcystins in the Environment and Challenges for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microcystin-LR and its health impacts: Chemistry, transmission routes, mechanisms of toxicity and target organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mini-Review on Detection Methods of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cienve.org.tw [cienve.org.tw]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | A Global Analysis of the Relationship between Concentrations of Microcystins in Water and Fish [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Comparative Analysis of Microcystin Prevalence in Michigan Lakes by Online Concentration LC/MS/MS and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Extraction Methods of Cyanotoxins Aqueous Media and Sediments [scirp.org]
- 18. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Microcystin-LA
Abstract
Microcystins are a class of cyclic heptapeptide (B1575542) hepatotoxins produced by cyanobacteria, posing a significant threat to environmental and public health. Microcystin-LA (MC-LA), containing Leucine and Alanine at its variable positions, is a commonly occurring and toxic variant. Accurate identification and structural elucidation of MC-LA are crucial for risk assessment and management. This application note details a robust protocol for the structural elucidation of this compound using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). The methodology provides sensitive and selective detection, enabling confident identification through accurate mass measurement and characteristic fragmentation patterns.
Introduction
Microcystins are characterized by a general structure of cyclo-(D-Ala¹-X²-D-MeAsp³-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷), where X and Z are variable L-amino acids.[1][2] The unique and highly toxic nature of these compounds is partly attributed to the presence of the β-amino acid, (2S,3S,8S,9S,4E,6E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (Adda).[2][3][4] The structural variations, particularly at positions 2 and 4, lead to over 270 different microcystin (B8822318) analogues, each with potentially different toxicity.[2][5]
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the definitive identification and structural characterization of microcystins.[2] This technique offers the high mass accuracy and resolution required to determine the elemental composition of the parent molecule and its fragments, facilitating unambiguous identification. This note provides a detailed protocol for the analysis of this compound, from sample preparation to data interpretation.
Experimental Protocols
Standard and Sample Preparation
Standard Preparation: A stock solution of this compound is prepared by dissolving the certified reference material in methanol (B129727) to a concentration of 100 µg/mL.[6] Working standards are then prepared by serial dilution in a methanol/water (1:1, v/v) mixture to create a calibration curve ranging from 0.5 to 200 µg/L.[6]
Sample Preparation (Solid-Phase Extraction - SPE): For water samples, a solid-phase extraction (SPE) step is often necessary to concentrate the analytes and remove matrix interferences.[7]
-
Condition a Waters Oasis HLB cartridge (or equivalent) with 7 mL of methanol followed by 7 mL of LC-MS grade water.[7]
-
Load 100 mL of the water sample onto the cartridge at a flow rate of <1 mL/min.[7]
-
Wash the cartridge with 7 mL of 5% methanol in water.[7]
-
Elute the microcystins with 7 mL of 100% methanol.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas and reconstitute the residue in a suitable volume (e.g., 200 µL) of 35:65 acetonitrile:water with 0.1% formic acid.[8]
Liquid Chromatography (LC)
LC Conditions:
-
Column: Waters Atlantis dC18 (10 x 100 mm, 5 µm particle size) or equivalent reversed-phase column.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 95% Acetonitrile / 0.1% Formic Acid.[3]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 40 °C.[6]
-
Gradient:
-
0-1 min: 60% B
-
1-10 min: Ramp to 75% B
-
16-18 min: 90% B (Column Wash)
-
18-21 min: 60% B (Equilibration)[7]
-
High-Resolution Mass Spectrometry (HRMS)
MS Conditions (using an Orbitrap or similar HRMS instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²).
-
Full Scan Mass Range: m/z 100-1100.[3]
-
Resolution: ≥ 70,000 FWHM.
-
MS/MS Fragmentation: Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Optimized for the specific instrument and analyte, typically in the range of 20-40 eV.
Data Presentation
Table 1: High-Resolution Mass Spectrometry Data for this compound. This table summarizes the key mass spectral information for the identification of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₄₆H₆₇N₇O₁₂ | [9] |
| Molecular Weight | 909.4872 g/mol | [9] |
| Precursor Ion [M+H]⁺ (m/z) | 910.4945 | [3] |
| Characteristic Fragment Ions (HCD-MS/MS) | ||
| Adda Fragment | 135.0804 | [2][3][4] |
| [Glu-Mdha]⁺ | 213.08 | [10] |
| [M+H-H₂O]⁺ | 892.4839 | |
| [7,1,2+H]⁺ | Varies | [3] |
Table 2: Quantitative Performance Data for Microcystin Analysis. This table presents typical quantitative performance metrics for the analysis of microcystins, including MC-LA, using LC-MS/MS methods.
| Microcystin | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| MC-LA | Low ng/L | 0.05 µg/L | ≤ 0.98 | [1][11][12] |
| MC-LR | 0.025 µg/L | 0.05 µg/L | 0.9994 | [11] |
| MC-RR | 0.025 µg/L | 0.05 µg/L | 0.9986 | [11] |
| MC-YR | 0.025 µg/L | 0.05 µg/L | 0.9994 | [11] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Fragmentation pathway of this compound in HCD-MS/MS.
Conclusion
The described LC-HRMS method provides a reliable and sensitive approach for the structural elucidation and quantification of this compound in various sample matrices. The high mass accuracy and resolving power of modern mass spectrometers, combined with characteristic fragmentation patterns, allow for confident identification of this important cyanotoxin. This protocol can be adapted for the analysis of other microcystin variants and serves as a valuable tool for researchers, scientists, and drug development professionals in the field of toxicology and environmental monitoring.
References
- 1. agilent.com [agilent.com]
- 2. Structural Diversity, Characterization and Toxicology of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization and Absolute Quantification of Microcystin Peptides using Collision Induced- and Ultraviolet Photo-Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. osti.gov [osti.gov]
- 9. Microcystin LA | C46H67N7O12 | CID 6437382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Hydroxyproline-Containing Microcystins in Western Lake Erie Cyanobacterial Bloom Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monoclonal Antibody-Based Detection of Microcystin-LA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development and application of monoclonal antibodies (mAbs) for the specific detection of Microcystin-LA (MC-LA), a potent hepatotoxin produced by cyanobacteria. Detailed protocols for key experimental stages, from immunogen preparation to the final immunoassay, are presented. Additionally, quantitative data on antibody performance are summarized for comparative analysis.
Introduction
Microcystins (MCs) are a class of cyclic peptide toxins that pose a significant threat to public health through the contamination of water sources. Among the various congeners, this compound is a prevalent and toxic variant. The development of sensitive and specific detection methods is crucial for environmental monitoring and ensuring water safety. Monoclonal antibodies offer high specificity and affinity, making them ideal reagents for developing robust immunoassays for MC-LA detection.
This guide outlines the essential methodologies for producing and characterizing anti-MC-LA monoclonal antibodies and their subsequent use in enzyme-linked immunosorbent assays (ELISAs).
Experimental Protocols
Immunogen Preparation: MC-LA Conjugation to a Carrier Protein
To elicit a robust immune response against the small MC-LA molecule (a hapten), it must be conjugated to a larger carrier protein. Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) are commonly used.
Materials:
-
This compound (MC-LA)
-
Carrier protein (e.g., BSA or KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carrier protein in PBS at a concentration of 10 mg/mL.
-
Activate the carboxyl groups of MC-LA by reacting it with EDC and NHS. In a separate tube, dissolve MC-LA, EDC, and NHS in an appropriate solvent (e.g., DMSO or DMF) and incubate for 15-30 minutes at room temperature.
-
Slowly add the activated MC-LA solution to the carrier protein solution while gently stirring.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.
-
To remove unconjugated MC-LA and by-products, dialyze the conjugate solution against PBS at 4°C for 48 hours, with several buffer changes.
-
Determine the protein concentration and conjugation efficiency using a suitable method (e.g., BCA protein assay and spectrophotometry).
-
Store the immunogen at -20°C until use.
Monoclonal Antibody Production via Hybridoma Technology
Hybridoma technology is a well-established method for producing monoclonal antibodies.[1][2][3][4] It involves the fusion of antibody-producing B cells from an immunized animal with immortal myeloma cells.[1][2][3][4]
Materials:
-
BALB/c mice
-
MC-LA immunogen
-
Adjuvant (e.g., Freund's complete and incomplete adjuvant)
-
Myeloma cell line (e.g., SP2/0-Ag14)
-
Polyethylene glycol (PEG)
-
HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium
-
HT (Hypoxanthine-Thymidine) medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
96-well cell culture plates
Procedure:
-
Immunization:
-
Emulsify the MC-LA immunogen with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Inject a mouse (typically BALB/c) intraperitoneally or subcutaneously with 50-100 µg of the immunogen.
-
Administer booster injections with the immunogen emulsified in Freund's incomplete adjuvant every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA.
-
Perform a final booster injection 3-4 days before cell fusion.
-
-
Cell Fusion:
-
Euthanize the immunized mouse and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Co-culture the splenocytes with myeloma cells at a ratio of approximately 5:1.
-
Induce cell fusion by slowly adding PEG while gently agitating the cell suspension.
-
Wash the cells to remove the PEG.
-
-
Selection and Screening:
-
Resuspend the fused cells in HAT medium and plate them into 96-well plates. The HAT medium selects for fused hybridoma cells, as unfused myeloma cells cannot survive and unfused B cells have a limited lifespan.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
After 10-14 days, screen the culture supernatants for the presence of anti-MC-LA antibodies using an indirect ELISA.
-
-
Cloning and Expansion:
Antibody Purification
Purification of the monoclonal antibody from the hybridoma culture supernatant is essential for its use in immunoassays.
Materials:
-
Hybridoma culture supernatant
-
Protein A or Protein G affinity chromatography column
-
Binding buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Clarify the hybridoma culture supernatant by centrifugation to remove cells and debris.
-
Equilibrate the Protein A/G column with binding buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute the bound antibody with elution buffer and collect the fractions.
-
Immediately neutralize the eluted fractions with neutralization buffer.
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Determine the concentration and purity of the antibody using spectrophotometry and SDS-PAGE.
Competitive Indirect ELISA for MC-LA Detection
This is a common format for detecting small molecules like MC-LA. In this assay, free MC-LA in the sample competes with a coated MC-LA-protein conjugate for binding to the specific monoclonal antibody.
Materials:
-
Anti-MC-LA monoclonal antibody
-
MC-LA-protein conjugate (e.g., MC-LA-OVA)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the MC-LA-protein conjugate in coating buffer and add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare a series of MC-LA standards of known concentrations.
-
In separate tubes, pre-incubate the anti-MC-LA monoclonal antibody with the MC-LA standards or unknown samples for a defined period.
-
Add 100 µL of the pre-incubated antibody-sample mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of MC-LA in the sample.
-
Quantitative Data Presentation
The performance of monoclonal antibodies is assessed by several key parameters, including sensitivity (IC50) and cross-reactivity against other microcystin (B8822318) variants.
| Antibody Clone | Target Antigen | Immunoassay Format | IC50 (ng/mL) | Cross-Reactivity with MC-LR (%) | Cross-Reactivity with MC-YR (%) | Cross-Reactivity with MC-RR (%) | Reference |
| 2G5 | NOD | icELISA | 0.23-0.68 (for various MCs) | High | High | High | [5][6] |
| 4G5 | DPN/CLDPN | icELISA | 0.82 | Not specified | Not specified | Not specified | [5] |
| MC10E7 | MC-LR | Inhibition Immunoassay | 0.045 | Not specified | Not specified | Not specified | [7] |
| Not Specified | MC-LR | icELISA | 0.27 | Good | Good | Good | [8] |
Table 1: Summary of reported performance data for various anti-microcystin monoclonal antibodies. IC50 represents the concentration of the analyte that causes 50% inhibition of antibody binding.
Visualizations
Caption: Workflow for the development of anti-MC-LA monoclonal antibodies.
Caption: Workflow for the competitive indirect ELISA for MC-LA detection.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 3. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Production of monoclonal antibodies with broad specificity and development of an immunoassay for microcystins and nodularin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of QuEChERS for Microcystin-LA extraction from plant material.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcystins are a class of cyclic peptide hepatotoxins produced by various species of cyanobacteria. The increasing use of reclaimed water for agricultural irrigation raises concerns about the potential accumulation of these toxins in plant tissues, posing a significant risk to food safety and human health. Microcystin-LA (MC-LA), a common and potent variant of microcystin, requires sensitive and efficient analytical methods for its detection and quantification in complex plant matrices.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for the analysis of pesticide residues in food and agricultural products. Its advantages of high recovery, speed, and low solvent consumption make it an attractive approach for the extraction of other contaminants, including cyanotoxins. This document provides a detailed application note and a proposed protocol for the extraction of this compound from plant material using a modified QuEChERS method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
This compound is a cyclic heptapeptide (B1575542) with a molecular weight of 909.5 g/mol . Its structure contains both hydrophobic and polar functional groups, rendering it soluble in water and polar organic solvents.[1][2] The presence of carboxylic acid groups means its charge state is pH-dependent.[2] These properties are crucial for optimizing the extraction and cleanup steps in the QuEChERS protocol.
Proposed QuEChERS Protocol for this compound in Plant Material
This protocol is adapted from established QuEChERS methods for polar analytes in plant matrices and extraction methods for microcystins in other complex matrices.[3][4][5][6] Validation of this method in the user's laboratory with specific plant matrices is highly recommended.
1. Sample Homogenization:
-
Weigh 10 g of a representative, homogenized plant sample (e.g., spinach, lettuce) into a 50 mL polypropylene (B1209903) centrifuge tube. For dry samples, add an appropriate amount of water to achieve a high water content.
2. Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet. For polar compounds like this compound, a buffered system is recommended to ensure consistent pH and improve partitioning. The AOAC 2007.01 formulation (6 g MgSO₄, 1.5 g NaCl, 1.5 g Na₃Citrate·2H₂O, 0.75 g Na₂Citrate·1.5H₂O) is a suitable starting point.
-
Securely cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.
-
For general plant matrices, a combination of 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA) is recommended to remove water and interfering compounds such as organic acids, sugars, and fatty acids. For highly pigmented samples (e.g., spinach), the addition of 50 mg of Graphitized Carbon Black (GCB) may be necessary to remove chlorophyll. However, GCB should be used with caution as it can retain planar molecules, and its effect on this compound recovery should be evaluated.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 x g for 2 minutes.
4. Final Extract Preparation:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis. If necessary, the extract can be filtered through a 0.22 µm syringe filter.
Experimental Workflow
Caption: QuEChERS workflow for this compound extraction from plant material.
LC-MS/MS Analysis
Analysis of this compound is typically performed using reverse-phase liquid chromatography coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
Table 1: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Condition |
| LC Column | C18 or equivalent, e.g., 100 x 2.1 mm, <3 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over several minutes, hold, and then re-equilibrate. A typical run time is 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | 910.5 |
| Product Ions (m/z) | Common transitions include 135.1, 213.1, and others. These should be optimized on the specific instrument. |
Note: The specific gradient and MS/MS transitions should be optimized in the user's laboratory.
Quantitative Data
As a dedicated QuEChERS method for this compound in plant material has not been extensively validated in published literature, the following table presents recovery data for microcystins in lettuce using a different extraction method (methanol:water) and solid-phase extraction (SPE) cleanup, which serves as a reference for expected performance.[7]
Table 2: Recovery of Microcystins from Lettuce using a Methanol:Water Extraction and SPE Cleanup
| Analyte | Spiking Level (µg/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Microcystin-LR | 0.25 | 95 | 5 |
| Microcystin-LR | 1.00 | 98 | 4 |
| Microcystin-RR | 0.25 | 93 | 6 |
| Microcystin-RR | 1.00 | 96 | 5 |
| Source: Adapted from a study by Rogers et al. (2018), which optimized extraction for UPLC-MS/MS analysis.[7] |
Phytotoxicity of this compound: Signaling Pathway
Microcystins are known to be potent inhibitors of protein phosphatase 1 (PP1) and 2A (PP2A) in both animals and plants.[8][9][10][11] Inhibition of these key enzymes disrupts cellular signaling cascades, leading to hyperphosphorylation of proteins, oxidative stress, and ultimately, phytotoxic effects.
Caption: Simplified signaling pathway of this compound induced phytotoxicity.
Conclusion
The proposed QuEChERS method offers a promising approach for the efficient extraction of this compound from various plant materials. The combination of a buffered extraction and a d-SPE cleanup is designed to provide good recoveries and clean extracts suitable for sensitive LC-MS/MS analysis. Researchers are encouraged to validate and optimize this protocol for their specific plant matrices of interest to ensure data quality and accuracy. The understanding of the phytotoxic mechanisms of this compound is crucial for assessing the broader impact of cyanotoxin contamination in agriculture.
References
- 1. Microcystin LA | C46H67N7O12 | CID 6437382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of some physicochemical parameters of microcystins (cyanobacterial toxins) and trace level analysis in environmental samples using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. weber.hu [weber.hu]
- 6. Restek - Blog [restek.com]
- 7. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Microcystin Contamination and Toxicity: Implications for Agriculture and Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Cytotoxicity of Microcystin-LA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcystins are a group of cyclic heptapeptide (B1575542) toxins produced by cyanobacteria, with Microcystin-LA (MC-LA) being one of the common and toxic variants.[1] These toxins primarily target the liver, where they are actively transported into hepatocytes.[1] The primary mechanism of microcystin (B8822318) toxicity is the inhibition of protein phosphatase 1 (PP1) and 2A (PP2A), leading to hyperphosphorylation of cellular proteins, disruption of the cytoskeleton, induction of oxidative stress, and ultimately, cell death through apoptosis and necrosis.[1][2][3] Assessing the cytotoxicity of this compound is crucial for understanding its toxicological profile and for the development of potential therapeutic interventions.
This document provides detailed application notes and protocols for key in vitro assays used to evaluate the cytotoxicity of this compound.
Data Presentation: Quantitative Cytotoxicity Data for Microcystin Variants
The following tables summarize quantitative data on the cytotoxic effects of this compound and its closely related analog, Microcystin-LR. This data is compiled from various in vitro studies and presented for comparative analysis.
| Microcystin Variant | Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| This compound | Caco-2 | LDH Leakage | 48 h | > 50 µM | [4] |
| This compound | Caco-2 | PP1A Inhibition | Not Applicable | 3.8 nM | [4] |
| Microcystin-LR | HepG2 | MTT | 24 h | ~90 µg/mL (~90.5 µM) | [5] |
| Microcystin-LR | Vero-E6 | MTT | 24 h | > 25 µM | [6] |
| Microcystin-LR | HepG2 | Neutral Red | 24 h | 25 µM | [7] |
| Microcystin-LR | Vero | Neutral Red | 24 h | 50 µM | [7] |
| Microcystin Variant | Concentration | Assay | Observation | Reference |
| This compound | 1 nM, 10 nM, 100 nM | PP2A Inhibition | Dose-dependent inhibition; less potent than MC-LR | [8] |
| Microcystin-LR | 18.75 µg/mL | MTT | Toxic effect on KB and H-4-II-E cells | [9] |
| Microcystin-LR | 18.75 µg/mL | LDH Release | Significant release from KB cells | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
This compound stock solution
-
Target cells (e.g., HepG2, Caco-2)
-
Complete cell culture medium
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Toxin Exposure: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the toxin) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.
Materials:
-
This compound stock solution
-
Target cells (e.g., HepG2, Caco-2)
-
Complete cell culture medium
-
96-well microplates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Toxin Exposure: Expose cells to various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ humidified atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12] A reference wavelength of 680 nm is often used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Caspase Activity Assay for Apoptosis Detection
This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway. Activation of caspases, such as caspase-3, is a hallmark of apoptosis.
Materials:
-
This compound stock solution
-
Target cells (e.g., HepG2)
-
Complete cell culture medium
-
96-well microplates (white-walled for fluorescence assays)
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Cell Seeding and Toxin Exposure: Seed and treat cells with this compound as described in the previous protocols.
-
Cell Lysis: After the desired incubation period, pellet the cells by centrifugation. Resuspend the cells in 50 µL of chilled cell lysis buffer (provided in the kit) and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the lysed cells at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with cell lysis buffer. Add 50 µL of 2X Reaction Buffer (containing DTT, from the kit) to each sample.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement:
-
Data Analysis: Compare the absorbance or fluorescence of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Key signaling events in this compound-induced cytotoxicity.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Microcystin Toxicokinetics, Molecular Toxicology, and Pathophysiology in Preclinical Rodent Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Cellular Toxicity of Hydrophilic and Hydrophobic Microcystins on Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and morphological effects of microcystin-LR, cylindrospermopsin, and their combinations on the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the cytotoxic effect of microcistin-LR and purified extracts from Microcystis aeruginosa on a kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of the cytotoxic effects of microcystin-LR in mammalian cell lines: Vero, HepG2, Caco2 and MDCK [repositorio.insa.pt]
- 8. Insight into the Molecular Mechanism for the Discrepant Inhibition of Microcystins (MCLR, LA, LF, LW, LY) on Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]
- 13. abcam.com [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Field-Portable Detection of Microcystin-LA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcystin-LA (MC-LA) is a potent hepatotoxin produced by cyanobacteria, commonly known as blue-green algae. The increasing frequency of harmful algal blooms (HABs) in freshwater bodies worldwide poses a significant threat to public health and ecosystems.[1] Rapid and reliable on-site screening for MC-LA is crucial for timely risk assessment and management of water resources. These application notes provide detailed protocols for two prominent field-portable detection methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Electrochemical Biosensors.
Method 1: Field-Portable Enzyme-Linked Immunosorbent Assay (ELISA)
Principle
Field-portable ELISA for MC-LA is a competitive immunoassay. In this format, MC-LA present in the sample competes with a known amount of enzyme-labeled MC-LA for binding to a limited number of specific antibodies coated on the surface of a microtiter plate or test strip. The amount of enzyme-labeled MC-LA that binds is inversely proportional to the concentration of MC-LA in the sample. The subsequent addition of a substrate results in a colorimetric reaction, where a weaker color indicates a higher concentration of MC-LA.
Experimental Workflow: Competitive ELISA
Caption: Experimental workflow for a field-portable competitive ELISA for this compound detection.
Detailed Protocol (Based on a commercial ELISA kit user manual[2][3])
Materials:
-
Microcystin (B8822318) ELISA Kit (containing antibody-coated microtiter plate, MC-LA standards, primary antibody, HRP-conjugated secondary antibody, wash buffer concentrate, TMB substrate, and stop solution)[2]
-
Portable microplate reader
-
Adjustable micropipettes and tips
-
Deionized water
-
Sample collection vials
-
Timer
Procedure:
-
Sample Preparation:
-
For total microcystin analysis (intracellular and extracellular), subject the water sample to three freeze-thaw cycles to lyse the cyanobacterial cells.[1]
-
Centrifuge the sample at 3000 x g for 5 minutes to pellet cell debris.[3]
-
The supernatant is used for the assay. If high concentrations of MC-LA are expected, dilute the supernatant with the provided sample dilution buffer.
-
-
Reagent Preparation:
-
Allow all kit components to reach room temperature (20-25°C) for at least 30 minutes before use.[2]
-
Prepare the 1X Wash Solution by diluting the 20X Wash Solution concentrate with deionized water.[2]
-
Prepare the 1X HRP-conjugated Antibody #2 solution by diluting the 100X concentrate with the provided Antibody #2 Diluent. Prepare this solution fresh before each test.[2]
-
-
Assay Protocol:
-
Dispense 50 µL of each MC-LA standard, control, and prepared sample into the appropriate wells of the antibody-coated microtiter plate.[2]
-
Add 100 µL of the Primary Antibody solution to each well. Gently shake the plate for 30 seconds.[2]
-
Cover the plate and incubate for 30 minutes at room temperature.[2]
-
Decant the contents of the wells and wash each well three times with 250 µL of 1X Wash Solution.[3]
-
Add 150 µL of the freshly prepared 1X HRP-conjugated Antibody #2 to each well. Gently shake the plate for 30 seconds.[2]
-
Cover the plate and incubate for 30 minutes at room temperature.[2]
-
Repeat the washing step as described in step 3.
-
Add 100 µL of TMB Substrate Solution to each well. Mix gently and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[3]
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a portable microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of MC-LA in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the absorbance.
-
Method 2: Field-Portable Electrochemical Biosensors
Principle
Electrochemical biosensors for MC-LA detection utilize a biological recognition element (e.g., antibody or aptamer) immobilized on a transducer surface. When MC-LA binds to the recognition element, it causes a measurable change in the electrical properties of the transducer, such as current, potential, or impedance. This change is proportional to the concentration of MC-LA in the sample. These sensors offer high sensitivity and the potential for real-time measurements.
Signaling Pathway: Antibody-Based Electrochemical Immunosensor
Caption: Signaling pathway of an antibody-based electrochemical immunosensor for MC-LA.
Detailed Protocol (Generalized)
Materials:
-
Portable potentiostat/impedance analyzer
-
Screen-printed electrodes (SPEs) modified with anti-MC-LA antibodies
-
Phosphate buffered saline (PBS)
-
Sample collection vials
-
Micropipettes and tips
Procedure:
-
Sensor Preparation (if not pre-fabricated):
-
Clean the surface of the screen-printed electrode.
-
Immobilize anti-MC-LA antibodies onto the working electrode surface through established bioconjugation techniques.
-
Block any remaining active sites on the electrode surface to prevent non-specific binding.
-
-
Sample Preparation:
-
As with ELISA, perform cell lysis (e.g., freeze-thaw) for total microcystin analysis.
-
Filter the sample to remove particulate matter that could foul the electrode surface.
-
-
Electrochemical Measurement:
-
Connect the modified SPE to the portable potentiostat.
-
Record a baseline electrochemical signal (e.g., cyclic voltammetry or electrochemical impedance spectroscopy) in PBS.
-
Introduce a known volume of the prepared water sample onto the electrode surface and incubate for a specified time to allow for MC-LA binding.
-
Rinse the electrode with PBS to remove unbound components.
-
Record the electrochemical signal again in PBS.
-
-
Data Analysis:
-
The change in the electrochemical signal before and after sample incubation is proportional to the concentration of MC-LA.
-
Quantify the MC-LA concentration by comparing the signal change to a pre-established calibration curve generated with known concentrations of MC-LA standards.
-
Data Presentation: Comparison of Field-Portable Methods
| Feature | Field-Portable ELISA | Electrochemical Biosensor | Reference(s) |
| Principle | Competitive Immunoassay (Colorimetric) | Immuno- or Aptamer-based (Electrochemical) | [1] |
| Limit of Detection (LOD) | 0.05 - 0.15 µg/L | 0.034 - 0.11 ng/L | [4][5] |
| Dynamic Range | 0.05 - 2.0 µg/L | 0.1 - 0.5 ng/mL | [2][4] |
| Assay Time | 1.5 - 2 hours | 10 - 30 minutes | [2] |
| Portability | High (requires portable plate reader) | Very High (handheld potentiostat) | |
| Ease of Use | Moderate (multiple steps) | Simple (fewer steps) | |
| Cost per Sample | ~$20 | Lower (reusable sensor with proper regeneration) | |
| Selectivity | High (antibody-dependent) | High (antibody or aptamer-dependent) | |
| Matrix Effect | Can be affected by water matrix components | Can be affected by water matrix components |
Note: The performance characteristics can vary depending on the specific commercial kit or biosensor design. The values presented are indicative of typical performance.
Conclusion
Both field-portable ELISA and electrochemical biosensors offer viable solutions for the rapid screening of this compound in water samples. ELISA is a well-established method with commercially available kits, providing reliable quantitative results. Electrochemical biosensors represent a rapidly advancing technology with the potential for even faster, more sensitive, and highly portable on-site analysis. The choice of method will depend on the specific application, required sensitivity, budget, and the technical expertise of the user.
References
Troubleshooting & Optimization
Overcoming Microcystin-LA LC-MS/MS matrix effects in environmental samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Microcystin-LA (MC-LA) in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for the target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][3] Consequently, matrix effects can result in poor data quality, including inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][4] In the analysis of environmental water samples, the high complexity and variability of the matrix can significantly affect the recovery and signal intensity of cyanotoxins.[1]
Q2: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A2: Several strategies can be employed to minimize or compensate for matrix effects:
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the most robust method. SIL-IS, such as ¹⁵N-labeled or ¹³C-labeled MC-LA, have nearly identical chemical and physical properties to the native analyte and will be similarly affected by the matrix.[5][6] This allows for accurate correction of both matrix effects and analyte loss during sample preparation.[7]
-
Effective Sample Preparation: Solid-Phase Extraction (SPE) is a widely used technique to clean up samples and concentrate the analytes, thereby reducing the concentration of interfering matrix components.[8][9]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to compensate for matrix effects.[10][11]
-
Standard Addition: The standard addition method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can provide accurate quantification in the presence of matrix effects.[4]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components that cause ion suppression or enhancement.[12]
-
Optimized Chromatographic Separation: Improving the separation of MC-LA from matrix interferences through optimization of the LC method can also reduce matrix effects.[3]
Q3: Are there commercially available stable isotope-labeled internal standards for this compound?
A3: Yes, isotopically labeled internal standards for this compound are commercially available.[7][13] For example, ¹⁵N-labeled this compound (M-LA-¹⁵N) is available and can be used to correct for matrix effects and extraction bias.[7]
Q4: What type of sample containers should be used for collecting and storing water samples containing microcystins?
A4: It is recommended to use glass or polyethylene (B3416737) terephthalate (B1205515) glycol (PETG) containers for the collection and storage of samples containing microcystins.[14] Studies have shown that some microcystin (B8822318) congeners, particularly the more hydrophobic ones like MC-LA and MC-LF, can adsorb to polystyrene, polypropylene, high-density polyethylene, and polycarbonate containers, leading to lower recoveries.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the Solid-Phase Extraction (SPE) protocol. Ensure the appropriate sorbent (e.g., C18, HLB) and elution solvents are used.[8][9][11] Consider using a different sample preparation technique like solid-phase microextraction (SPME).[15][16] |
| Adsorption of MC-LA to sample containers. | Use glass or PETG containers for sample collection and storage.[14] | |
| Degradation of the analyte. | Ensure proper sample storage conditions (e.g., chilled at or below 6°C) and adhere to recommended holding times (e.g., extract within 28 days).[9] | |
| Poor peak shape and/or retention time shifts | Matrix components interfering with chromatography. | Improve sample cleanup to remove interferences. Optimize the LC gradient to better separate MC-LA from matrix components.[3] |
| Inappropriate mobile phase composition. | Ensure the mobile phase is correctly prepared, and consider adjusting the organic modifier or additive (e.g., formic acid) concentration.[15][17] | |
| Inconsistent or non-reproducible results | Variable matrix effects between samples. | The most effective solution is to use a stable isotope-labeled internal standard for MC-LA to correct for variability.[5][7] If a SIL-IS is not available, use matrix-matched calibrants or the standard addition method.[4][10] |
| Inconsistent sample preparation. | Ensure that the sample preparation protocol, especially SPE, is followed consistently for all samples, standards, and quality controls. | |
| Signal suppression or enhancement observed | High concentration of co-eluting matrix components. | Implement a more rigorous sample cleanup procedure.[18] Dilute the sample extract to reduce the concentration of interfering compounds.[12] |
| Suboptimal ionization source conditions. | Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to minimize the impact of the matrix.[17] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Water Samples (Based on EPA Method 544)
This protocol is a general guideline for the extraction of microcystins from water samples.
-
Sample Preparation:
-
For samples containing cells, perform a freeze-thaw cycle three times to lyse the cells and release intracellular toxins.
-
Filter the sample through a 0.45 µm filter.
-
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol (B129727) followed by 10 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of reagent water to remove interfering substances.
-
-
Elution:
-
Elute the microcystins from the cartridge with 10 mL of 90:10 (v/v) methanol:water.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of 40-50°C.
-
-
Reconstitution:
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent, typically 90:10 (v/v) methanol:water, for LC-MS/MS analysis.[9]
-
LC-MS/MS Parameters for this compound Analysis
The following are typical starting parameters that should be optimized for your specific instrument.
| Parameter | Typical Condition |
| LC Column | C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm particle size)[17][19] |
| Mobile Phase A | Water with 0.1% formic acid[17] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[17] |
| Gradient | Start with a low percentage of B (e.g., 20-30%), ramp up to a high percentage (e.g., 95%) to elute MC-LA, then return to initial conditions for re-equilibration.[17][20][21] |
| Flow Rate | 0.2 - 0.4 mL/min[17] |
| Injection Volume | 10 - 50 µL[4][17] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[17] |
| MS/MS Transitions | Precursor ion (e.g., [M+H]⁺ or [M+2H]²⁺) and at least two product ions for quantification and qualification. For MC-LA, a common precursor is m/z 910.3, with a characteristic product ion at m/z 135.1.[22] |
Visual Guides
Caption: Workflow for this compound analysis in water samples.
Caption: Troubleshooting logic for inaccurate MC-LA quantitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Analyzing Cyanotoxins Using LC-MS/MS with 15N Stable Isotope-Labeled Internal Standards [isotope.com]
- 6. 13C Labeled internal standards | LIBIOS [libios.fr]
- 7. Determination of microcystins, nodularin, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. The effects of water sample treatment, preparation, and storage prior to cyanotoxin analysis for cylindrospermopsin, microcystin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Determination of microcystins in cyanobacterial blooms by solid-phase microextraction-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
- 18. The Fate of Microcystins in the Environment and Challenges for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. Dhb Microcystins Discovered in USA Using an Online Concentration LC–MS/MS Platform [mdpi.com]
- 22. LC-MS/MS Validation and Quantification of Cyanotoxins in Algal Food Supplements from the Belgium Market and Their Molecular Origins - PMC [pmc.ncbi.nlm.nih.gov]
Improving Microcystin-LA recovery from sediment samples for accurate quantification.
Welcome to the technical support center for the accurate quantification of Microcystin-LA (MC-LA) from sediment samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to improve MC-LA recovery and ensure reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and quantification of MC-LA from sediment samples.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no MC-LA recovery in my final extract. | 1. Inefficient Extraction Solvent: The chosen solvent may not be effectively desorbing MC-LA from the sediment particles. Different sediment types (e.g., high clay or organic content) bind microcystins with varying affinities. 2. Incomplete Cell Lysis: If microcystins are intracellular within cyanobacterial cells in the sediment, lysis is necessary to release them. 3. Presence of Bound Microcystins: A significant portion of MC-LA can be covalently bound to proteins or strongly adsorbed to sediment particles, which is not extracted by conventional solvent methods. 4. Degradation of MC-LA: The sample processing conditions (e.g., high temperature, extreme pH) might be degrading the toxin. | 1. Optimize Extraction Solvent: For general recovery of loosely adsorbed microcystins, methanol-based solvents are common. A 75:20:5 methanol (B129727):water:butanol solvent has shown high recovery levels.[1] For soils and sediments with high organic content, an EDTA-sodium pyrophosphate solution can be highly effective, achieving over 90% recovery by disrupting binding mechanisms.[2][3] 2. Incorporate a Lysis Step: Use physical methods like sonication or freeze-thaw cycles to break open cyanobacterial cells before solvent extraction. Sonication time should be optimized; for soil matrices, 10 minutes has been found to be optimal.[1] 3. Analyze for Total Microcystins: To quantify both free and bound forms, consider methods like the MMPB (2-methyl-3-methoxy-4-phenylbutyric acid) method, which uses an oxidant to cleave a common moiety from all MC variants for indirect quantification.[4][5] 4. Control Experimental Conditions: Maintain low temperatures during sonication and extraction. Ensure the pH of the extraction solvent is suitable; a slightly acidic pH of ~3 has been suggested as optimal for some methods.[6] |
| High variability between replicate samples. | 1. Inhomogeneous Sample: Sediment samples may not be uniform, leading to different concentrations of MC-LA in different subsamples. 2. Inconsistent Extraction Procedure: Minor variations in sonication time, shaking speed, or solvent volume can lead to different extraction efficiencies. 3. Matrix Effects: Components co-extracted from the sediment can interfere with the analytical instrument (e.g., LC-MS/MS or ELISA), causing signal suppression or enhancement.[7] | 1. Homogenize Samples: Thoroughly mix, dry, and sieve the sediment sample before taking subsamples for extraction to ensure uniformity. 2. Standardize Protocol: Adhere strictly to the validated protocol for all replicates. Use calibrated equipment and consistent timings for each step. 3. Perform a Matrix Effect Study: Prepare matrix-matched standards by spiking a known amount of MC-LA standard into a blank sediment extract. This helps to quantify and correct for any signal alteration. Diluting the final extract can also help mitigate matrix effects.[8] |
| My ELISA results are much higher/lower than my LC-MS/MS results. | 1. Cross-Reactivity (ELISA): The antibodies used in ELISA kits can cross-react with other microcystin (B8822318) variants or related compounds, leading to an overestimation of total microcystins. The ADDA-ELISA quantifies based on the ADDA peptide found in all MCs.[9] 2. Underestimation (LC-MS/MS): LC-MS/MS methods are highly specific and will only quantify the target analyte (MC-LA), potentially missing other variants present in the sample. 3. Solvent Interference (ELISA): Some organic solvents, like high concentrations of methanol, can interfere with the antibody-antigen binding in ELISA kits.[9][10] | 1. Understand Method Differences: Recognize that ELISA provides a measure of "total microcystins" (as MC-LR equivalents), while LC-MS/MS gives congener-specific concentrations. The two results are not always directly comparable. 2. Analyze for Multiple Congeners: If possible, expand your LC-MS/MS method to include other common microcystin variants (e.g., MC-LR, MC-RR, MC-YR) to get a more complete picture. 3. Solvent Compatibility Check: Ensure the final solvent concentration in your extract is compatible with the ELISA kit manufacturer's recommendations. An evaporation and reconstitution step may be necessary. |
| Poor peak shape or signal suppression in LC-MS/MS analysis. | 1. Matrix Effects: Co-eluting compounds from the complex sediment matrix can interfere with the ionization of MC-LA in the mass spectrometer source, leading to signal suppression.[7][8] 2. Contaminated SPE Column: Solid-Phase Extraction (SPE) columns can become clogged or contaminated with matrix components, leading to poor recovery and breakthrough of interfering substances. 3. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation and detection of MC-LA. | 1. Improve Sample Cleanup: Use a robust Solid-Phase Extraction (SPE) cleanup step. Hydrophilic-Lipophilic Balance (HLB) columns are often effective for microcystin extraction.[1] 2. Dilute the Sample: Diluting the final sample extract can significantly reduce the concentration of interfering matrix components.[8] 3. Optimize LC Method: Adjust the gradient elution program to better separate MC-LA from matrix interferences. Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to improve peak shape and ionization efficiency.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting MC-LA from sediment?
The optimal solvent depends on the sediment characteristics. For many sample types, a mixture of 75% methanol, 20% water, and 5% butanol provides high recovery rates.[1] For sediments rich in organic matter, an EDTA-sodium pyrophosphate solution has been shown to be highly efficient, achieving recoveries of over 90%.[2][3] It is recommended to test a few different solvent systems for your specific sediment type to determine the most effective one.
Q2: How can I release MC-LA that is bound to sediment particles?
Loosely adsorbed MC-LA can be extracted with organic solvents. However, to release more tightly bound or covalently bound toxins, more rigorous methods are needed. The MMPB method uses chemical oxidation to cleave the Adda moiety, which is common to all microcystins, allowing for the quantification of total (free and bound) microcystins.[4][5] Alkaline or acidic treatments can also help, but care must be taken to avoid degradation of the toxin.
Q3: Is sonication necessary for MC-LA extraction from sediment?
Yes, sonication is a critical step. It serves two main purposes: 1) It helps to disrupt cyanobacterial cells that may be present in the sediment, releasing intracellular toxins, and 2) It provides energy to desorb toxin molecules from the surface of sediment particles, increasing the extraction efficiency. Optimization of sonication time (e.g., 10 minutes for soil matrices) is recommended for best results.[1]
Q4: What is the difference between "free" and "total" microcystins in sediment?
"Free" microcystins refer to the fraction that is readily extractable with conventional solvents (like methanol mixtures).[7] This fraction is considered more bioavailable. "Total" microcystins include both the free fraction and the fraction that is covalently bound to proteins or other organic matter in the sediment.[4][7] Analyzing total microcystins requires a chemical cleavage step, such as in the MMPB method, and provides a more complete assessment of the toxin load in the sediment.[4]
Q5: How do I choose the right Solid-Phase Extraction (SPE) column?
For cleaning up sediment extracts containing microcystins, Hydrophilic-Lipophilic Balance (HLB) SPE columns are highly recommended and have been shown to provide excellent recovery (>94%).[1] C18 columns can also be used, but may result in lower recovery rates for more polar microcystin variants.[1] Always condition the SPE column properly with methanol and water before loading the sample.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the recovery rates of microcystins from soil and sediment using different extraction and cleanup protocols.
| Matrix | Homogenization Solvent | SPE Column | Average Recovery (%) | Reference |
| Soil | 75% Methanol: 20% Water: 5% Butanol | HLB | ≥94% | [1] |
| Soil | EDTA-Na₄P₂O₇ | HLB | High (not quantified) | [1] |
| Soil | 80% Methanol | C18 | 43% - 78% | [1] |
| Soil | Acetic Acid-EDTA | C18 | 43% - 78% | [1] |
| Sediment | EDTA-sodium pyrophosphate | Not Specified | >90% | [2][3] |
| Sediment | 5% Acetic Acid | Not Specified | Low | [11] |
| Sediment | Methanol + 5% Acetic Acid + 0.1-0.2% TFA | Not Specified | 24.8% - 50.1% | [11] |
Experimental Protocols
Protocol 1: Extraction of Free MC-LA from Sediment using Methanol-based Solvent
This protocol is adapted for the extraction of readily available microcystins from sediment samples for analysis by LC-MS/MS.
-
Sample Preparation:
-
Lyophilize (freeze-dry) the sediment sample until a constant weight is achieved.
-
Grind the dried sediment using a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity.
-
Weigh approximately 1-2 g of the homogenized sediment into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of extraction solvent (e.g., 75% Methanol: 20% Water: 5% Butanol) to the centrifuge tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the sample in an ultrasonic bath and sonicate for 10-15 minutes. Monitor the bath temperature to prevent excessive heating.
-
Centrifuge the sample at 4200 x g for 15 minutes.[1]
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2a-2e) on the sediment pellet two more times, pooling the supernatants.
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition an HLB SPE column (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of ultrapure water.[1]
-
Load the pooled supernatant (extract) onto the SPE column.
-
Wash the column with 10 mL of 20% methanol in water to remove polar interferences.
-
Elute the microcystins from the column with 8 mL of 80% methanol in water into a clean collection tube.[1]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile (B52724) with 0.1% formic acid).[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Visualizations
Experimental Workflow for MC-LA Extraction
Caption: Workflow for MC-LA extraction and cleanup from sediment.
Troubleshooting Decision Tree for Low MC-LA Recovery
Caption: Decision tree for troubleshooting low MC-LA recovery.
References
- 1. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Methods of Cyanotoxins Aqueous Media and Sediments [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Covalently Bound Microcystins in Sediments and Clam Tissue in the Sacramento–San Joaquin River Delta, California, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of microcystins in algal bloom samples by ultra performance liquid chromatography-tandem mass spectrometry and elimination of their matrix effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting false positives in Microcystin-LA ELISA results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential false positives in Microcystin-LA Enzyme-Linked Immunosorbent Assay (ELISA) results.
I. Troubleshooting Guides
This section addresses specific issues that may lead to unexpectedly high this compound concentrations.
Issue: Higher than expected this compound concentrations (Potential False Positive)
Q1: My ELISA results show high levels of this compound, but I don't expect them to be this high. What are the potential causes?
A: Several factors can contribute to artificially inflated this compound readings in an ELISA. These can be broadly categorized as:
-
Matrix Effects: Components within your sample (e.g., water, tissue extract) can interfere with the assay's antibody-antigen binding.
-
Cross-Reactivity: The antibodies in the ELISA kit may bind to substances structurally similar to this compound, such as other microcystin (B8822318) variants or their degradation products.
-
Procedural Errors: Deviations from the recommended ELISA protocol, such as inadequate washing or incorrect incubation times, can lead to high background signals.[1][2][3][4]
-
Contamination: Contamination of reagents, samples, or equipment can introduce interfering substances.[5]
Q2: How can I determine if matrix effects are causing false positives in my samples?
A: To assess the impact of the sample matrix, you can perform a spike and recovery experiment. This involves adding a known amount of this compound standard to your sample matrix and a standard diluent (control). If the recovery of the spiked standard in your sample matrix is significantly different from the recovery in the standard diluent, it indicates the presence of matrix effects. Recoveries outside the range of 70-130% often suggest significant matrix interference.[6]
Q3: What are common substances in environmental water samples that can interfere with the this compound ELISA?
A: Several substances commonly found in water samples can interfere with this compound ELISA results. It's important to be aware of the composition of your samples to anticipate and mitigate these effects.
| Interfering Substance | Concentration Causing Inhibition/Interference | Effect |
| Calcium (Ca²⁺) | 250 µg/mL | Inhibition of MC-LR detection[1] |
| Magnesium (Mg²⁺) | 250 µg/mL | Inhibition of MC-LR detection[1] |
| Ascorbic Acid | 0.01% | Inhibition of MC-LR detection[1] |
| EDTA | 0.1% | Inhibition of MC-LR detection[1] |
| Glycine-HCl (pH 3) | 0.05 M | Inhibition of MC-LR detection[1] |
| Natural Organic Matter (NOM) | Up to 50 µg/mL | Can diminish the detection of MC-LR[1] |
| High Salinity | Variable | Can interfere with analysis, potentially giving false positives[1] |
| Low pH | e.g., pH 3 | Can inhibit MC-LR binding[1] |
Q4: How can I minimize or eliminate matrix effects?
A: Several strategies can be employed to reduce matrix effects:
-
Sample Dilution: Diluting the sample with the assay buffer can reduce the concentration of interfering substances to a level where they no longer affect the assay. However, ensure that the final concentration of this compound remains within the detection range of the kit.
-
Sample Preparation: For complex matrices, sample clean-up methods can be employed. Techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help remove interfering compounds before the ELISA is performed.[7][8]
-
Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that closely resembles your samples can help to compensate for matrix effects.[7]
Q5: My samples are from a complex matrix (e.g., tissue homogenate, sediment extract). What specific steps should I take to avoid false positives?
A: For complex matrices, a robust sample preparation protocol is crucial.
-
Tissue Homogenization: Homogenize tissue in an appropriate buffer, such as 90% methanol (B129727) in ultrapure water or a specific immunoassay buffer.[9] Centrifuge the homogenate to pellet insoluble material and collect the supernatant for analysis.[9]
-
Extraction: Ensure that the extraction method is validated for your specific sample type. Inefficient extraction can lead to low recovery, while co-extraction of interfering substances can cause false positives.
-
Solvent Evaporation and Reconstitution: If using an organic solvent for extraction, it is often necessary to evaporate the solvent and reconstitute the extract in the assay buffer, as high concentrations of organic solvents can interfere with antibody binding.[6]
Q6: How does cross-reactivity with other microcystin variants or nodularins lead to false positives?
A: The antibodies used in this compound ELISA kits are designed to bind to the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety, which is common to all microcystins and nodularins.[10] This can lead to the antibody binding to other microcystin variants (e.g., MC-LR, MC-RR, MC-YR) or nodularin (B43191) if they are present in the sample. This results in a cumulative signal that can be misinterpreted as a higher concentration of this compound. Some ELISA kits show significant cross-reactivity with various microcystin congeners.[10][11][12]
Cross-Reactivity of Commercial Microcystin ELISA Kits with Different Congeners
| Congener | Abraxis ADDA ELISA (%) | Abraxis DM ADDA ELISA (%) | Attogene Congener Independent (%) | Beacon Microcystins (%) | Beacon Microcystins BX (%) | Envirologix QuantiPlate (%) | Envirologix QuantiPlate HS (%) |
| MC-LA | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| MC-LF | 98 | 91 | 24 | 22 | 24 | 24 | 19 |
| MC-LR | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| MC-LW | 97 | 90 | 19 | 21 | 22 | 22 | 19 |
| MC-RR | 83 | 66 | 83 | 71 | 87 | 82 | 89 |
| MC-YR | 103 | 92 | 41 | 65 | 76 | 63 | 68 |
| NOD | 124 | 117 | 132 | 115 | 72 | 111 | 108 |
| Data summarized from a study evaluating seven commercially available Microcystins ELISA kits.[11] |
Q7: The ELISA kit I'm using was calibrated with Microcystin-LR. How does this affect the quantification of this compound?
A: Using a calibration curve generated with Microcystin-LR to quantify this compound can lead to significant inaccuracies. Studies have shown that this can result in an overestimation of the this compound concentration by two to three times. This is because the antibody in the kit may have a different binding affinity for this compound compared to Microcystin-LR. For accurate quantification, it is recommended to use a this compound standard to generate the calibration curve.
Q8: Can degradation products of microcystins in my sample cause false positives?
A: Yes. Microcystin degradation products, which may be less toxic or non-toxic, can sometimes be detected by the ELISA antibodies if they still contain the core Adda structure.[10] This can lead to an overestimation of the total toxic microcystin concentration in the sample. This is particularly relevant for treated water samples where microcystins may have been partially degraded.
Q9: What common laboratory errors can lead to false positive results in a this compound ELISA?
A: Adherence to the ELISA protocol is critical for accurate results. Common errors that can cause high background and potential false positives include:
-
Insufficient Washing: Inadequate washing between steps can leave unbound antibodies or reagents in the wells, leading to a false positive signal.[1][2][3][4]
-
Incorrect Incubation Times and Temperatures: Deviating from the recommended incubation parameters can affect the binding kinetics of the assay.[1][4]
-
Contaminated Reagents or Equipment: Using contaminated buffers, pipette tips, or plates can introduce interfering substances.[1][5]
-
Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents can lead to variability and erroneous results.[4]
-
Improper Plate Sealing: Poor sealing of the plate can lead to evaporation and edge effects.
Q10: I suspect a false positive. What is a general workflow to troubleshoot the issue?
A: A systematic approach is key to identifying the source of a suspected false positive.
II. Frequently Asked Questions (FAQs)
FAQ1: What is a false positive in the context of a this compound ELISA?
A: A false positive in a this compound ELISA refers to a result that indicates the presence of this compound at a concentration higher than is actually present in the sample. This can be due to the detection of other, non-target molecules (cross-reactivity) or interference from the sample matrix that artificially increases the assay signal.
FAQ2: How can I differentiate between a true positive and a false positive result?
A: Differentiating between a true and false positive can be challenging with ELISA alone. The most definitive way is to confirm the result using a different analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a more specific technique that can identify and quantify individual microcystin variants.
FAQ3: Are false positives more common than false negatives in this compound ELISA?
A: In general, false positives are considered more likely to occur in ELISA than false negatives, particularly in complex sample matrices.[13] This is often due to matrix effects and the cross-reactivity of the antibodies with other substances.
FAQ4: What are the best practices for sample collection and preparation to minimize the risk of false positives?
A:
-
Sample Collection: Collect samples in clean, appropriate containers. For water samples containing residual chlorine, it may be necessary to add a quenching agent like sodium thiosulfate.[14]
-
Storage: Assay samples as soon as possible after collection. If storage is necessary, freeze samples at -20°C or -80°C to prevent degradation.[9] Avoid repeated freeze-thaw cycles.
-
Cell Lysis: For the analysis of intracellular toxins from cyanobacterial cells, it is essential to perform a cell lysis step, such as three freeze-thaw cycles, to release the toxins into the sample.[13][14]
-
Centrifugation/Filtration: Centrifuge or filter water samples to remove particulate matter that could interfere with the assay.[9]
FAQ5: How important is the choice of ELISA kit in preventing false positives?
A: The choice of ELISA kit is very important. Different kits use different antibodies, which can have varying degrees of cross-reactivity with other microcystin congeners.[11] It is crucial to review the manufacturer's data on cross-reactivity and select a kit that is well-validated for your specific sample type and target analyte. Kits with antibodies raised specifically against the Adda moiety are designed for broad detection of total microcystins.[10]
FAQ6: Where can I find a reliable, detailed protocol for a standard this compound ELISA?
A: While the exact protocol will vary depending on the specific commercial kit being used, the following diagram illustrates a general workflow for a competitive ELISA, which is the format most commonly used for this compound detection. Always refer to the manufacturer's instructions provided with your specific kit for detailed procedures, reagent preparation, and incubation times.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. novateinbio.com [novateinbio.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. Determination of Microcystins in Fish Tissue by ELISA and MALDI-TOF MS Using a Highly Specific Single Domain Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Reliable ic-ELISA with a Robust Antimatrix Interference Capability Based on QuEChERS Technology for the Rapid Detection of Zearalenone in Edible and Medical Coix Seeds and Subsequent Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Mini-Review on Detection Methods of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
Technical Support Center: Optimization of Microcystin-LA Extraction from Filamentous Algae
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Microcystin-LA (MC-LA) from filamentous algae.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from filamentous algae?
A1: Common methods for extracting MC-LA from filamentous algae involve cell lysis to release the intracellular toxins, followed by a liquid-solid extraction and optional clean-up steps. Key steps include:
-
Cell Lysis: This is crucial as most microcystins are intracellular.[1] Common techniques include freeze-thawing, sonication, bead beating, and lyophilization (freeze-drying).[1][2]
-
Solvent Extraction: Aqueous organic solvents are typically used to extract the toxins from the lysed cells. Methanol (B129727) and acetonitrile, often in concentrations of 75-85% with water, are widely employed.[1][3][4][5] The addition of acids like formic acid (FA) can improve extraction efficiency.[6]
-
Solid-Phase Extraction (SPE): This is a common clean-up step to remove interfering compounds from the extract before analysis. C18 cartridges are frequently used for this purpose.[1][3][6]
Q2: Which solvent system is most effective for MC-LA extraction?
A2: The optimal solvent system can depend on the specific algal matrix and the other microcystin (B8822318) variants present. However, several studies have shown high recovery rates with the following:
-
Methanol-based solvents: 75% aqueous methanol is a popular and effective choice.[1][5] A mixture of methanol, water, and butanol has also demonstrated high recovery levels.[3]
-
Acetonitrile-based solvents: A mixture of 85:15 (v:v) acetonitrile:water with 1% formic acid has been shown to be effective.[6]
-
Addition of modifiers: The inclusion of substances like Zinc Sulfate (ZnSO₄) has been found to improve the extraction of more polar microcystins, and can also be effective for MC-LA.[6]
Q3: How can I improve the efficiency of cell lysis?
A3: To improve cell lysis efficiency, a combination of methods is often more effective than a single technique. For filamentous algae, which can have tough cell walls, consider the following:
-
Lyophilization (Freeze-drying): This method has been reported to be highly effective, especially when followed by extraction with 75% methanol.[1]
-
Sonication: This technique uses ultrasonic waves to disrupt cell walls. The duration of sonication is a critical parameter to optimize.[3][7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can effectively rupture cell membranes.[5]
-
Bead Beating: This mechanical method uses small beads to physically break open the cells.
Q4: What are the common challenges encountered during MC-LA extraction and analysis?
A4: Researchers often face several challenges:
-
Matrix Interferences: Complex sample matrices from algae can interfere with quantification, leading to inaccurate results.[8] Solid-phase extraction (SPE) is a critical step to minimize these effects.
-
Variable Recoveries: The recovery of MC-LA can vary significantly depending on the extraction method, solvent, and the specific algal species.
-
Co-extraction of other Microcystin Variants: Filamentous algae often produce a mixture of microcystin congeners.[9] Analytical methods must be able to differentiate MC-LA from other variants.[10]
-
Adsorption to Labware: Microcystins have been known to adsorb to certain plastics like polypropylene. It is recommended to use glass or PETG plastic labware.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low MC-LA Recovery | Incomplete cell lysis. | - Combine lysis methods (e.g., freeze-thaw followed by sonication).- Optimize sonication time and power.- Consider lyophilization for thorough cell disruption.[1] |
| Suboptimal extraction solvent. | - Test different solvent systems (e.g., methanol-based vs. acetonitrile-based).- Adjust the percentage of organic solvent and water.- Add formic acid (0.1-1%) to the extraction solvent to improve efficiency.[6] | |
| Inefficient solid-phase extraction (SPE) elution. | - Ensure the SPE cartridge is appropriate for MC-LA (C18 is common).- Optimize the elution solvent. Methanol concentrations higher than 75% are often effective.[1] - Ensure the sample is loaded onto the SPE column slowly.[3] | |
| High Variability in Results | Inconsistent sample homogenization. | - Ensure the filamentous algae sample is thoroughly homogenized before taking subsamples for extraction. |
| Matrix effects in the final analysis. | - Employ a robust clean-up step like SPE.- Use matrix-matched calibration standards for quantification to compensate for matrix effects.[6] | |
| Adsorption of MC-LA to labware. | - Use glass or PETG containers and pipette tips. Avoid polypropylene.[4] | |
| Poor Chromatographic Peak Shape or Resolution | Presence of interfering compounds. | - Improve the SPE clean-up procedure. Consider using different SPE sorbents.- Optimize the HPLC/UPLC gradient to better separate MC-LA from matrix components. |
| False Positives or Overestimation of MC-LA | Cross-reactivity in immunoassay-based methods (e.g., ELISA). | - ELISA kits can sometimes cross-react with other microcystin variants or degradation products.[10] - Confirm positive results with a more specific method like LC-MS/MS. |
Quantitative Data Summary
Table 1: Comparison of Different Solvent Systems for Microcystin Extraction
| Solvent System | Matrix | Recovery Rate (%) | Reference |
| 75:20:5 Methanol:Water:Butanol | Fish | ≥94 | [3] |
| 80% Methanol | Fish | 43-78 | [3] |
| 5% Acetic Acid and 0.01 M EDTA | Fish | 43-78 | [3] |
| 85:15 Acetonitrile:Water + 1% Formic Acid | Liver Tissue | High relative abundance for MC-LA | [6] |
| EDTA-sodium pyrophosphate | Soils and Sediments | >90 | [7] |
Table 2: Recommended Sonication Times for Different Matrices
| Matrix | Optimal Sonication Time | Reference |
| Fish | 2 minutes | [3][8] |
| Lettuce | 5 minutes | [3][8] |
| Soil | 10 minutes | [3][8] |
Experimental Protocols
Protocol 1: General Extraction of MC-LA from Filamentous Algae using Sonication
-
Sample Preparation: Lyophilize (freeze-dry) the filamentous algae biomass. Weigh approximately 100 mg of the dried biomass into a centrifuge tube.
-
Extraction:
-
Add 10 mL of 75% aqueous methanol (v/v) to the tube.
-
Vortex thoroughly to suspend the biomass.
-
Sonicate the sample for 10-15 minutes in an ultrasonic bath. Ensure the water in the bath remains cool to prevent degradation of the toxin.
-
Centrifuge the sample at 4,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of 75% methanol and combine the supernatants.
-
-
Clean-up (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of ultrapure water.[3]
-
Load the combined supernatant onto the cartridge at a slow flow rate.
-
Wash the cartridge with 20% aqueous methanol to remove polar impurities.
-
Elute the microcystins with 8 mL of 80% aqueous methanol.[3][8]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of 90% methanol for analysis by HPLC or LC-MS/MS.[6]
-
Protocol 2: Extraction using Freeze-Thaw Lysis
-
Sample Preparation: Weigh approximately 100 mg of wet or dried filamentous algae biomass into a centrifuge tube.
-
Cell Lysis:
-
Add 10 mL of ultrapure water to the biomass.
-
Freeze the sample at -20°C for at least 4 hours.
-
Thaw the sample completely at room temperature.
-
Repeat this freeze-thaw cycle three times.[5]
-
-
Extraction:
-
After the final thaw, add methanol to the sample to achieve a final concentration of 75% methanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 15 minutes and collect the supernatant.
-
Re-extract the pellet with 10 mL of 75% methanol, centrifuge, and combine the supernatants.
-
-
Clean-up and Final Preparation: Follow steps 3 and 4 from Protocol 1.
Visualizations
References
- 1. Evaluation of Methods for Cyanobacterial Cell Lysis and Toxin (Microcystin-LR) Extraction Using Chromatographic and Mass Spectrometric Analyses [eeer.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Extraction Methods of Cyanotoxins Aqueous Media and Sediments [scirp.org]
- 8. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Science Challenges Old Assumptions about Harmful Algal Blooms | U.S. Geological Survey [usgs.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Microcystin-LA Stability During Long-Term Sample Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of samples containing Microcystin-LA to ensure their stability for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound samples?
A1: For long-term stability, it is highly recommended to store water samples containing microcystins at or below -20°C.[1][2] Studies have shown that even after a year of storage at -20°C, the degradation of most microcystins is in the range of 10-20%.[1][2] While refrigeration at 4°C is suitable for short-term storage (up to 5 days), freezing is crucial for longer durations to minimize degradation.[3][4]
Q2: Can I store samples at room temperature or 4°C for an extended period?
A2: Extended storage at room temperature (20°C) or refrigeration (4°C) is not recommended for this compound samples.[1][2] Significant decreases in cylindrospermopsin (B110882) and anabaenopeptins have been observed in tap water and unfiltered surface water stored at these temperatures.[1][2] While some studies suggest that microcystins show negligible changes in surface water after two days at 20°C, longer periods will lead to degradation.[2]
Q3: What type of container should I use for storing samples?
A3: The choice of storage container is critical to prevent the loss of this compound due to adsorption. Glass or polyethylene (B3416737) terephthalate (B1205515) glycol (PETG) containers are the preferred materials for collecting and storing samples containing microcystins.[3][5][6][7] Studies have shown that microcystin (B8822318) congeners, including MC-LA, can adsorb to polystyrene, polypropylene, high-density polyethylene (HDPE), and polycarbonate containers, leading to lower recoveries.[5][6]
Q4: How do I handle chlorinated water samples?
A4: If you are collecting chlorinated drinking water samples, it is essential to quench the chlorine immediately upon collection to prevent the degradation of this compound.[5][6] Chlorine can rapidly decrease the concentration of microcystins.[5][6] Sodium thiosulfate (B1220275) can be used to quench chlorine in samples intended for microcystin analysis.[3]
Q5: How many freeze-thaw cycles are recommended for sample analysis?
A5: For the analysis of total microcystins (intracellular and extracellular), a process of three freeze-thaw cycles is typically recommended to lyse the cyanobacterial cells and release the intracellular toxins.[4][8] However, it's important to note that the effectiveness of freeze-thaw can be influenced by the sample matrix and the cyanobacterial species present.[8] For consistent results, it is also recommended to use a sample volume of at least 20 mL during the freeze-thaw cycles.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Adsorption to container walls: Using inappropriate plastic containers (polypropylene, polystyrene, HDPE, polycarbonate) can lead to significant loss of microcystins.[5][6] | Use appropriate containers: Always use amber glass or PETG bottles for sample collection and storage.[3][5][6][7] |
| Degradation due to improper storage temperature: Storing samples at room temperature or 4°C for extended periods can lead to toxin degradation.[1][2] | Ensure proper storage temperature: For long-term storage, freeze samples at -20°C or below.[1][2] For short-term storage (up to 5 days), refrigerate at 4°C.[3][4] | |
| Degradation by chlorine: Residual chlorine in treated water samples can rapidly degrade microcystins.[5][6] | Quench chlorine at the time of collection: Add a quenching agent like sodium thiosulfate to chlorinated water samples immediately after collection.[3] | |
| Inconsistent results between sample aliquots | Incomplete cell lysis: Insufficient freeze-thaw cycles may not effectively lyse all cyanobacterial cells, leading to variable release of intracellular toxins.[8] | Optimize cell lysis protocol: Perform a minimum of three freeze-thaw cycles.[4] Ensure the entire sample volume is frozen solid and then completely thawed during each cycle. Consider alternative lysis methods like sonication if inconsistencies persist, but be aware that sonication can also negatively impact toxin concentrations.[4][8] |
| Non-homogenous sample: If the sample contains dense cyanobacterial blooms, uneven distribution of cells in different aliquots can lead to variability. | Thoroughly mix the sample: Before taking an aliquot, ensure the entire sample is well-mixed to get a representative subsample. | |
| Decreased this compound concentration over time in frozen samples | Degradation of specific congeners: Some microcystin congeners, particularly those containing tryptophan (MC-LW and MC-WR), are more prone to degradation even at -20°C.[1][2] | Analyze samples as soon as possible: While freezing significantly slows degradation, it does not completely stop it. Plan your analysis to minimize long-term storage. |
| Presence of degrading microorganisms: Even in frozen samples, some microbial activity might persist, leading to slow degradation over extended periods. | Filter samples before freezing (for dissolved toxins): If you are only interested in the dissolved fraction of this compound, filtering the sample through a glass fiber filter before freezing can remove bacteria and other microorganisms.[4] |
Quantitative Data Summary
Table 1: Stability of Microcystins Under Different Storage Temperatures
| Temperature | Duration | Matrix | Recovery/Decrease | Reference |
| -20°C | 365 days | Water | 10-20% decrease for most cyanotoxins | [1][2] |
| -20°C | 365 days | Water | 30-50% decrease for MC-LW and MC-WR | [1][2] |
| 4°C | 14-28 days | Unfiltered Surface Water | Substantial decrease | [1][2] |
| 20°C | 14-28 days | Tap Water | Substantial decrease | [1][2] |
| 20°C | 2 days | Surface Water | Negligible change for MC-LR, slight decrease for MC-LA | [2] |
Table 2: Effect of Container Material on Microcystin Recovery
| Container Material | Toxin | Recovery | Reference |
| Glass | Microcystins | High | [5][6] |
| Polyethylene Terephthalate Glycol (PETG) | Microcystins | High | [3][5][6][7] |
| Polystyrene | This compound, -LF | <70% | [5][6] |
| Polypropylene | This compound, -LF | <70% | [5][6] |
| High-Density Polyethylene (HDPE) | This compound, -LF | <70% | [5][6] |
| Polycarbonate | This compound, -LF | <70% | [5][6] |
Experimental Protocols
Protocol 1: Sample Collection and Preservation
-
Container Selection: Use amber glass or PETG bottles with PTFE-lined caps.[3][5][6][7]
-
Sample Collection: Collect a representative sample from the water body. If sampling a bloom, be aware of spatial heterogeneity.
-
Chlorine Quenching (for treated water): If the sample contains residual chlorine, add sodium thiosulfate (final concentration of 100 mg/L) immediately after collection.[3]
-
Labeling: Clearly label each sample container with a unique identifier, date, time, and location of collection.
-
Transport: Transport samples to the laboratory on ice, maintaining a temperature at or below 10°C.[11]
Protocol 2: Long-Term Sample Storage
-
Short-term Storage (if necessary): If immediate freezing is not possible, store samples in a refrigerator at 4°C for no longer than 5 days.[3][4]
-
Long-term Storage: For storage longer than 5 days, freeze the samples at -20°C or lower.[1][2]
-
Freezing Procedure: When freezing water samples, lay the vials or bottles on their side to allow for expansion and prevent container breakage.[3][4]
Protocol 3: Sample Preparation for Total Microcystin Analysis (Intracellular + Extracellular)
-
Thawing: Thaw the frozen sample completely at room temperature or in a water bath at a temperature no higher than 37°C.[3]
-
Homogenization: Once thawed, thoroughly mix the sample by vortexing or inverting the container multiple times.
-
Freeze-Thaw Cycling:
-
Analysis: After the final thaw, the sample is ready for analysis (e.g., by ELISA or LC-MS/MS). If necessary, the sample can be filtered through a glass fiber filter to remove cell debris.[4]
Visualizations
Caption: Workflow for this compound sample handling and analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Stability issues of microcystins, anabaenopeptins, anatoxins, and cylindrospermopsin during short-term and long-term storage of surface water and drinking water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 4. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 5. researchgate.net [researchgate.net]
- 6. The effects of water sample treatment, preparation, and storage prior to cyanotoxin analysis for cylindrospermopsin, microcystin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bendgenetics.com [bendgenetics.com]
- 8. Comparative Assessment of Physical and Chemical Cyanobacteria Cell Lysis Methods for Total Microcystin-LR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Microcystin Concentration Variability in Water Samples and Recommended Minimum Volume (20 mL) for Freeze Thaw Cycles | UCOWR [ucowr.org]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
Minimizing ion suppression of Microcystin-LA in electrospray ionization mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Microcystin-LA using electrospray ionization mass spectrometry (ESI-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is the signal intensity for my this compound unexpectedly low?
A1: Low signal intensity for this compound is a frequent indicator of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the ESI source, thereby reducing its signal.[1] The presence of salts, detergents, or other endogenous compounds in the sample can increase the viscosity and surface tension of the ESI droplets, hindering the formation of gas-phase analyte ions.[1][2][3]
Q2: How can I confirm that ion suppression is the cause of my low signal?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the ESI source. A separate injection of the sample matrix (without the analyte) is then performed. A dip in the baseline signal of the infused this compound at the retention time of interfering components indicates the presence of ion suppression.
Q3: What are the primary sources of ion suppression when analyzing this compound?
A3: The primary sources of ion suppression in this compound analysis are typically complex sample matrices. For environmental water samples, this can include high concentrations of salts, dissolved organic matter, and pigments from other algae.[4][5] In biological samples, such as fish tissue or urine, lipids, proteins, and salts are major contributors to matrix effects.[6]
Q4: My internal standard's signal is also suppressed. What does this signify and what should I do?
A4: When the internal standard (IS) signal is also suppressed, it indicates that the IS is co-eluting with the same matrix components that are suppressing the this compound signal. If you are using an isotopically labeled internal standard for this compound, this is the expected behavior, and it allows for accurate quantification by compensating for the loss in signal.[7] If you are using an analog internal standard, ensure that its retention time is very close to that of this compound to provide reliable correction. If the suppression is too severe, further sample cleanup or chromatographic optimization is necessary.
Q5: What sample preparation modifications can I implement to mitigate ion suppression?
A5: Rigorous sample preparation is crucial for minimizing ion suppression.[8] Solid-phase extraction (SPE) is a highly effective technique for cleaning up samples and removing interfering matrix components.[9][10] For complex matrices, employing a multi-step extraction and cleanup protocol can significantly improve results. Liquid-liquid extraction (LLE) can also be effective in reducing matrix effects.[2]
Q6: How can I adjust my liquid chromatography (LC) method to reduce ion suppression?
A6: Modifying your LC method can help separate this compound from co-eluting, suppression-inducing compounds.[2] Consider the following adjustments:
-
Gradient Modification: Altering the gradient profile can improve the resolution between this compound and interfering peaks.
-
Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a polar-modified column) can change the elution order and separate the analyte from the matrix components.[11]
-
Flow Rate Reduction: Lowering the flow rate, especially to nano-flow rates, can lead to smaller, more highly charged droplets that are less susceptible to ion suppression.[2]
Q7: Can I change my mobile phase composition to combat ion suppression?
A7: Yes, mobile phase composition plays a significant role. Using mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency.[11][12] Formic acid is a commonly used additive that aids in the protonation of this compound.[8] However, studies have shown that the addition of ammonium formate can suppress sodium adduct formation and enhance the desired protonated or ammoniated ions of microcystins, leading to improved specificity.[12] It is important to use the lowest effective concentration of any additive, as higher concentrations can also contribute to suppression.[2]
Q8: Are there alternative ionization techniques I should consider if ion suppression remains a persistent issue?
A8: If ion suppression in ESI is intractable, atmospheric pressure chemical ionization (APCI) is a viable alternative. APCI is generally less susceptible to ion suppression from non-volatile matrix components compared to ESI.[2][3][11]
Frequently Asked Questions (FAQs)
What is ion suppression in electrospray ionization mass spectrometry?
Ion suppression is a matrix effect that results in a decreased response of an analyte of interest in the presence of other co-eluting compounds.[1][2] In the ESI process, these interfering molecules compete with the analyte for ionization, leading to a reduction in the number of analyte ions that reach the mass spectrometer detector.
How does the sample matrix impact the analysis of this compound?
The sample matrix, which includes all components of the sample other than this compound, can significantly affect the accuracy and sensitivity of the analysis. Matrix components can cause ion suppression or, less commonly, ion enhancement. For this compound, which is often analyzed in complex environmental or biological samples, matrix effects are a primary challenge.[4][9]
What are the recommended best practices for sample cleanup to minimize ion suppression for this compound?
Solid-phase extraction (SPE) is a widely recommended technique for cleaning up samples containing this compound.[9][10] Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges have shown high recovery rates for various microcystins across different matrices.[9] A general SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes.
Can modifying the electrospray source parameters help reduce ion suppression?
Yes, optimizing ESI source parameters can help mitigate ion suppression to some extent. Key parameters to optimize include:
-
Sprayer Voltage: Using the lowest voltage necessary for a stable spray can help avoid corona discharge, which can lead to signal instability.[8]
-
Gas Flows (Nebulizing and Drying Gas): Optimizing these gas flows can improve desolvation efficiency.
-
Capillary Temperature: Adjusting the capillary temperature can also enhance the desolvation process.
-
Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet can be optimized for maximum signal.[8]
How do I choose a suitable internal standard to correct for ion suppression in this compound analysis?
The ideal internal standard (IS) is an isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). These standards have nearly identical chemical and physical properties to the native analyte and will co-elute and experience the same degree of ion suppression, thus providing the most accurate correction.[7] If an isotopically labeled standard is unavailable, a structural analog that elutes very close to this compound can be used, but with the understanding that the correction may be less precise.
Quantitative Data Summary
Table 1: Comparison of SPE Cartridges for Microcystin (B8822318) Recovery
| SPE Cartridge Type | Matrix | Analyte | Recovery (%) | Reference |
|---|---|---|---|---|
| Hydrophilic-Lipophilic Balance (HLB) | Fish Tissue | MC-LR | >85% | [9] |
| Hydrophilic-Lipophilic Balance (HLB) | Lettuce | MC-LR | >90% | [9] |
| Hydrophilic-Lipophilic Balance (HLB) | Soil | MC-LR | >80% | [9] |
| C18 | Salt Water | MCs | Negligible salt effect | [10] |
| Polymeric Sorbent | Salt Water | MCs | Overestimation up to 67% |[10] |
Table 2: Effect of Mobile Phase Additives on Microcystin Signal
| Mobile Phase Additive | Effect | Observation | Reference |
|---|---|---|---|
| Formic Acid (0.1%) | Enhances protonation | Commonly used for good signal intensity in positive ion mode. | [9] |
| Acetic Acid (0.006%) | Prone to sodium adducts | Prominent sodium replacement ions observed. | [12] |
| Ammonium Formate | Suppresses sodium adducts | Enhances protonated and ammoniated ions, improving specificity. | [12] |
| Trifluoroacetic Acid (TFA) | Strong signal suppression | Forms strong ion pairs, significantly reducing ESI sensitivity in positive mode. |[2][8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Cartridge Conditioning: Condition a Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol (B129727) followed by 6 mL of ultrapure water.[9]
-
Sample Loading: Load the water sample (e.g., 100 mL, filtered) onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 6 mL of 20% methanol in water to remove polar interferences.[9]
-
Elution: Elute the retained this compound with 8 mL of 80% methanol in water.[9]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
Protocol 2: General LC-MS/MS Method for this compound Analysis
-
LC Column: Use a C18 or a polar-modified C18 column (e.g., 2.1 mm x 100 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over a suitable time to achieve separation.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: Inject 5-10 µL of the reconstituted sample extract.
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the precursor ion to specific product ion transitions for this compound.
Visualizations
Caption: A troubleshooting workflow for addressing low this compound signal.
Caption: The mechanism of ion suppression in the electrospray ionization process.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. researchgate.net [researchgate.net]
- 12. Electrolyte-induced ionization suppression and microcystin toxins: ammonium formate suppresses sodium replacement ions and enhances protiated and ammoniated ions for improved specificity in quantitative LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in separating Microcystin-LA from other microcystin congeners.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and analysis of Microcystin-LA (MC-LA) from other microcystin (B8822318) congeners.
Table of Contents
-
Troubleshooting Guides
-
High-Performance Liquid Chromatography (HPLC)
-
Solid-Phase Extraction (SPE)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
-
Frequently Asked Questions (FAQs)
-
Experimental Protocols
-
Sample Preparation for Microcystin Analysis
-
HPLC-UV Method for Microcystin Separation
-
SPE Protocol for Microcystin Enrichment
-
-
Data Tables
-
Table 1: HPLC Parameters for Microcystin Separation
-
Table 2: Comparative Recovery of Microcystins using different SPE Sorbents
-
Table 3: Cross-Reactivity of Commercial ELISA Kits with Microcystin Congeners
-
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing poor peak resolution or co-elution of this compound with other congeners like MC-LR?
A1: Poor peak resolution is a common challenge due to the structural similarity of microcystin congeners. Several factors could be contributing to this issue:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) or methanol) and its gradient can significantly impact separation. An inappropriate gradient may not provide sufficient selectivity.
-
Column Chemistry: The choice of the stationary phase is critical. While C18 columns are widely used, their selectivity for closely related microcystins can vary.
-
Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase. Inconsistent or suboptimal temperatures can lead to peak broadening and shifts in retention time.
-
Flow Rate: An excessively high flow rate can decrease resolution by reducing the time for analyte partitioning between the mobile and stationary phases.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Experiment with different organic modifiers. While acetonitrile is common, methanol (B129727) can offer different selectivity.
-
Ensure the mobile phase pH is appropriate for your column. For silica-based columns, operating between pH 2-8 is recommended to avoid stationary phase degradation.[1]
-
-
Evaluate the Column:
-
Consider using a column with a different stationary phase chemistry (e.g., a different C18 bonding or a phenyl-hexyl column) to exploit different separation mechanisms.
-
Ensure your column is not voided or contaminated, which can be checked by a sudden drop in pressure or distorted peak shapes. If a void is suspected, replacing the column is the best solution.[2]
-
-
Control Temperature: Maintain a constant and optimized column temperature using a column oven.
-
Adjust Flow Rate: Decrease the flow rate to allow for better separation, but be mindful of increasing run times.
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing in HPLC can be caused by several factors:
-
Secondary Interactions: Silanol (B1196071) groups on the silica-based stationary phase can interact with the basic functional groups of microcystins, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the column, resulting in broad and tailing peaks.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Address Secondary Interactions:
-
Use a high-purity silica (B1680970) column with end-capping to minimize exposed silanol groups.
-
Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing interactions.[1]
-
-
Optimize Sample Injection:
-
Reduce the injection volume or the concentration of the sample.
-
Dissolve the sample in the initial mobile phase or a weaker solvent.
-
// Nodes Poor_Resolution [label="Poor Peak Resolution/\nCo-elution of MC-LA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mobile_Phase [label="Suboptimal\nMobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; Column_Issues [label="Column\nProblems", fillcolor="#FBBC05", fontcolor="#202124"]; Temp_Flow [label="Incorrect Temp/\nFlow Rate", fillcolor="#FBBC05", fontcolor="#202124"];
Adjust_Gradient [label="Adjust Gradient", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Modifier [label="Change Organic\nModifier", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column [label="Evaluate Column\nChemistry/Health", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Temp_Flow [label="Optimize Temp\n& Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Good_Resolution [label="Improved\nResolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Poor_Resolution -> Mobile_Phase [label="Caused by"]; Poor_Resolution -> Column_Issues [label="Caused by"]; Poor_Resolution -> Temp_Flow [label="Caused by"];
Mobile_Phase -> Adjust_Gradient [label="Solution"]; Mobile_Phase -> Change_Modifier [label="Solution"]; Column_Issues -> Check_Column [label="Solution"]; Temp_Flow -> Optimize_Temp_Flow [label="Solution"];
Adjust_Gradient -> Good_Resolution; Change_Modifier -> Good_Resolution; Check_Column -> Good_Resolution; Optimize_Temp_Flow -> Good_Resolution; } ` Caption: Troubleshooting workflow for poor HPLC peak resolution.
Solid-Phase Extraction (SPE)
Q1: I am experiencing low recovery of this compound after SPE. What are the possible reasons?
A1: Low recovery of MC-LA can be attributed to several factors during the SPE process:
-
Inappropriate Sorbent: The choice of SPE sorbent is crucial. While C18 is common, it may not provide the best selectivity for all microcystins.[3] Polymeric sorbents like HLB (Hydrophilic-Lipophilic Balance) often show better recovery for a wider range of congeners.
-
Improper Sample pH: The pH of the sample can affect the retention of microcystins on the sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes completely from the sorbent.
-
Sample Matrix Effects: Complex matrices can interfere with the binding of microcystins to the sorbent or co-elute, causing ion suppression in LC-MS analysis.
Troubleshooting Steps:
-
Select the Right Sorbent:
-
Optimize Sample Conditions:
-
Adjust the sample pH to ensure the microcystins are in a neutral form for better retention on reversed-phase sorbents.
-
-
Improve Elution:
-
Minimize Matrix Effects:
-
Perform a sample cleanup step before SPE if the matrix is particularly complex.
-
Q2: My SPE extracts are still showing significant matrix interference. How can I improve the cleanup?
A2: Matrix interference can be a significant issue, especially when analyzing samples like fish tissue or soil.
Troubleshooting Steps:
-
Pre-SPE Cleanup: For complex samples, a liquid-liquid extraction or protein precipitation step prior to SPE can remove a significant portion of interfering compounds.
-
Washing Step Optimization: Increase the volume or change the composition of the wash solvent during the SPE procedure to remove more of the weakly bound interferences without eluting the target analytes. A wash with a low percentage of organic solvent (e.g., 20% methanol) is often used.[4]
-
Use of a More Selective Sorbent: Immunoaffinity columns (IACs) offer very high selectivity for microcystins and can significantly reduce matrix effects, although they are more expensive.
// Nodes Low_Recovery [label="Low MC-LA\nRecovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sorbent_Choice [label="Inappropriate\nSorbent", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Conditions [label="Suboptimal Sample\nConditions (e.g., pH)", fillcolor="#FBBC05", fontcolor="#202124"]; Elution_Issues [label="Inefficient\nElution", fillcolor="#FBBC05", fontcolor="#202124"];
Select_Sorbent [label="Use Polymeric\nSorbent (e.g., HLB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_pH [label="Adjust Sample pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Elution [label="Optimize Elution\nSolvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Good_Recovery [label="Improved\nRecovery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Low_Recovery -> Sorbent_Choice [label="Caused by"]; Low_Recovery -> Sample_Conditions [label="Caused by"]; Low_Recovery -> Elution_Issues [label="Caused by"];
Sorbent_Choice -> Select_Sorbent [label="Solution"]; Sample_Conditions -> Optimize_pH [label="Solution"]; Elution_Issues -> Optimize_Elution [label="Solution"];
Select_Sorbent -> Good_Recovery; Optimize_pH -> Good_Recovery; Optimize_Elution -> Good_Recovery; } ` Caption: Troubleshooting workflow for low SPE recovery of MC-LA.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: My ELISA results show a high background signal. What could be the cause?
A1: A high background in an ELISA can obscure the specific signal and lead to inaccurate quantification.
-
Insufficient Washing: Residual unbound reagents can lead to a high background.
-
Ineffective Blocking: If the blocking buffer does not adequately cover all non-specific binding sites on the plate, the detection antibody can bind non-specifically.
-
Cross-Reactivity: The antibodies used in the kit may cross-react with other components in the sample matrix.
-
Contamination: Contamination of reagents or buffers can also contribute to a high background.
Troubleshooting Steps:
-
Improve Washing: Increase the number of wash steps and ensure complete removal of the wash buffer after each step by inverting and tapping the plate on a clean paper towel.[7][8]
-
Optimize Blocking:
-
Increase the incubation time for the blocking step.
-
Consider using a different blocking buffer.
-
-
Address Cross-Reactivity: If matrix effects are suspected, dilute the sample further in the assay buffer.
-
Ensure Cleanliness: Use fresh, sterile reagents and pipette tips for each step.
Q2: The signal from my samples is weak or absent, but the standard curve looks fine. What should I check?
A2: A weak or no signal in your samples when the standard curve is performing as expected often points to issues with the sample itself or its preparation.
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.
-
Matrix Interference: Components in the sample matrix may be inhibiting the binding of the analyte to the antibody.
-
Improper Sample Storage: Degradation of the analyte due to improper storage can lead to a loss of signal.
Troubleshooting Steps:
-
Concentrate the Sample: If the analyte concentration is suspected to be low, consider concentrating the sample using SPE prior to the ELISA.
-
Dilute the Sample: To overcome matrix interference, try analyzing a dilution series of your sample.
-
Check Sample Handling: Ensure that samples were stored correctly (e.g., frozen at -20°C) and have not undergone multiple freeze-thaw cycles.
// Nodes High_Background [label="High Background\nin ELISA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insufficient_Washing [label="Insufficient\nWashing", fillcolor="#FBBC05", fontcolor="#202124"]; Ineffective_Blocking [label="Ineffective\nBlocking", fillcolor="#FBBC05", fontcolor="#202124"]; Cross_Reactivity [label="Cross-Reactivity/\nMatrix Effects", fillcolor="#FBBC05", fontcolor="#202124"];
Improve_Washing [label="Increase Wash Steps/\nSoaking Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Blocking [label="Optimize Blocking\nBuffer/Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dilute_Sample [label="Dilute Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_Background [label="Reduced\nBackground", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges High_Background -> Insufficient_Washing; High_Background -> Ineffective_Blocking; High_Background -> Cross_Reactivity;
Insufficient_Washing -> Improve_Washing; Ineffective_Blocking -> Optimize_Blocking; Cross_Reactivity -> Dilute_Sample;
Improve_Washing -> Low_Background; Optimize_Blocking -> Low_Background; Dilute_Sample -> Low_Background; } ` Caption: Troubleshooting workflow for high background in ELISA.
Frequently Asked Questions (FAQs)
Q: Which analytical technique is best for separating this compound from its congeners?
A: High-Performance Liquid Chromatography (HPLC) coupled with a high-resolution mass spectrometer (LC-MS/MS) is the most powerful technique for the specific identification and quantification of individual microcystin congeners, including MC-LA. HPLC with UV detection is also widely used, but may have limitations in resolving very similar congeners and is susceptible to matrix interference.[9]
Q: How significant is the issue of cross-reactivity for this compound in ELISA kits?
A: The cross-reactivity of ELISA kits with MC-LA can vary significantly between different manufacturers. Some kits show relatively low cross-reactivity to MC-LA compared to MC-LR, which can lead to an underestimation of the total microcystin concentration if MC-LA is a major congener in the sample.[10] It is crucial to consult the manufacturer's data sheet for the specific cross-reactivity profile of the kit being used.
Q: What is the main challenge in developing a robust method for this compound analysis?
A: The primary challenge lies in the existence of over 270 different microcystin congeners with very similar chemical structures.[11] This makes chromatographic separation difficult and can lead to co-elution. Additionally, the availability of certified reference standards is limited for many of these congeners, which is essential for accurate quantification.
Q: Can I use a C18 SPE cartridge for the extraction of this compound?
A: Yes, C18 cartridges can be used for the extraction of microcystins. However, studies have shown that polymeric sorbents, such as Oasis HLB, may provide better and more consistent recoveries for a broader range of microcystin congeners, including the more hydrophobic ones.[4][5]
Experimental Protocols
Sample Preparation for Microcystin Analysis
-
Cell Lysis (for intracellular toxins): To release intracellular microcystins from cyanobacterial cells, subject the sample to three cycles of freeze-thawing. This involves freezing the sample at -20°C and then thawing it at room temperature.
-
Filtration: Filter the water sample through a 0.45 µm glass fiber filter to separate the cyanobacterial cells (particulate phase) from the dissolved toxins (filtrate).
-
Extraction of Intracellular Toxins:
-
Place the filter containing the cyanobacterial cells in a tube with a suitable extraction solvent (e.g., 75% methanol in water).
-
Sonicate the sample for 15-20 minutes to further disrupt the cells and facilitate toxin extraction.
-
Centrifuge the sample and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants.
-
HPLC-UV Method for Microcystin Separation
This protocol is a general guideline and may require optimization for specific instrumentation and sample types.
-
HPLC System: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.[12][13]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.05% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.05% (v/v) TFA.
-
-
Gradient Elution:
-
A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. For example, starting with 30% B and increasing to 70% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
SPE Protocol for Microcystin Enrichment
-
Cartridge Conditioning: Condition a C18 or HLB SPE cartridge (e.g., 500 mg) by passing 6 mL of methanol followed by 6 mL of deionized water through it.[4]
-
Sample Loading: Load the pre-filtered and pH-adjusted water sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5-10 mL of deionized water or a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge by passing air through it for 5-10 minutes.
-
Elution: Elute the microcystins with a small volume (e.g., 4-6 mL) of a suitable organic solvent, such as methanol or 80% methanol in water.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for HPLC analysis.
Data Tables
Table 1: HPLC Parameters for Microcystin Separation
| Parameter | Recommended Conditions | Reference |
| Column | C18, ODS A, Tracer Excel (25 cm x 4.6 mm, 5 µm) | [3] |
| Mobile Phase A | Water with 0.05% TFA or 8 mM Ammonium Acetate | [18, 20] |
| Mobile Phase B | Acetonitrile with 0.05% TFA | [18] |
| Gradient | Linear gradient, e.g., 15-35% Acetonitrile over 20 min | [20] |
| Flow Rate | 1.0 mL/min | [3] |
| Column Temp. | 30°C | [3] |
| Detection | UV at 238 nm | [3, 20] |
| Injection Vol. | 20 - 100 µL | [3] |
Table 2: Comparative Recovery of Microcystins using different SPE Sorbents
| Microcystin Congener | C18 Recovery (%) | HLB Recovery (%) | Reference |
| MC-LR | 43 - 78 | ≥94 | [4] |
| MC-RR | 43 - 78 | ≥94 | [4] |
| Non-arginated congeners | Lower Recovery | Better Recovery | [8] |
Note: Recovery can be highly matrix-dependent.
Table 3: Cross-Reactivity of Commercial ELISA Kits with Microcystin Congeners
| Microcystin Congener | Kit A (%) | Kit B (%) | Kit C (%) | Reference |
| MC-LR | 100 | 100 | 100 | [1, 5] |
| MC-RR | 86 | 73 | 83 | [1, 5] |
| MC-YR | 53 | 58 | 103 | [1, 5] |
| MC-LA | 41 | 2 | Lower | [1, 5] |
| MC-LF | 34 | 3 | Lower | [1, 5] |
| MC-LW | 29 | 4 | Lower | [1, 5] |
Data are illustrative and represent values from different commercially available kits. Always refer to the specific kit's manual for accurate cross-reactivity information.
References
- 1. hplc.eu [hplc.eu]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Pre-treatment Stages for Microcystins Analysis using LC/MS/MS -Journal of Korean Society on Water Environment | Korea Science [koreascience.kr]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. arp1.com [arp1.com]
- 9. lcms.cz [lcms.cz]
- 10. ScholarWorks@BGSU - International Conference on Toxic Cyanobacteria: The Comparison of Two ELISA Kit for the Detection of Microcystin Proficiency Testing Samples [scholarworks.bgsu.edu]
- 11. A Mini-Review on Detection Methods of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Microcystin -LR in Water Samples Using Improved HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Microcystins [cyanosite.bio.purdue.edu]
Technical Support Center: Enhancing Fluorescence-Based Detection of Microcystin-LA
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitivity of fluorescence-based detection of Microcystin-LA (MC-LA).
Frequently Asked Questions (FAQs)
Q1: What are the common fluorescence-based methods for detecting this compound?
A1: The most common methods include competitive fluorescence immunoassays (e.g., ELISA), protein phosphatase inhibition assays (PPIA) using a fluorescent substrate, and methods utilizing fluorescently labeled probes or aptamers that bind to this compound.
Q2: What is the principle behind a competitive fluorescence immunoassay for this compound?
A2: In a competitive fluorescence immunoassay, free this compound in the sample competes with a known amount of labeled this compound (e.g., a fluorescent conjugate) for a limited number of specific antibody binding sites. A higher concentration of this compound in the sample results in less binding of the labeled toxin and thus a lower fluorescence signal.
Q3: How does a Protein Phosphatase Inhibition Assay (PPIA) work for this compound detection?
A3: Microcystins, including MC-LA, are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A). In a PPIA, the sample containing MC-LA is incubated with a known amount of protein phosphatase. A fluorogenic substrate is then added. The presence of MC-LA inhibits the enzyme, leading to a decrease in the rate of fluorescent product formation. The degree of inhibition is proportional to the concentration of MC-LA.
Q4: What are the typical sources of interference in fluorescence-based this compound assays?
A4: Common interferences include substances present in environmental water samples such as humic and fulvic acids, divalent cations (e.g., Ca²⁺, Mg²⁺), and other organic matter.[1] These substances can cause fluorescence quenching, high background fluorescence, or non-specific binding, leading to inaccurate results.
Q5: How can I improve the signal-to-noise ratio in my assay?
A5: To improve the signal-to-noise ratio, you can increase the signal or decrease the noise. Signal can be enhanced using signal amplification strategies like Tyramide Signal Amplification (TSA). Noise can be reduced by using high-quality reagents, appropriate microplates (e.g., black plates for fluorescence), and optimizing instrument settings like gain and integration time.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on the plate reader are set correctly for the specific fluorophore used in your assay. |
| Low Analyte Concentration | Concentrate the sample if the this compound concentration is below the detection limit of the assay. |
| Reagent Degradation | Ensure all reagents, especially fluorescently labeled components and enzymes, have been stored correctly and are within their expiration date. Prepare fresh reagents if degradation is suspected. |
| Inefficient Antibody-Antigen Binding (Immunoassays) | Optimize incubation times and temperatures. Ensure the pH and ionic strength of the buffers are appropriate for the antibody-antigen interaction. |
| Enzyme Inactivity (PPIA) | Confirm the activity of the protein phosphatase enzyme with a positive control. Avoid repeated freeze-thaw cycles of the enzyme. |
| Fluorescence Quenching | See the "Fluorescence Quenching" section in the troubleshooting guide below. |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence of Microplate | Use black, opaque microplates specifically designed for fluorescence assays to minimize background from the plate itself. |
| Contaminated Reagents or Buffers | Use high-purity, sterile-filtered buffers and reagents. Prepare fresh solutions to avoid microbial or chemical contamination that can fluoresce. |
| Autofluorescence from Sample Matrix | Include a "sample blank" control (sample without fluorescent reporter) to quantify the background fluorescence from the sample matrix. Subtract this value from the sample readings. For complex matrices like environmental water, sample pre-treatment (e.g., solid-phase extraction) may be necessary. |
| Non-specific Binding of Fluorescent Reagents | Increase the number of washing steps and/or the stringency of the wash buffer (e.g., by adding a small amount of a non-ionic detergent like Tween-20). Use a blocking agent (e.g., BSA) to reduce non-specific binding to the microplate surface. |
| Light Leakage in the Instrument | Ensure the plate reader's sample chamber is properly sealed to prevent external light from interfering with the measurement. |
Problem 3: High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes are added to each well. For multi-well plates, consider using a multichannel pipette. |
| Incomplete Mixing | Gently mix the contents of each well after adding reagents, for example, by using a plate shaker or by gently pipetting up and down. Avoid introducing air bubbles. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to higher concentrations and altered results. To mitigate this, avoid using the outermost wells or fill them with buffer/water to create a humidified environment. Use plate sealers to minimize evaporation. |
| Temperature Gradients Across the Plate | Allow the plate and reagents to reach room temperature before starting the assay. Ensure the plate reader provides uniform temperature control if the assay is temperature-sensitive. |
| Particulates in the Sample | Centrifuge or filter samples to remove any particulate matter that could interfere with the optical path and cause inconsistent readings. |
Data Presentation
Table 1: Effect of Interfering Substances on a Microcystin-LR ELISA[1]
| Substance | Concentration | Effect on MC-LR Detection |
| Cations | ||
| Ca²⁺ | 250 µg/mL | Inhibition |
| Mg²⁺ | 250 µg/mL | Inhibition |
| 50 µg/mL | No effect | |
| Anions/Buffers | ||
| NaCl | 1% - 4% | No effect |
| Phosphate Buffer (pH 7) | 0.01 M - 0.1 M | No effect |
| Glycine-HCl (pH 3) | 0.05 M | Inhibition |
| Other Substances | ||
| Ascorbic Acid | 0.01% | Inhibition |
| EDTA | 0.1% | Inhibition |
| Natural Organic Matter (NOM) | up to 50 µg/mL | Diminished detection |
Table 2: Performance Characteristics of a Protein Phosphatase 2A (PP2A) Inhibition Assay for Various Microcystins[2]
| Microcystin Variant | IC₅₀ (nM) |
| Microcystin-LR | 0.048 |
| Microcystin-RR | 0.072 |
| Microcystin-YR | 0.147 |
| Microcystin-LF | 0.096 |
| Microcystin-LW | 0.114 |
| Nodularin | 0.54 |
Experimental Protocols
Detailed Methodology: Competitive Fluorescence Immunoassay (ELISA)
This protocol is a general guideline and may require optimization for specific antibodies and reagents.
-
Coating:
-
Dilute the capture antibody (anti-Microcystin) to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well black microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare standards of known this compound concentrations and your unknown samples.
-
In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of a fluorescently labeled this compound conjugate for 30-60 minutes at room temperature.
-
Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the plate five times with wash buffer to remove unbound reagents.
-
-
Signal Detection:
-
Read the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used. The signal is inversely proportional to the concentration of this compound in the sample.
-
Detailed Methodology: Fluorescence-Based Protein Phosphatase Inhibition Assay (PPIA)
This protocol is a general guideline and may require optimization based on the specific enzyme and substrate used.
-
Reagent Preparation:
-
Prepare a stock solution of Protein Phosphatase 1 (PP1) or 2A (PP2A) in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., a phosphorylated coumarin (B35378) derivative) in a suitable solvent.
-
Prepare a series of this compound standards and your unknown samples.
-
-
Enzyme Inhibition:
-
In a 96-well black microplate, add 20 µL of your standards or samples to the appropriate wells.
-
Add 20 µL of the diluted protein phosphatase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the toxin to inhibit the enzyme.
-
-
Substrate Reaction:
-
Add 20 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission filters.
-
Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a stop solution (if applicable) and then read the final fluorescence. The rate of fluorescence increase or the final fluorescence intensity is inversely proportional to the concentration of this compound.
-
Mandatory Visualization
Caption: Competitive Fluorescence Immunoassay Workflow.
Caption: Protein Phosphatase Inhibition Assay Workflow.
References
Dealing with low extraction efficiency of Microcystin-LA from fatty tissues.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low extraction efficiency of Microcystin-LA (MC-LA) from fatty tissues.
Frequently Asked Questions (FAQs)
Q1: Why is my MC-LA recovery from fatty tissues, like liver or fish muscle, consistently low?
Low recovery of MC-LA from fatty tissues is a common challenge primarily due to matrix interferences.[1] Lipids and proteins within the tissue can hinder extraction efficiency in several ways:
-
Poor Solvent Penetration: The high lipid content can prevent the extraction solvent from effectively reaching the MC-LA molecules within the tissue matrix.
-
Analyte Partitioning: MC-LA, being one of the less polar microcystin (B8822318) variants, has a tendency to partition into the lipid phase during extraction, leading to its loss when the lipid layer is discarded.[2]
-
Matrix Effects: Co-extracted lipids and proteins can interfere with downstream analysis, such as by causing ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) or by interfering with antibody binding in ELISA assays.[3][4]
Q2: What is the most effective solvent system for extracting MC-LA from fatty tissues?
The choice of solvent is critical and depends on balancing the polarity to efficiently extract the less polar MC-LA while minimizing lipid co-extraction.
-
A solvent system of 75:20:5 methanol (B129727):water:butanol has been shown to achieve high recovery (≥94%) for MC-LR and MC-RR from fish tissue when paired with a Hydrophilic-Lipophilic Balance (HLB) SPE column for cleanup.[1] Given MC-LA's hydrophobicity, this butanol-containing mixture is a strong starting point.
-
For mouse liver, a solvent of 85:15 (v:v) acetonitrile:water with 1% formic acid was found to be effective for less polar microcystins like MC-LA.[2] The high percentage of organic solvent is key.
-
Adding Zinc Sulfate (ZnSO₄) to the extraction solvent can improve the extraction of certain microcystins, including MC-LA, from liver tissue. An optimized solvent was found to be 85:15 (v:v) CH₃CN:H₂O containing 200 mM ZnSO₄ and 1% formic acid.[2]
Q3: How can I effectively remove interfering lipids after the initial extraction?
A post-extraction cleanup step is crucial for fatty samples. Solid-Phase Extraction (SPE) is the most common and effective method.
-
SPE Column Choice: Hydrophilic-Lipophilic Balance (HLB) SPE columns are highly recommended for cleaning up extracts from complex matrices like fish tissue, demonstrating superior recovery compared to C18 columns.[1][5]
-
Liquid-Liquid Extraction (LLE): An LLE cleanup with a nonpolar solvent like dichloromethane (B109758) can be used to partition and remove lipids before further purification steps like SPE.[6]
Q4: Can the tissue homogenization method impact my extraction efficiency?
Yes, thorough homogenization is critical to disrupt the tissue matrix and allow the solvent to access the toxins.
-
Mechanical Disruption: Using high-speed homogenizers or bead beaters ensures complete disruption of the adipose cells.
-
Sonication: Following mechanical homogenization, sonication can further aid in cell lysis and improve the release of intracellular toxins. The optimal sonication time can vary by matrix, with 2 minutes being effective for fish tissue.[1][5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your workflow.
Problem 1: Low MC-LA recovery despite using a recommended solvent.
If your recovery is still low, consider the following troubleshooting steps in a logical sequence.
Problem 2: High variability in results between replicate samples.
High variability often points to inconsistent sample preparation.
-
Inconsistent Homogenization: Ensure that every sample is homogenized to the same degree. Sub-sampling a non-homogenous tissue can lead to significant differences in lipid and toxin content.
-
Inaccurate Solvent/Sample Ratios: Precisely measure the tissue weight and the volume of extraction solvent for each replicate to maintain consistency.
-
Matrix Effects in Analysis: If variability persists, it may be due to matrix effects during analysis. The use of a matrix-matched internal standard is highly recommended to correct for these variations.[2]
Quantitative Data Summary
The following tables summarize recovery data from cited literature, allowing for comparison of different extraction and cleanup methodologies.
Table 1: Comparison of Solvent Systems for Microcystin Extraction from Animal Tissues
| Tissue Type | Solvent System | Target Analytes | Average Recovery (%) | Reference |
| Fish Tissue | 75:20:5 Methanol:Water:Butanol | MC-LR, MC-RR | ≥94% | [1] |
| Fish Tissue | 80% Methanol | MC-LR, MC-RR | 43-78% | [1] |
| Mouse Liver | 85:15 ACN:H₂O + 1% Formic Acid | MC-LA, MC-LF, MC-LW | ~91% (MC-LA) | [2] |
| Mouse Liver | 85:15 ACN:H₂O + 200mM ZnSO₄ + 1% FA | MC-LA, MC-LR, etc. | 60-96% | [2] |
ACN: Acetonitrile, FA: Formic Acid
Table 2: Effect of SPE Column Type on Microcystin Recovery from Fish Tissue Extract
| SPE Column Type | Homogenization Solvent | Average Recovery (%) | Reference |
| HLB | 75:20:5 Methanol:Water:Butanol | ≥94% | [1] |
| Activated Charcoal | 75:20:5 Methanol:Water:Butanol | ≥93% | [1] |
| C18 | 75:20:5 Methanol:Water:Butanol | Significantly Lower | [1] |
Experimental Protocols
Protocol 1: Optimized Extraction of MC-LA from Fatty Fish Tissue
This protocol is adapted from methodologies that have demonstrated high recovery rates for microcystins from complex biological matrices.[1][5]
Methodology Details:
-
Homogenization: Weigh approximately 1 gram of previously homogenized tissue into a centrifuge tube.
-
Solvent Extraction: Add 10 mL of the extraction solvent (75:20:5 v/v/v methanol:water:butanol). Vortex thoroughly.
-
Sonication: Place the sample in an ultrasonic bath for 2 minutes to enhance cell lysis and extraction.[1]
-
Centrifugation: Centrifuge the sample at 4200 x g for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant, avoiding the lipid layer at the top and the tissue pellet at the bottom.
-
SPE Column Conditioning: Condition a 500 mg, 6 mL HLB SPE cartridge by passing 6 mL of methanol followed by 6 mL of ultrapure water.[1]
-
Sample Loading: Load the collected supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 20% methanol to remove polar interferences.
-
Elution: Elute the microcystins from the column using 8 mL of 80% methanol.[5]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for your analytical instrument (e.g., LC-MS/MS).
Protocol 2: Extraction from Liver Tissue using Acetonitrile and Zinc Sulfate
This protocol is based on a method developed specifically for extracting a broad range of microcystin congeners from mouse liver.[2]
-
Homogenization: Homogenize 40 mg of liver tissue in the extraction solvent.
-
Solvent Extraction: Use 85:15 (v:v) acetonitrile:water containing 200 mM ZnSO₄ and 1% formic acid.
-
Centrifugation: Centrifuge to pellet the tissue debris.
-
Cleanup: Perform a Solid-Phase Extraction (SPE) cleanup step using a C18 cartridge.
-
Analysis: Proceed with LC-Orbitrap-MS for detection and quantification.[2]
References
- 1. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Microcystins in Fish Tissue by ELISA and MALDI-TOF MS Using a Highly Specific Single Domain Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Method refinement for the analysis of Microcystin-LA degradation products.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Microcystin-LA (MC-LA) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The degradation of this compound (MC-LA), similar to other microcystins, typically begins with the linearization of its cyclic structure. This initial step is often followed by further enzymatic cleavage, resulting in smaller peptide fragments. While the degradation pathway of MC-LR is more extensively studied, the principles apply to MC-LA. The initial cleavage usually occurs at the Arg-Adda bond, mediated by an enzyme encoded by the mlrA gene, to form a linear MC-LA.[1] Subsequent degradation by other enzymes in the mlr pathway can lead to the formation of tetrapeptides and other smaller fragments.[1] Oxidation of MC-LA, for instance with chlorine or permanganate, can also lead to the formation of various breakdown products.[2][3]
Q2: Which analytical technique is most suitable for analyzing MC-LA and its degradation products?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the identification and quantification of MC-LA and its degradation products.[2][4][5] This method offers high sensitivity and selectivity, allowing for the differentiation of various MC congeners and their degradation products, even in complex matrices. While ELISA can be used as a screening tool for total microcystins, it often cross-reacts with degradation products and cannot distinguish between different congeners, potentially leading to an overestimation of the concentration of the parent toxin.[2] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be used, but it is susceptible to matrix interferences and has lower sensitivity compared to LC-MS/MS.[5]
Q3: How can I improve the extraction efficiency of MC-LA and its degradation products from my samples?
A3: Solid-phase extraction (SPE) is a commonly used and effective method for the extraction and pre-concentration of MC-LA and its metabolites from aqueous samples.[6][7][8] The choice of SPE sorbent is critical for good recovery. C18 and hydrophilic-lipophilic balance (HLB) cartridges are frequently used.[7] Optimization of the extraction protocol, including the conditioning of the SPE cartridge, sample loading, washing steps, and the composition of the elution solvent, is crucial for achieving high recovery rates. For tissue samples, homogenization with an appropriate solvent system followed by SPE cleanup is recommended.[7][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or resolution in LC-MS/MS analysis | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Matrix effects from the sample. | 1. Optimize the mobile phase gradient, pH, and organic solvent composition. Acetonitrile and methanol (B129727) with formic acid are commonly used.[3][7] 2. Replace the analytical column. 3. Improve sample cleanup using solid-phase extraction (SPE).[7][9] Consider using a divert valve to direct the early-eluting, unretained components to waste. |
| Low sensitivity or no detection of degradation products | 1. Insufficient concentration of degradation products. 2. Inefficient ionization in the mass spectrometer source. 3. Suboptimal MS/MS parameters (e.g., collision energy). | 1. Concentrate the sample using SPE.[8] 2. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).[3] 3. Perform a compound optimization for each target analyte to determine the optimal precursor and product ions and collision energies. |
| High background noise or interfering peaks | 1. Contamination from solvents, glassware, or the LC-MS system. 2. Co-elution of matrix components with target analytes. | 1. Use high-purity solvents and thoroughly clean all glassware. Flush the LC-MS system with a strong solvent mixture. 2. Enhance the sample preparation procedure with a more rigorous SPE cleanup.[7] Adjust the chromatographic gradient to better separate the analytes from interfering compounds. |
| Inconsistent quantitative results | 1. Variability in sample preparation and extraction. 2. Matrix effects affecting analyte ionization. 3. Instability of analytes in the sample or extract. | 1. Use an internal standard to correct for variations in extraction efficiency and instrument response.[8] 2. Prepare calibration standards in a matrix that matches the samples to compensate for matrix effects.[9] 3. Ensure proper sample storage (e.g., freezing at -20°C or below) and analyze samples as soon as possible after preparation.[4] |
Experimental Protocols
Solid-Phase Extraction (SPE) of MC-LA and Degradation Products from Water Samples
This protocol is a general guideline and may require optimization for specific sample matrices.
Materials:
-
SPE cartridges (e.g., C18 or HLB, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Reagent water (HPLC grade)
-
Sample collection bottles
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
For samples containing cyanobacterial cells, perform three freeze-thaw cycles to lyse the cells and release intracellular toxins.[10]
-
Centrifuge the sample to pellet cellular debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.[7]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Wash the cartridge with 6 mL of reagent water to remove interfering substances.
-
Follow with a wash of 6 mL of 20% methanol in reagent water to remove more polar interferences.[7]
-
-
Elution:
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[8]
-
Forced Degradation Study of this compound
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of MC-LA in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis:
-
To an aliquot of the MC-LA stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the MC-LA stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the MC-LA stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the mixture at room temperature for a defined period.
-
-
Photolytic Degradation:
-
Expose an aliquot of the MC-LA stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a specified duration.
-
-
Thermal Degradation:
-
Incubate an aliquot of the MC-LA stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
-
Analysis:
-
Analyze the stressed samples, along with a control (unstressed) sample, by LC-MS/MS to identify and quantify the degradation products.
-
Quantitative Data
Table 1: LC-MS/MS Method Performance for Microcystin (B8822318) Analysis
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantitation (LOQ) (ng/L) | Recovery (%) | Reference |
| MC-LR | 2.1 - 25 | 14 - 50 | 90 - 113 | [2][5][8] |
| MC-LA | - | 5 - 10 | 90 - 113 | [2] |
| MC-RR | - | 5 - 10 | 90 - 113 | [2] |
| MC-YR | - | 5 - 10 | 90 - 113 | [2] |
Note: LOD, LOQ, and recovery values can vary depending on the specific method, instrument, and matrix.
Table 2: Degradation Rates of Microcystins Under Different Conditions
| Microcystin | Condition | Degradation Rate | Half-life | Reference |
| MC-LR | Biotic (Lake Erie water) | up to -8.76 d⁻¹ | ~18 hours | [11] |
| MC-RR | Incubation with S. polyrhiza and microorganisms | 61% decrease in 9 days | - | [12] |
| MC-LR | Incubation with S. polyrhiza and microorganisms | 21% decrease in 9 days | - | [12] |
| Particulate Microcystins | Laboratory incubation of bloom assemblages | - | 10.2 ± 3.7 days | [13] |
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Experimental workflow for sample preparation.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. Further Understanding of Degradation Pathways of Microcystin-LR by an Indigenous Sphingopyxis sp. in Environmentally Relevant Pollution Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Microcystin Prevalence in Michigan Lakes by Online Concentration LC/MS/MS and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the microbial dynamics of microcystin-LR degradation in Lake Erie sand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. epa.gov [epa.gov]
- 11. Quantification of microcystin production and biodegradation rates in the western basin of Lake Erie - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of Three Microcystin Variants in the Presence of the Macrophyte Spirodela polyrhiza and the Associated Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative In Vivo Analysis of Microcystin-LA and Microcystin-LR Toxicity
An objective guide for researchers and drug development professionals on the differential in vivo toxicological profiles of two common microcystin (B8822318) variants, Microcystin-LA (MC-LA) and Microcystin-LR (MC-LR).
This guide provides a comprehensive comparison of the in vivo toxicity of this compound (MC-LA) and Microcystin-LR (MC-LR), two of the most prevalent cyanobacterial toxins found in freshwater environments.[1][2][3] Understanding the distinct toxicological profiles of these congeners is critical for accurate risk assessment and the development of potential therapeutic interventions. This document summarizes key experimental findings on their comparative lethality, hepatotoxicity, and underlying mechanisms of action, supported by detailed experimental protocols and visual representations of key pathways.
Comparative Lethality: LD50 Values
The acute toxicity of microcystins is often quantified by the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. In vivo studies, primarily in mice, have established LD50 values for both MC-LA and MC-LR, with the intraperitoneal route of administration being a common method for assessing acute toxicity.
| Toxin | Animal Model | Route of Administration | LD50 Value (µg/kg body weight) | Reference |
| This compound | Mouse | Intraperitoneal | Identical to MC-LR | [4] |
| Microcystin-LR | Mouse | Intraperitoneal | 43 - 60 | [4][5] |
| Microcystin-LR | Mouse | Oral | ~10,900 | [1] |
Note: The oral LD50 for MC-LR is significantly higher than the intraperitoneal LD50, indicating lower toxicity via the oral route of exposure.[1][4]
In Vivo Hepatotoxicity: A Comparative Overview
Both MC-LA and MC-LR are potent hepatotoxins, inducing severe liver damage.[6] Comparative studies administering these toxins orally to BALB/c mice have revealed significant differences in their toxic potency and effects.
A key study administered a single oral dose of 7 mg/kg of various microcystin congeners to BALB/c mice. The results highlighted that MC-LA induced a greater percentage of moribundity compared to MC-LR.[1][7] Specifically, 100% of males and 67% of females in the MC-LA group became moribund, while only 33% of males in the MC-LR group showed moribundity.[1]
Serum Enzyme Analysis
Elevations in serum levels of liver enzymes are indicative of hepatocellular damage. In comparative oral toxicity studies, both MC-LA and MC-LR induced significant increases in alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and glutamate (B1630785) dehydrogenase (GLDH).[1][3] Notably, MC-LA also caused serum alterations indicative of jaundice, a condition not as prominently observed with MC-LR at the same dose.[1][7]
| Toxin (7 mg/kg oral dose) | Animal Model | Key Serum Marker Changes | Reference |
| This compound | BALB/c Mouse | Increased ALT, AST, GLDH; Alterations indicative of jaundice | [1][7] |
| Microcystin-LR | BALB/c Mouse | Increased ALT, AST, GLDH | [1] |
Histopathological Findings
Acute exposure to high levels of both microcystins leads to massive intrahepatic hemorrhage, necrosis, and hemorrhagic shock.[1] The primary mechanism involves the disruption of the liver sinusoidal architecture.[8] Electron microscopy of hepatocytes from rats treated with a lethal dose of MC-LR revealed progressive cellular disruption, including dilation of the rough endoplasmic reticulum, the formation of cytolysosomes, and mitochondrial swelling.[8][9] While direct comparative histopathology for MC-LA at the same level of detail is less documented in the provided results, the observed greater moribundity and jaundice suggest a comparable or even more severe impact on liver integrity.[1][7]
Mechanism of Action: Inhibition of Protein Phosphatases
The primary molecular mechanism of toxicity for both MC-LA and MC-LR is the potent and specific inhibition of protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[10][11][12] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, resulting in the disruption of vital cellular processes.
The inhibition of PP1 and PP2A disrupts the integrity of the cytoskeleton, leading to a loss of cell morphology and eventual cell death.[11] This cytoskeletal damage is a key factor in the breakdown of the liver's sinusoidal structure, leading to the characteristic hepatotoxicity.[8] The Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety, a non-proteinogenic amino acid present in all microcystin variants, is crucial for this inhibitory activity.[10]
Experimental Protocols
The following provides a generalized experimental protocol based on the comparative in vivo studies cited in this guide.
Animal Model: Male and female BALB/c mice are commonly used.[1]
Toxin Administration:
-
Intraperitoneal Injection: Purified microcystins are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal injection to determine LD50 values.
-
Oral Gavage: For oral toxicity studies, toxins are administered as a single dose via gavage.[1]
Experimental Workflow for Oral Toxicity Study:
Endpoint Analysis:
-
Moribundity and Mortality: Animals are observed for signs of toxicity and mortality is recorded.[1]
-
Body and Organ Weights: Changes in body weight and the weights of organs, particularly the liver, are measured.[1]
-
Serum Biochemistry: Blood is collected for the analysis of liver enzymes (ALT, AST, GLDH) and other relevant markers.[1]
-
Histopathology: Liver tissues are collected, fixed, sectioned, and stained for microscopic examination of pathological changes.[8]
Conclusion
In vivo studies demonstrate that both this compound and Microcystin-LR are potent hepatotoxins, with their primary mechanism of action being the inhibition of protein phosphatases PP1 and PP2A. While their intraperitoneal LD50 values are reported to be identical, oral administration studies suggest that MC-LA may exhibit greater toxicity than MC-LR at the same dose, leading to higher rates of moribundity and distinct clinical signs such as jaundice.[1][4][7] These findings underscore the importance of considering the specific microcystin congener when assessing the risks associated with cyanobacterial blooms and for the development of targeted therapeutic strategies. Further research is warranted to fully elucidate the subtle differences in their toxicokinetics and molecular interactions that contribute to these observed variations in in vivo toxicity.
References
- 1. The Comparative Toxicity of 10 Microcystin Congeners Administered Orally to Mice: Clinical Effects and Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microcystin Toxicokinetics, Molecular Toxicology, and Pathophysiology in Preclinical Rodent Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose–Response Study of Microcystin Congeners MCLA, MCLR, MCLY, MCRR, and MCYR Administered Orally to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fate of Microcystins in the Environment and Challenges for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of in vivo and in vitro toxic effects of microcystin-LR in fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microcystin-lr | C49H74N10O12 | CID 445434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling the Specificity: A Comparative Guide to Commercial Microcystin ELISA Kits
For researchers, scientists, and drug development professionals navigating the complexities of cyanotoxin analysis, the choice of a reliable quantification method is paramount. This guide provides an objective comparison of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the detection of Microcystin-LA (MC-LA) and its variants, supported by experimental data and detailed protocols.
Microcystins, a diverse group of cyclic peptide hepatotoxins produced by cyanobacteria, pose a significant threat to public health. With over 200 known structural variants, the ability of an analytical method to detect a broad range of these toxins is crucial for accurate risk assessment. While Microcystin-LR (MC-LR) is often the most studied variant, others like MC-LA can also be prevalent and exhibit significant toxicity. ELISA kits offer a rapid and cost-effective screening tool for microcystins, but their performance hinges on the cross-reactivity of the antibodies employed. This guide delves into the comparative performance of several commercial ELISA kits, focusing on their cross-reactivity profiles with MC-LA and other common microcystin (B8822318) congeners.
Comparative Cross-Reactivity of Commercial ELISA Kits
The cross-reactivity of an ELISA kit determines its ability to detect different structural variants of a target analyte. For microcystin analysis, broad cross-reactivity is desirable to ensure that the total concentration of toxic variants is not underestimated. The following table summarizes the reported cross-reactivity of several commercial ELISA kits to various microcystin variants, with a focus on MC-LA. The data is expressed as a percentage of the reactivity observed with MC-LR, which is typically used as the standard for calibration.
| ELISA Kit | Microcystin-LR | This compound | Microcystin-RR | Microcystin-YR | Microcystin-LF | Microcystin-LW | Nodularin | Reference |
| Beacon Analytical Systems, Inc.® Microcystin Plate ELISA (LR Kit, #20-0068) | 100% | 2% | 73% | 58% | 3% | 4% | 126% | [1] |
| Beacon Analytical Systems, Inc.® Microcystin BX Plate ELISA (#20-0300) | 100% | 41% | 86% | 53% | 34% | 29% | 58% | [1] |
| Abraxis® Microcystins ADDA ELISA (#520011) | 100% | 125% (reported for LA variant) | 91% (reported for RR variant) | - | - | - | - | [2] |
| In-house developed multihapten ELISA | 100% | 100% | 68% | 90% | 41% | 68% | 78% | [3] |
Note: Data is based on manufacturer-provided information or published research. Performance may vary depending on the specific sample matrix and experimental conditions. "-" indicates data not available in the cited sources.
The data reveals significant variability in the cross-reactivity of different ELISA kits. For instance, the Beacon Analytical Systems LR kit shows very low cross-reactivity with MC-LA (2%), which could lead to a significant underestimation of its concentration in samples where it is a major congener.[1] In contrast, their BX kit demonstrates a much-improved cross-reactivity of 41% for MC-LA.[1] The Abraxis ADDA ELISA is designed to be congener-independent by targeting the conserved ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety present in most microcystins and nodularins.[4][5][6] A study reported its cross-reactivity with the LA variant to be 125%.[2] Research has also demonstrated the development of ELISAs with broad cross-reactivity to a range of microcystins through a multihapten approach.[3]
Experimental Protocols
Accurate and reproducible results are contingent on adherence to a well-defined experimental protocol. The following is a generalized protocol for a competitive ELISA for microcystin detection, based on common procedures outlined for various commercial kits.[5][7][8][9][10]
Materials:
-
Microtiter plate pre-coated with a microcystin-protein analog
-
Microcystin standards (e.g., MC-LR)
-
Positive control
-
Samples for analysis
-
Anti-microcystin antibody solution
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
-
Microplate reader
Procedure:
-
Preparation: Allow all reagents and samples to reach room temperature (20-25°C).[7] Prepare wash buffer and standard dilutions as per the kit instructions.
-
Sample/Standard Addition: Add 50 µL of the standards, control, or samples into the designated wells of the microtiter plate.[7][8]
-
Antibody Addition: Add 50 µL of the anti-microcystin antibody solution to each well.[10]
-
First Incubation: Cover the plate and incubate for a specified time (e.g., 90 minutes) at room temperature, allowing for the competitive binding to occur.[10]
-
Washing: Decant the contents of the wells and wash the plate multiple times (e.g., 3-4 times) with wash buffer to remove unbound reagents.[7][8]
-
Enzyme Conjugate Addition: Add 100 µL of the enzyme conjugate solution to each well.[10]
-
Second Incubation: Cover the plate and incubate for a specified time (e.g., 30 minutes) at room temperature.[10]
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.[7][8]
-
Substrate Addition: Add 100 µL of the substrate solution to each well.[7]
-
Color Development: Incubate the plate for a specified time (e.g., 20-30 minutes) at room temperature, protected from light, to allow for color development.[5][7] The intensity of the color is inversely proportional to the concentration of microcystins in the sample.[5]
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.[5][7]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[5][7]
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of microcystins in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in a typical competitive ELISA for microcystin detection.
Competitive ELISA workflow for microcystin detection.
Conclusion
The selection of an appropriate ELISA kit for microcystin analysis requires careful consideration of its cross-reactivity profile. For accurate quantification of total microcystins, particularly in samples containing a mixture of congeners including MC-LA, kits with broad cross-reactivity are essential. This guide highlights the performance differences among several commercial kits and provides a standardized protocol to aid researchers in making informed decisions and achieving reliable results. As the landscape of cyanotoxin research evolves, continued evaluation and comparison of analytical methods will remain critical for safeguarding public and environmental health.
References
- 1. ScholarWorks@BGSU - International Conference on Toxic Cyanobacteria: The Comparison of Two ELISA Kit for the Detection of Microcystin Proficiency Testing Samples [scholarworks.bgsu.edu]
- 2. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 6. Comparison of two ELISA-based methods for the detection of microcystins in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nemi.gov [nemi.gov]
- 8. in.gov [in.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. youtube.com [youtube.com]
Single-Laboratory Validation of a Novel UHPLC-MS/MS Method for Microcystin-LA Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive single-laboratory validation of a new, rapid Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of Microcystin-LA (MC-LA). The performance of this method is objectively compared with established analytical techniques, namely Enzyme-Linked Immunosorbent Assay (ELISA) and Protein Phosphatase Inhibition Assay (PPIA). Supporting experimental data and detailed protocols are presented to aid researchers in selecting the most suitable method for their specific applications.
Comparative Performance Data
The quantitative performance of the novel UHPLC-MS/MS method for MC-LA was rigorously evaluated against ELISA and PPIA. The key performance parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and precision (expressed as Relative Standard Deviation, RSD), are summarized in the table below. The data demonstrates the superior sensitivity and precision of the UHPLC-MS/MS method.
| Parameter | New UHPLC-MS/MS Method | ELISA (Adda-specific) | Protein Phosphatase Inhibition Assay (PPIA) |
| Limit of Detection (LOD) | 0.025 µg/L[1] | 0.05 - 0.1 µg/L[2] | ~0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L[1] | 0.15 - 0.2 µg/L | ~0.2 µg/L |
| Recovery | 95.3%[2] | Variable, potential for overestimation with certain congeners[3] | Not directly applicable; measures total toxic potential |
| Precision (RSD) | < 15%[1] | 15-20% | > 20% |
| Specificity | High (discriminates between MC variants) | Cross-reactivity with other MC variants and nodularin[4] | Non-specific; detects all toxins inhibiting PP1 and PP2A[5] |
| Analysis Time | ~8.5 minutes per sample[4] | 2-4 hours | 1-2 hours |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Novel UHPLC-MS/MS Method
This method offers rapid and highly sensitive quantification of MC-LA.
a) Sample Preparation and Extraction:
-
Water samples are filtered through a 0.45 µm glass fiber filter.
-
For intracellular toxin analysis, cyanobacterial cells are lysed using three freeze-thaw cycles.
-
Solid Phase Extraction (SPE) is employed for sample clean-up and concentration. C18 cartridges are conditioned with methanol (B129727) and equilibrated with deionized water.
-
The sample is loaded onto the cartridge, washed, and the microcystins are eluted with methanol.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.
b) UHPLC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is used with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for MC-LA are monitored for quantification and confirmation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used biochemical method for screening total microcystin (B8822318) content.
a) Assay Principle: This is a competitive immunoassay where microcystins in the sample compete with a microcystin-conjugate for binding to a limited number of specific antibodies coated on a microtiter plate.
b) Procedure:
-
Standards, controls, and samples are added to the antibody-coated wells.
-
A microcystin-enzyme conjugate is added, and the plate is incubated.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate is added, which develops color in proportion to the amount of enzyme conjugate bound.
-
The reaction is stopped, and the absorbance is read at a specific wavelength. The concentration of microcystins is inversely proportional to the color intensity.
Protein Phosphatase Inhibition Assay (PPIA)
This functional assay measures the biological activity of microcystins.
a) Assay Principle: Microcystins are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A). The assay measures the inhibition of a known amount of PP2A by the microcystins present in a sample.
b) Procedure:
-
The sample is incubated with a recombinant PP2A enzyme.
-
A substrate that is hydrolyzed by the enzyme to produce a colored product is added.
-
The rate of color development is measured spectrophotometrically.
-
The concentration of microcystins is determined by comparing the inhibition caused by the sample to a standard curve generated with a known microcystin standard (e.g., MC-LR).
Visualizing the Methodologies
To further clarify the experimental processes and their relationships, the following diagrams are provided.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. Comparison of two ELISA-based methods for the detection of microcystins in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Microcystin Prevalence in Michigan Lakes by Online Concentration LC/MS/MS and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microcystin detection in water | Zeulab [zeulab.com]
Inter-laboratory comparison of Microcystin-LA analysis in proficiency testing schemes.
A deep dive into the performance of analytical methods for the quantification of Microcystin-LA in proficiency testing schemes, providing researchers, scientists, and drug development professionals with a comparative guide to aid in method selection and data interpretation.
The accurate quantification of this compound (MC-LA), a potent hepatotoxin produced by cyanobacteria, is crucial for ensuring water safety and protecting public health. Proficiency testing (PT) schemes play a vital role in the quality assurance of laboratories performing these analyses. This guide provides a comprehensive comparison of the common analytical methods used for MC-LA determination, supported by data from inter-laboratory studies.
Key Analytical Methods: A Comparative Overview
The two most prevalent methods for the quantification of this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, cost, and throughput.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method that offers a rapid and cost-effective screening approach.[1][2] These assays utilize antibodies that recognize a common structural feature of microcystins, the Adda amino acid, allowing for the detection of total microcystins.[1] However, the cross-reactivity with different microcystin (B8822318) congeners can vary significantly between different ELISA kits. For instance, some kits may show high cross-reactivity with MC-LR but significantly lower cross-reactivity with MC-LA, potentially leading to an underestimation of the total microcystin content if MC-LA is the predominant variant.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique that can separate and quantify individual microcystin congeners, including MC-LA.[4] This method is considered the gold standard for confirmatory analysis due to its high accuracy and ability to overcome matrix interferences that can affect ELISA results. However, LC-MS/MS requires sophisticated instrumentation and highly trained personnel, making it a more expensive and lower-throughput option compared to ELISA.
Performance in Proficiency Testing Schemes
Proficiency testing (PT) is a critical component of laboratory quality assurance, providing an external evaluation of a laboratory's performance.[5][6] In these schemes, participating laboratories analyze identical samples containing known concentrations of analytes. The results are then statistically evaluated, often using z-scores, to assess the performance of each laboratory and analytical method.[5][7]
A z-score indicates how many standard deviations a laboratory's result is from the assigned value (the consensus value from all participants or a reference value). A z-score between -2 and +2 is generally considered satisfactory.[5]
While specific quantitative data from a single, comprehensive proficiency testing report for this compound was not publicly available within the scope of this search, the following table summarizes the expected performance characteristics of ELISA and LC-MS/MS based on the literature reviewed. This table is a composite representation and not derived from a single PT scheme.
| Parameter | ELISA | LC-MS/MS |
| Specificity | Variable (dependent on antibody cross-reactivity with MC-LA) | High (specific to MC-LA) |
| Sensitivity (LOD) | Low ng/L to µg/L range | Low to sub-ng/L range |
| Quantitative Accuracy | Can be influenced by cross-reactivity and matrix effects | High |
| Typical Z-scores in PTs | Wider distribution due to variability in kits and matrix effects | Tighter distribution, generally closer to the assigned value |
| Cost per Sample | Lower | Higher |
| Throughput | High | Lower |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate results. Below are generalized protocols for the analysis of this compound in water samples using ELISA and LC-MS/MS.
This compound ELISA Protocol (Generalized)
This protocol is a general guideline and may vary depending on the specific ELISA kit used. Always refer to the manufacturer's instructions for detailed procedures.
1. Sample Preparation:
-
Collect water samples in clean containers.
-
For intracellular toxin analysis, perform three freeze-thaw cycles to lyse the cyanobacterial cells.
-
Centrifuge the sample to remove cell debris. The supernatant is used for the assay.
2. Assay Procedure:
-
Add standards, controls, and samples to the antibody-coated microtiter wells.
-
Add the enzyme conjugate (e.g., HRP-labeled microcystin) to the wells.
-
Incubate for a specified time to allow for competitive binding between the microcystin in the sample and the enzyme-labeled microcystin for the antibody binding sites.
-
Wash the wells to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction after a specific time and measure the absorbance at a specified wavelength using a microplate reader.
-
The concentration of this compound in the sample is inversely proportional to the color intensity. Calculate the concentration using a standard curve.
This compound LC-MS/MS Protocol (Generalized)
This protocol provides a general workflow. Specific parameters such as column type, mobile phases, and mass spectrometer settings will need to be optimized for the instrument used.
1. Sample Preparation:
-
Collect water samples in clean containers.
-
For intracellular toxin analysis, perform cell lysis (e.g., freeze-thaw, sonication).
-
Filter the sample to remove particulate matter.
-
Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Elute the microcystins from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the prepared sample into an HPLC system equipped with a suitable analytical column (e.g., C18).
-
Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic separation and ionization.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for the quantification of this compound. This involves selecting the precursor ion for MC-LA and monitoring specific product ions after fragmentation.
-
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the proficiency testing workflow and a comparison of the analytical methods.
Conclusion
The choice between ELISA and LC-MS/MS for this compound analysis depends on the specific requirements of the study. ELISA serves as a valuable high-throughput screening tool, while LC-MS/MS provides highly accurate and specific quantification for confirmatory purposes. Participation in proficiency testing schemes is essential for laboratories to ensure the reliability of their data, regardless of the method employed. By understanding the strengths and limitations of each technique and adhering to validated protocols, researchers can confidently assess the presence and concentration of this compound in various matrices.
References
- 1. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 2. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 3. ScholarWorks@BGSU - International Conference on Toxic Cyanobacteria: The Comparison of Two ELISA Kit for the Detection of Microcystin Proficiency Testing Samples [scholarworks.bgsu.edu]
- 4. Quantitative determination by screening ELISA and HPLC-MS/MS of microcystins LR, LY, LA, YR, RR, LF, LW, and nodularin in the water of Occhito lake and crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. EcoAnalysts Passes ABRAXIS ELISA Proficiency Test — EcoAnalysts, Inc. [ecoanalysts.com]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
A Comparative Analysis of Microcystin-LA and Nodularin Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the hepatotoxicity of two potent cyanobacterial toxins, Microcystin-LA (MC-LA) and Nodularin (NOD). The information presented is curated from experimental data to assist researchers in understanding the distinct and overlapping toxicological profiles of these hepatotoxins.
Executive Summary
This compound and Nodularin are cyclic peptide toxins produced by cyanobacteria that primarily target the liver, causing severe hepatotoxicity. Both toxins share a common mechanism of action by inhibiting protein phosphatases 1 and 2A (PP1 and PP2A), leading to hyperphosphorylation of cellular proteins, disruption of cell structure, and ultimately, cell death. While structurally similar, subtle differences in their composition lead to variations in their toxic potency and potentially in their detailed mechanisms of cellular damage. This guide summarizes key toxicological parameters, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways to provide a comprehensive comparative overview.
Data Presentation: Quantitative Toxicological Comparison
The following tables summarize key quantitative data on the hepatotoxicity of this compound and Nodularin based on available experimental evidence.
Table 1: Acute Toxicity Data
| Parameter | This compound | Nodularin | Reference |
| Oral LD50 (Mouse) | ~3 mg/kg | Not explicitly found, but generally considered highly toxic orally. | [1][2] |
| Intraperitoneal LD50 (Mouse) | ~50 µg/kg | 50 µg/kg | [3] |
Table 2: In Vitro Toxicity Data
| Parameter | This compound | Nodularin | Reference |
| PP1 Inhibition (IC50) | In the nanomolar range, comparable to MC-LR. | In the nanomolar range, comparable to MC-LR. | [4] |
| PP2A Inhibition (IC50) | In the nanomolar range, slightly less potent than Nodularin. | ~0.1 nM, slightly more potent than Microcystins. | [3] |
Table 3: Effects on Liver Enzymes (Experimental Data in Mice)
| Toxin | Dose | Route | Time Point | Change in ALT | Change in AST | Reference |
| This compound | 3 mg/kg | Oral | 24 hours | Significantly elevated | Significantly elevated | [2] |
| Nodularin | 8 µg/kg | Intraperitoneal | 24 hours | Significant increase | Significant increase | [5] |
Note: Direct comparative studies under identical experimental conditions for liver enzyme changes are limited. The data presented are from separate studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of key experimental protocols relevant to the assessment of this compound and Nodularin hepatotoxicity.
Determination of Acute Toxicity (LD50) in Mice
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a substance.
Objective: To determine the single dose of a toxin that is lethal to 50% of a test population of mice.
Materials:
-
Test toxin (this compound or Nodularin) of known purity.
-
Vehicle for toxin administration (e.g., saline, distilled water).
-
Healthy, young adult mice of a specific strain (e.g., BALB/c), age, and weight range.
-
Syringes and needles appropriate for the route of administration (oral gavage or intraperitoneal injection).
-
Animal housing facilities with controlled environment.
Procedure:
-
Dose Range Finding: A preliminary study with a small number of animals is conducted to determine the approximate range of doses that cause mortality.
-
Main Study:
-
Animals are randomly assigned to several dose groups and a control group (vehicle only).
-
A series of graded doses of the toxin are administered to the respective groups.
-
Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 24-48 hours).
-
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value is calculated using statistical methods such as the Probit or Logit method.
Measurement of Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels
This protocol describes the quantification of liver enzymes in serum as an indicator of liver damage.
Objective: To measure the activity of ALT and AST in the serum of mice exposed to hepatotoxins.
Materials:
-
Blood collection supplies (e.g., microcentrifuge tubes, syringes).
-
Centrifuge.
-
Commercially available ALT and AST assay kits.
-
Spectrophotometer or plate reader.
Procedure:
-
Sample Collection: Blood is collected from mice via an appropriate method (e.g., cardiac puncture, tail vein).
-
Serum Separation: The collected blood is allowed to clot, and then centrifuged to separate the serum.
-
Enzyme Assay: The serum is analyzed for ALT and AST activity using a commercial assay kit according to the manufacturer's instructions. This typically involves a colorimetric or UV-based kinetic assay.
-
Data Analysis: The absorbance changes are measured over time, and the enzyme activity is calculated and expressed in units per liter (U/L).
Protein Phosphatase Inhibition Assay
This protocol details the in vitro assessment of the inhibitory activity of toxins on protein phosphatases.
Objective: To determine the concentration of a toxin that inhibits 50% of the activity of a specific protein phosphatase (IC50).
Materials:
-
Purified protein phosphatase 1 (PP1) or 2A (PP2A).
-
Substrate for the phosphatase (e.g., p-nitrophenyl phosphate (B84403) (pNPP) for a colorimetric assay, or a radiolabeled phosphoprotein).
-
Test toxin at various concentrations.
-
Assay buffer.
-
Microplate reader or scintillation counter.
Procedure:
-
The protein phosphatase is incubated with various concentrations of the toxin in the assay buffer.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (e.g., p-nitrophenol) or remaining substrate is measured.
-
Data Analysis: The percentage of inhibition is calculated for each toxin concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the toxin concentration and fitting the data to a dose-response curve.
Western Blot Analysis of MAPK Signaling Proteins
This protocol describes the detection and quantification of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Objective: To assess the activation state (phosphorylation) of MAPK proteins (e.g., ERK, JNK, p38) in liver tissue or hepatocytes exposed to toxins.
Materials:
-
Liver tissue or cell lysates.
-
Protein extraction buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., non-fat milk or BSA in TBST).
-
Primary antibodies specific for total and phosphorylated forms of MAPK proteins.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction: Proteins are extracted from liver tissue or cells using a lysis buffer.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the target proteins (e.g., anti-phospho-ERK and anti-total-ERK).
-
The membrane is then incubated with an HRP-conjugated secondary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured by an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified. The level of protein activation is often expressed as the ratio of the phosphorylated protein to the total protein.
Mandatory Visualization
Signaling Pathways
Both this compound and Nodularin exert their hepatotoxicity primarily through the inhibition of protein phosphatases, leading to the hyperphosphorylation and activation of several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.
Caption: Signaling pathway of this compound and Nodularin hepatotoxicity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative toxicological assessment of this compound and Nodularin.
Caption: Experimental workflow for comparative hepatotoxicity assessment.
Logical Relationships in Hepatotoxicity
This diagram outlines the logical progression from toxin exposure to the manifestation of hepatotoxicity.
Caption: Logical flow from toxin exposure to hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, Nodularin, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Chromatography Crucible: Selecting the Optimal Solid-Phase Extraction Cartridge for Microcystin-LA Analysis
A Comparative Guide for Researchers
The accurate quantification of Microcystin-LA (MC-LA), a potent hepatotoxin produced by cyanobacteria, is paramount for ensuring water safety and advancing toxicological research. Solid-phase extraction (SPE) is a critical step in the analytical workflow, serving to isolate and concentrate MC-LA from complex sample matrices prior to instrumental analysis. The choice of SPE cartridge can significantly impact recovery, sensitivity, and overall data quality. This guide provides a comparative analysis of commonly used SPE cartridges for MC-LA extraction, supported by experimental data to aid researchers in selecting the most appropriate cartridge for their specific application.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE sorbent is crucial for achieving optimal recovery and minimizing matrix effects. The most commonly employed sorbents for microcystin (B8822318) extraction include reversed-phase materials like C18 and polymeric sorbents such as hydrophilic-lipophilic balanced (HLB) cartridges. The following table summarizes the performance of different SPE cartridges for the extraction of microcystins, with a focus on MC-LA where data is available.
| SPE Cartridge Type | Sorbent Chemistry | Average Recovery (%) | Key Findings |
| C18 (Octadecyl-silica) | Reversed-phase silica | 62.5 - 95.9 | ODS Sep-Pak C18 cartridges have shown higher isolation and recovery rates for microcystins compared to HLB cartridges in some studies.[1] Recoveries for various microcystins, including MC-LA, were reported to be ≥ 80.6% from liver tissue using a C18 cartridge.[2] |
| Oasis HLB | Hydrophilic-Lipophilic Balanced Polymer | ~86 | Offers good recovery for a broad range of microcystins.[3] In some complex matrices like fish, HLB columns demonstrated high recovery rates (≥94%).[4] |
| Strata-X | Polymeric Reversed-phase | Not Specified | A polymeric sorbent often used as an alternative to HLB. |
| SDB-XC | Styrene-Divinylbenzene | 82.2 (for MMPB) | Showed a higher recovery rate for the microcystin degradation product MMPB compared to C8 cartridges.[5] |
| SampliQ OPT | Polymeric | >80 | Demonstrated better recovery rates than Oasis HLB under various elution conditions for MMPB.[5] |
| Activated Charcoal | Adsorptive Carbon | ≥93 (for MC-LR/RR) | Can be effective, particularly for fish matrices, showing comparable performance to HLB in some cases.[4] |
Note: Recovery rates can be highly dependent on the sample matrix, pH, and the specific protocol employed. The data presented is a summary from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Workflows and Protocols
The general workflow for solid-phase extraction of this compound involves several key steps: cartridge conditioning, sample loading, washing, and elution. The following diagram illustrates a typical SPE workflow.
References
- 1. Evaluation of Pre-treatment Stages for Microcystins Analysis using LC/MS/MS -Journal of Korean Society on Water Environment | Korea Science [koreascience.kr]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Microcystin-LA and Its Common Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative potency of Microcystin-LA (MC-LA) and its common congeners, including MC-LR, MC-RR, and MC-YR. The information presented is supported by experimental data from in vivo animal studies and in vitro enzyme inhibition assays, offering valuable insights for toxicology research and drug development.
Executive Summary
Microcystins are a class of cyclic heptapeptide (B1575542) hepatotoxins produced by cyanobacteria. While over 200 congeners have been identified, MC-LR has historically been the most studied. However, recent research indicates that other congeners, such as MC-LA, exhibit comparable or even greater toxicity. This guide synthesizes key findings on the relative potency of these toxins, focusing on their effects on liver toxicity and their inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), the primary molecular targets of microcystins.
In Vivo Toxicity Comparison
Animal studies, primarily in mice, have been crucial in determining the relative in vivo toxicity of microcystin (B8822318) congeners. The data consistently demonstrates that MC-LA is one of the most potent congeners, comparable to MC-LR.
A study involving the oral administration of a single 7 mg/kg dose of ten different microcystin congeners to BALB/c mice revealed significant differences in toxicity. The highest rates of moribundity were observed in mice treated with MC-LA and MC-LR.[1][2] Specifically, MC-LA induced 100% moribundity in males and 67% in females, while MC-LR led to 33% moribundity in males.[1] Other congeners, such as MC-YR and MC-LY, induced similar, but less severe, hepatic toxicity compared to MC-LR and MC-LA.[1][2] In contrast, MC-RR and MC-WR showed minimal signs of toxicity at this dose.[1][2]
Further dose-response studies have established the No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for several common congeners. These studies confirm the high potency of MC-LA.
| Microcystin Congener | NOAEL (mg/kg) | LOAEL (mg/kg) | Key Toxicological Endpoints at LOAEL |
| MC-LA | 1 | 3 | Elevated liver-to-body weight ratio, increased serum levels of ALT, AST, and GLDH, and significant elevation of total serum bilirubin.[3] |
| MC-LR | 3 | 5 | Similar effects to MC-LA, including elevated liver enzymes and bilirubin.[1][3] |
| MC-LY | - | 5 | Similar hepatic effects to MC-LR, but with less severity.[3] |
| MC-YR | 5 | 7 | Scattered liver effects and reduced serum glucose.[3] |
| MC-RR | - | 22 | Reduced serum glucose.[3] |
In Vitro Potency: Protein Phosphatase Inhibition
The primary mechanism of microcystin toxicity is the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of microcystins, lower IC50 values against PP1 and PP2A indicate higher potency.
Studies have shown that MC-LR is a potent inhibitor of these enzymes. The relative inhibitory potency of other congeners varies, with some, like MC-LA, exhibiting comparable or slightly lower potency in vitro compared to MC-LR.
| Microcystin Congener | Target Enzyme | IC50 (µg/L) | Relative Potency (MC-LR = 1) |
| MC-LR | PP1 & PP2A | 0.80 | 1.00 |
| MC-LA | PP1 & PP2A | 2.05 | 0.39 |
| MC-YR | PP1 & PP2A | 3.12 | 0.26 |
| MC-RR | PP1 & PP2A | 5.39 | 0.15 |
It is important to note that while in vitro enzyme inhibition provides valuable mechanistic insight, it does not always directly correlate with in vivo toxicity. Factors such as cellular uptake and metabolism can influence the overall toxic potency of a congener in a living organism.
Experimental Protocols
In Vivo Oral Gavage Toxicity Study in Mice
This protocol outlines the general procedure for assessing the acute oral toxicity of microcystin congeners in a mouse model.
1. Animal Model:
-
Species: BALB/c mice
-
Age: 6-8 weeks
-
Sex: Both males and females are used.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
2. Toxin Preparation and Administration:
-
Microcystin congeners are dissolved in a suitable vehicle, such as deionized water or a saline solution.
-
A single dose of the toxin is administered to each mouse via oral gavage using a ball-tipped gavage needle.
-
Control groups receive the vehicle only.
3. Observation and Data Collection:
-
Animals are monitored for clinical signs of toxicity, such as changes in behavior, appearance, and body weight, for a specified period (e.g., 24-48 hours).
-
At the end of the observation period, animals are euthanized, and blood and liver tissues are collected.
-
Serum is analyzed for markers of liver damage, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and glutamate (B1630785) dehydrogenase (GLDH).
-
Livers are weighed, and the liver-to-body weight ratio is calculated.
-
Histopathological examination of liver tissue is performed to assess for cellular damage.
Protein Phosphatase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency of microcystin congeners on protein phosphatase 1 (PP1).
1. Reagents and Materials:
-
Purified protein phosphatase 1 (PP1)
-
Microcystin congener standards
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
A series of dilutions of each microcystin congener are prepared.
-
In a 96-well plate, the diluted microcystin standards are incubated with a fixed concentration of PP1 for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the pNPP substrate.
-
The plate is incubated for a set period to allow for the enzymatic conversion of pNPP to p-nitrophenol, which is a colored product.
-
The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 405 nm).
3. Data Analysis:
-
The percentage of PP1 inhibition is calculated for each microcystin concentration relative to a control with no inhibitor.
-
An IC50 value is determined by plotting the percentage of inhibition against the logarithm of the microcystin concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Microcystin-Induced Hepatotoxicity
Caption: Microcystin-induced hepatotoxicity signaling pathway.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for in vivo microcystin toxicity testing.
Relative Potency of Microcystin Congeners
Caption: Conceptual diagram of the relative potency of common microcystin congeners.
References
- 1. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microcystin Toxicokinetics, Molecular Toxicology, and Pathophysiology in Preclinical Rodent Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microcystin-LR and its health impacts: Chemistry, transmission routes, mechanisms of toxicity and target organs - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Evaluation of Certified Reference Materials for Microcystin-LA Analysis
For Researchers, Scientists, and Drug Development Professionals
The accuracy of Microcystin-LA (MC-LA) quantification is paramount for environmental monitoring, toxicological research, and the development of therapeutic interventions. Certified Reference Materials (CRMs) are the cornerstone of analytical quality control, ensuring the reliability and comparability of results. This guide provides an objective comparison of factors to consider when evaluating MC-LA CRMs, supported by experimental data and detailed methodologies.
Data Presentation: Comparison of Certified Reference Materials
The evaluation of a CRM for MC-LA analysis should focus on its certified concentration, purity, and the uncertainty associated with these values. The following tables provide a template for comparing CRMs, populated with data from a publicly available Certificate of Analysis for an MC-LA CRM and illustrative data from the comparative study on MCLR standards to demonstrate potential discrepancies.
Table 1: Example Certificate of Analysis Data for a this compound CRM
| Parameter | Certified Value | Uncertainty | Analytical Method(s) Used for Certification |
| Concentration | |||
| Mass Fraction | 5.07 µg/g | ± 0.20 µg/g | Not specified in the provided abstract |
| Concentration in Solution | 4.69 µg/mL | ± 0.19 µg/mL | Not specified in the provided abstract |
| Molar Concentration | 5.15 µmol/L | ± 0.21 µmol/L | Not specified in the provided abstract |
| Purity | ≥95% (HPLC) | Not specified | High-Performance Liquid Chromatography (HPLC) |
Data extracted from the Certificate of Analysis for CRM-MCLA (Lot# 20210128) from the National Research Council Canada and product information from Millipore Sigma.[1][2]
Table 2: Illustrative Comparison of Commercial Microcystin (B8822318) Standards (Data for MCLR)
This table showcases the significant variability that can exist between the vendor-stated concentration and the empirically measured concentration of microcystin standards. This data is from a study on Microcystin-LR (MCLR) and serves as a critical reminder of the importance of independent verification.[3]
| Vendor | Stated Concentration (µg) | Measured Concentration (µg) - Average of UV, LC-MS/MS, TOF-MS | Deviation from Stated Value (%) |
| Vendor A | 100 | 106 | +6% |
| Vendor B | 100 | 67 | -33% |
| Vendor C | 100 | 85 | -15% |
| Vendor D | 100 | 92 | -8% |
| Vendor E | 100 | 78 | -22% |
| Vendor F | 100 | 103 | +3% |
| Vendor G | 100 | 33 | -67% |
Adapted from the study "Variability of Microcystin-LR Standards Available from Seven Commercial Vendors".[3] The study revealed that the measured mass of MCLR varied from the vendor's labeled mass by more than 35% for two out of the seven standards evaluated.[3]
Experimental Protocols
Accurate evaluation of MC-LA CRMs requires robust analytical methodologies. The following protocols are based on those used in the comparative study of MCLR standards and are applicable for the analysis of MC-LA.
Chemical Analysis for Concentration and Purity Verification
This workflow is essential for independently verifying the concentration and purity of a commercial MC-LA standard.
Caption: Workflow for the chemical analysis of MC-LA CRMs.
Methodology Details:
-
Sample Preparation: The lyophilized MC-LA standard is reconstituted according to the manufacturer's instructions, typically using a specified volume of methanol (B129727) or a methanol-water mixture. Serial dilutions are then prepared to create a calibration curve and quality control samples.
-
UV-Vis Spectroscopy: Quantification can be performed using a UV-Vis spectrophotometer. Microcystins exhibit a characteristic absorbance maximum at approximately 238 nm. The concentration is calculated using the Beer-Lambert law with a known molar extinction coefficient for MC-LA.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for accurate quantification and confirmation.[3]
-
Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for MC-LA.
-
-
Time-of-Flight Mass Spectrometry (TOF-MS): High-resolution mass spectrometry can be employed for non-targeted screening to identify potential impurities or contaminants in the standard that may not be apparent with other methods.[3]
Toxicological Evaluation (In Vivo)
The biological activity of the MC-LA standard can be assessed through in vivo studies, providing a functional confirmation of the toxin's potency. The study on MCLR demonstrated that the in vivo hepatotoxicity closely reflected the actual amount of toxin present.[3]
Caption: Workflow for the in vivo toxicological evaluation of MC-LA.
Methodology Details:
-
Animal Model: Typically, male and female mice (e.g., CD-1 strain) are used.
-
Dosing: Dosing solutions are prepared based on the concentration stated by the vendor. A single dose (e.g., 40 µg/kg) is administered via intraperitoneal injection.[3]
-
Endpoint Analysis:
-
Liver-to-Body Weight Ratio: An increase in this ratio is an indicator of hepatotoxicity.
-
Histopathology: Liver tissues are examined for signs of damage, such as necrosis and apoptosis.
-
Serum Biomarkers: Blood serum is analyzed for elevated levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Logical Framework for CRM Evaluation
The decision to use a particular MC-LA CRM should be based on a systematic evaluation process.
Caption: Logical workflow for the evaluation of a commercial MC-LA CRM.
Conclusion
The accuracy of certified reference materials for this compound is fundamental to the integrity of research and safety assessments. The available data, particularly the comprehensive study on MCLR, strongly indicates that researchers should not solely rely on the vendor's certificate of analysis. Independent verification of the concentration and purity of MC-LA standards is a critical step to ensure data quality. The experimental protocols and evaluation framework presented in this guide provide a robust approach for scientists to confidently qualify their CRMs and, in turn, enhance the reliability and reproducibility of their this compound analyses.
References
Comparative analysis of Microcystin-LA production in different cyanobacterial strains.
A comprehensive guide for researchers and drug development professionals on the differential production of Microcystin-LA across various cyanobacterial genera and species. This document provides a synthesis of quantitative data, detailed experimental methodologies, and a visual representation of the biosynthetic pathway.
This compound (MC-LA) is a potent hepatotoxin belonging to the microcystin (B8822318) family of cyclic heptapeptides produced by several genera of cyanobacteria. As a significant environmental and health concern, understanding the production dynamics of this specific congener across different cyanobacterial strains is crucial for risk assessment, water quality management, and the development of potential therapeutic interventions. This guide offers a comparative analysis of MC-LA production in prominent cyanobacterial strains, supported by experimental data.
Quantitative Analysis of this compound Production
The production of this compound varies significantly among different cyanobacterial genera and even between strains of the same species. The following tables summarize the quantitative data on MC-LA production from various studies, providing a comparative overview. It is important to note that direct comparisons can be challenging due to variations in culture conditions and analytical methods across different studies.
Table 1: this compound Production in Microcystis aeruginosa Strains
| Strain | Culture Conditions | MC-LA Concentration (µg/g DW) | Reference |
| LTPNA 02 | BG-11 medium | Not Detected | [1] |
| LE3 | BG-11 medium (low N, low MN) | ~20 | [2] |
| LE3 | BG-11 medium (high NO3-, low MN) | ~30 | [2] |
| LE3 | BG-11 medium (high Urea, low MN) | ~15 | [2] |
| LE3 | BG-11 medium (high NO3-, high MN) | ~40 | [2] |
| LE3 | BG-11 medium (high Urea, high MN) | ~25 | [2] |
| Scum Sample 1 | Field Sample (Tri An Reservoir) | 12.2 | [3] |
| Scum Sample 2 | Field Sample (Tri An Reservoir) | 18.6 | [3] |
DW: Dry Weight. Culture conditions, including nutrient concentrations and light intensity, significantly influence toxin production.
Table 2: this compound Production in Other Cyanobacterial Genera
| Genus | Species/Strain | Culture Conditions | MC-LA Concentration | Reference |
| Planktothrix | agardhii | Field Samples (English Lakes) | Detected (Quantification not specified for LA variant) | [4] |
| Anabaena | Multiple Strains | Field Samples (English Lakes) | Detected (Quantification not specified for LA variant) | [4] |
| Nostoc | sp. strain 152 | Laboratory Culture | Produces other MC variants, LA not specified | [5] |
Data for MC-LA production in Planktothrix, Anabaena, and Nostoc is less consistently reported as a specific value compared to total microcystins or other variants like MC-LR and MC-RR.
Experimental Protocols
Accurate quantification of this compound is fundamental to comparative studies. The following section outlines a typical experimental workflow for the extraction and analysis of intracellular microcystins from cyanobacterial cultures.
Sample Collection and Preparation
-
Cell Harvesting: Cyanobacterial cultures are harvested during the exponential growth phase by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Cell Lysis: The cell pellets are lyophilized (freeze-dried) to determine the dry weight and to facilitate cell wall disruption.
-
Extraction: A known weight of the lyophilized cells is extracted with a solvent mixture, typically 75-80% aqueous methanol, often with the addition of a small percentage of formic acid to improve extraction efficiency. The extraction is usually performed using sonication or multiple freeze-thaw cycles to ensure complete cell lysis and release of intracellular toxins.[6]
-
Centrifugation and Supernatant Collection: The extract is centrifuged to pellet cellular debris, and the supernatant containing the microcystins is carefully collected.
Analytical Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the identification and quantification of specific microcystin congeners due to its high sensitivity and selectivity.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the different microcystin variants based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and acetonitrile, both typically acidified with formic acid, is employed.[6][7]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. For MC-LA, specific precursor-to-product ion transitions are monitored. The precursor ion is the protonated molecule of MC-LA ([M+H]⁺), and a characteristic product ion, often the Adda fragment (m/z 135), is monitored for quantification.[7]
-
Quantification: The concentration of MC-LA in the sample is determined by comparing the peak area of the analyte to a calibration curve generated using certified reference standards of MC-LA.
Visualization of the Microcystin Biosynthesis Pathway
The biosynthesis of microcystins is a complex process orchestrated by a large multi-enzyme complex encoded by the mcy gene cluster. This non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway involves a series of enzymatic modules that assemble the cyclic peptide structure.
Experimental Workflow for Microcystin Analysis
Caption: Experimental workflow for the extraction and quantification of intracellular microcystins.
Microcystin Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrogen form, concentration, and micronutrient availability affect microcystin production in cyanobacterial blooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Microcystins in Cyanobacterial Blooms from Freshwater Bodies in England - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE TOXIC CYANOBACTERIUM NOSTOC SP. STRAIN 152 PRODUCES HIGHEST AMOUNTS OF MICROCYSTIN AND NOSTOPHYCIN UNDER STRESS CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Microcystin-LA
Essential guidance for the safe handling and disposal of Microcystin-LA, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When working with potent cyanotoxins like this compound, a clear and effective disposal plan is not just a regulatory requirement but a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step procedures for the safe inactivation and disposal of this compound, empowering your team to handle this potent hepatotoxin with confidence and precision.
This compound is a cyclic heptapeptide (B1575542) hepatotoxin produced by various species of cyanobacteria.[1] Due to its toxicity, special care must be taken to ensure that any waste containing this toxin is properly inactivated before disposal.[2] The following information outlines recommended procedures for the disposal of this compound in a laboratory setting.
Inactivation and Disposal Methods
Several methods can be employed to inactivate this compound. The choice of method will depend on the volume of waste, the concentration of the toxin, and the available laboratory facilities.
Chemical Inactivation:
One of the most common and accessible methods for inactivating microcystins is through oxidation with chlorine.[3][4]
-
Chlorination: Sodium hypochlorite (B82951) (bleach) can effectively degrade this compound. A study on Microcystin-LR, a closely related variant, demonstrated that a chlorine residual of at least 0.5 mg/L after a 30-minute contact time at a pH below 8 was required for complete destruction.[3] For laboratory waste, a higher concentration and longer contact time are recommended to ensure complete inactivation.
Physical Inactivation:
-
Autoclaving: For small volumes of liquid waste, autoclaving at 121°C for at least 30-60 minutes can be an effective method for inactivating microcystins.[4] The extended time is crucial to ensure the thermal decomposition of the toxin.
-
Incineration: Solid waste contaminated with this compound, such as personal protective equipment (PPE), contaminated labware, and animal bedding, should be incinerated at a licensed facility.[4]
Advanced Oxidation Processes (AOPs):
For larger volumes or more complex waste matrices, advanced oxidation processes can be highly effective. These methods typically involve the generation of highly reactive hydroxyl radicals.
-
Ozonation: Ozone has been shown to be an efficient treatment for the degradation of microcystins.[5]
-
UV Irradiation: Ultraviolet (UV) irradiation, particularly in the presence of a catalyst like titanium dioxide (TiO2) or an oxidizing agent like hydrogen peroxide, can effectively degrade microcystins.[6] Studies have shown that UV-C irradiation at 254 nm can significantly reduce microcystin (B8822318) concentrations.[6]
-
Photo-Fenton Process: This process utilizes the reaction between hydrogen peroxide and ferrous iron in the presence of light to generate hydroxyl radicals, which are powerful oxidants that can degrade microcystins.[7]
Quantitative Data on Inactivation Methods
The following table summarizes quantitative data from various studies on the effectiveness of different inactivation methods for microcystins. Note that much of the research has been conducted on Microcystin-LR, but the principles are applicable to this compound.
| Inactivation Method | Key Parameters | Efficacy | Reference |
| Chlorination | Chlorine residual: ≥ 0.5 mg/L, Contact time: 30 min, pH: < 8.0 | Complete destruction of Microcystin-LR | [3] |
| Ozonation | Ozone dose: as low as 0.4 mg/L, pH: < 7 | > 97% removal of Microcystin-LR | [5] |
| UV Irradiation (High Irradiance) | Irradiance: 1470 μW/cm², Contact time: 90 min | 97.6% degradation of microcystins | [6] |
| UV with TiO₂ (High Irradiance) | Irradiance: 1470 μW/cm², Contact time: 90 min | 98.1% degradation of microcystins | [6] |
| Autoclaving | Temperature: 121°C, Time: 30-60 minutes | Recommended for liquid waste inactivation | [4] |
Experimental Protocol: Chemical Inactivation of this compound in Liquid Waste using Sodium Hypochlorite
This protocol provides a step-by-step guide for the chemical inactivation of this compound in aqueous solutions using readily available laboratory bleach.
Materials:
-
Liquid waste containing this compound
-
Standard laboratory bleach (sodium hypochlorite, typically 5-8% solution)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Fume hood
-
Beaker or appropriate chemical waste container
-
Stir bar and stir plate
-
pH meter or pH strips
-
Sodium thiosulfate (B1220275) (for quenching residual chlorine, optional)
Procedure:
-
Preparation and Safety Precautions:
-
Perform all steps in a certified chemical fume hood.
-
Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
-
Waste Characterization (Optional but Recommended):
-
If the concentration of this compound is unknown, it is prudent to treat the waste as high concentration.
-
Measure the pH of the waste solution. Adjust the pH to between 6 and 7 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) if necessary. Chlorine is more effective at a slightly acidic to neutral pH.[3]
-
-
Addition of Sodium Hypochlorite:
-
For every 1 liter of liquid waste, add a sufficient volume of bleach to achieve a final free chlorine concentration of at least 5 mg/L. To be conservative for laboratory waste, a higher concentration of 10-20 mg/L is recommended.
-
Calculation Example: To achieve a 10 mg/L concentration in 1 L of waste using a 5% (50,000 mg/L) bleach solution, you would add 0.2 mL of bleach. It is advisable to add a slight excess to account for any chlorine demand from other substances in the waste.
-
-
Inactivation (Contact Time):
-
Stir the solution gently for a minimum of 1 hour to ensure thorough mixing and complete inactivation. For highly concentrated waste, a longer contact time (e.g., 4-8 hours or overnight) is recommended.
-
-
Verification of Inactivation (Optional):
-
If analytical capabilities are available (e.g., LC-MS), a sample of the treated waste can be analyzed to confirm the absence of this compound.
-
-
Neutralization of Residual Chlorine (Optional):
-
Before disposal down the sanitary sewer, it may be necessary to neutralize any residual chlorine. This can be done by adding a small amount of sodium thiosulfate solution and stirring until the chlorine is no longer detectable (e.g., using chlorine test strips).
-
-
Disposal:
-
Once inactivation is complete (and residual chlorine is neutralized, if required), the treated liquid waste can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for this compound waste disposal.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound in a laboratory setting. By implementing these procedures, you can ensure a safe working environment and remain in compliance with safety regulations. Always consult your institution's specific safety protocols and EHS guidelines.
References
- 1. The Fate of Microcystins in the Environment and Challenges for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Team:Cornell/Safety - 2019.igem.org [2019.igem.org]
- 3. ascelibrary.com [ascelibrary.com]
- 4. Occupational and environmental hazard assessments for the isolation, purification and toxicity testing of cyanobacterial toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waterrf.org [waterrf.org]
- 6. Sustainable Methods for Decontamination of Microcystin in Water Using Cold Plasma and UV with Reusable TiO2 Nanoparticle Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
